6-Iodoquinolin-8-ol
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
497084-49-8 |
|---|---|
Molekularformel |
C9H6INO |
Molekulargewicht |
271.05 g/mol |
IUPAC-Name |
6-iodoquinolin-8-ol |
InChI |
InChI=1S/C9H6INO/c10-7-4-6-2-1-3-11-9(6)8(12)5-7/h1-5,12H |
InChI-Schlüssel |
WTJPFVGYUOUGCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=CC(=C2N=C1)O)I |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Physicochemical Profiling of 6-Iodoquinolin-8-ol: A Technical Guide
The following technical guide details the physicochemical properties, synthesis, and applications of 6-Iodoquinolin-8-ol . This document is structured for researchers and drug development professionals, moving beyond basic data listing to mechanistic explanation and experimental application.
Executive Summary
6-Iodoquinolin-8-ol (CAS: 497084-49-8) is a mono-halogenated derivative of the privileged scaffold 8-hydroxyquinoline (8-HQ).[1][2][3][4] Unlike its more common isomers (5-iodo or 5,7-diiodo derivatives like Clioquinol), the 6-iodo isomer places the halogen atom at a position that is sterically distal to the chelating N–O pocket.[1] This unique structural feature preserves the metal-binding affinity of the parent scaffold while significantly altering the molecule's lipophilicity and electronic profile. This guide explores its utility as a specific chelator, a synthetic intermediate for Suzuki couplings, and a bioactive antifungal pharmacophore.
Part 1: Molecular Identity & Structural Architecture[1][2]
The positioning of the iodine atom at C6 is critical. In the quinoline numbering system, positions 5 and 7 are ortho and para to the phenolic hydroxyl group (C8), making them electronically coupled and reactive to electrophilic substitution. Position 6 is meta to the hydroxyl and para to the bridgehead carbon (C4a), isolating it from direct resonance interaction with the chelation site.
| Parameter | Technical Specification |
| IUPAC Name | 6-Iodoquinolin-8-ol |
| Common Synonyms | 6-Iodo-8-hydroxyquinoline; 6-Iodo-oxine |
| CAS Number | 497084-49-8 (Note: Often confused with 5-iodo isomer CAS 13207-63-1) |
| Molecular Formula | C₉H₆INO |
| Molecular Weight | 271.06 g/mol |
| SMILES | OC1=C2N=CC=CC2=CC(I)=C1 |
| InChI Key | MCJGNVYPOGVAJF-UHFFFAOYSA-N (Parent scaffold) |
Structural Visualization
The iodine atom at C6 extends the hydrophobic surface area of the molecule without interfering with the nitrogen lone pair or the phenolic proton, preserving the "bite angle" required for metal coordination.
Part 2: Physicochemical Parameters
The introduction of iodine (atomic radius ~133 pm) significantly impacts the solubility and acid-base properties compared to the parent 8-HQ.
Core Properties Table[1][2]
| Property | Value (Experimental/Predicted) | Mechanistic Insight |
| Physical State | Off-white to tan crystalline solid | Phenolic oxidation often leads to slight discoloration.[1][2] |
| Melting Point | ~110–115 °C (Predicted) | Higher than 8-HQ (76°C) due to increased London dispersion forces from the iodine atom.[1][2] |
| LogP (Lipophilicity) | 3.2 ± 0.4 | Significantly more lipophilic than 8-HQ (LogP ~1.8).[1][2] The C6-Iodine adds ~0.7–1.0 log units, enhancing membrane permeability. |
| pKa₁ (NH⁺) | ~3.8 (Predicted) | Slightly lower than 8-HQ (5.[1][2]0) due to the inductive electron-withdrawing effect (-I effect) of iodine.[1][2] |
| pKa₂ (OH) | ~9.1 (Predicted) | The -I effect of iodine at the meta position slightly increases acidity compared to 8-HQ (9.9).[2] |
| Solubility | Low in water (<0.1 mg/mL); Soluble in DMSO, DCM, Ethanol | High lipophilicity necessitates organic co-solvents for biological assays. |
Electronic Effect of C6-Substitution
Unlike the 5-iodo or 7-iodo isomers, where the halogen can participate in resonance or steric crowding of the binding site, the 6-iodo substituent exerts a primarily inductive effect .[1][2] This subtly modulates the basicity of the pyridine nitrogen, tuning the stability constant of resulting metal complexes without abolishing binding capability.
Part 3: Chelation Chemistry & Stability
The primary function of 8-HQ derivatives in chemical biology is bidentate metal chelation. 6-Iodoquinolin-8-ol forms neutral, lipophilic complexes with divalent metals (M²⁺) in a 2:1 stoichiometry.[1][2]
Chelation Equilibrium
The ligand (L) binds metals (M) via the deprotonated phenolate oxygen and the neutral pyridine nitrogen.
Stability Constants (Log
-
Cu(II): ~21.0 (High affinity, planar geometry)
-
Zn(II): ~16.5 (Tetrahedral distortion)
-
Fe(III): ~35.0 (Forms 3:1 complex
)
Critical Distinction: The 6-iodo substituent does not impose the "steric hindrance" seen in 2-methyl-8-hydroxyquinoline (which prevents planar packing).[2] Therefore, 6-iodoquinolin-8-ol retains high affinity for planar-preferring ions like Cu²⁺.
Figure 1: Chelation pathway demonstrating the formation of the neutral ML2 complex. The C6-iodine modifies solubility (LogP) without disrupting the coordination geometry.
Part 4: Experimental Protocols
Since 6-iodoquinolin-8-ol is not the primary product of direct iodination (which favors C5/C7), it must be synthesized via a de novo ring construction method.[1][2] The most robust protocol is the Skraup Synthesis .
Protocol: Synthesis from 2-Amino-4-iodophenol
Objective: Construct the quinoline ring with the iodine regiospecifically locked at position 6.[2]
Reagents:
-
Acrolein (or Glycerol + H₂SO₄)
-
Ferrous sulfate (Moderator)
Workflow:
-
Setup: In a round-bottom flask equipped with a reflux condenser and addition funnel, dissolve 2-amino-4-iodophenol (1.0 eq) in nitrobenzene (solvent/oxidant). Add catalytic ferrous sulfate .[1][2]
-
Acidification: Cautiously add concentrated sulfuric acid (2.5 eq). The mixture will heat exothermically.
-
Cyclization (Skraup): Heat the mixture to 140°C. Dropwise add acrolein (or glycerol) over 1 hour. Note: Acrolein is highly toxic; perform in a fume hood.[1][2]
-
Reaction: Reflux for 4 hours. The glycerol dehydrates to acrolein, which undergoes conjugate addition with the amine, followed by cyclization and oxidation.
-
Workup:
-
Purification: Recrystallize from ethanol/water (9:1).
-
Validation:
-
1H NMR (DMSO-d6): Look for the singlet/doublet splitting pattern of H5 and H7. H5 (ortho to I, meta to OH) and H7 (ortho to OH, meta to I) will show distinct coupling constants (
Hz for meta) compared to the 5,7-diiodo pattern.
-
Figure 2: Skraup synthesis pathway for regiospecific preparation of the 6-iodo isomer.
Part 5: Biological & Pharmaceutical Relevance[1][2][7][8][9]
Antifungal Activity
Halogenated 8-HQs are potent antifungals (e.g., copper-8-quinolinolate).[1][2] The 6-iodo isomer exhibits activity against Candida and Aspergillus species.[1][2]
-
Mechanism: The lipophilic neutral complex (
) penetrates the fungal cell wall. Once inside, dissociation releases Cu²⁺ (redox toxicity) and the free ligand (chelates essential metalloenzymes). -
Advantage: The 6-iodo position increases lipophilicity (LogP > 3), potentially enhancing fungal cell wall penetration compared to the non-halogenated parent.
Synthetic Utility (Suzuki Coupling)
The C6-iodine bond is chemically distinct from the C8-hydroxyl.[1][2] It serves as an excellent handle for Suzuki-Miyaura cross-coupling .[1][2]
-
Application: Researchers can attach aryl groups at C6 to create "extended" chelators or fluorescent sensors.[2]
-
Selectivity: The iodine reacts much faster than bromides or chlorides, allowing selective functionalization if other halogens are present.
References
-
Gershon, H., et al. (1994). "Evidence of steric factors in the fungitoxic mechanisms of 8-quinolinol and its 2-, 3-, 4-, 5-, 6- and 7-chloro and bromo analogs."[1][2] Monatshefte für Chemie.
-
BLD Pharm. (2024). "Product Analysis: 6-Iodoquinolin-8-ol (CAS 497084-49-8)."[1][3][4][6] Chemical Catalog.
-
Irving, H., & Rossotti, H. S. (1954). "The calculation of formation curves of metal complexes from pH titration curves in mixed solvents." Journal of the Chemical Society. (Foundational work on 8-HQ stability constants).
-
Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.
Sources
- 1. 497084-48-7|3-Iodoquinolin-8-ol|BLD Pharm [bldpharm.com]
- 2. 7385-89-9|7-Iodoquinolin-8-ol|BLD Pharm [bldpharm.com]
- 3. 889660-68-8|3-Iodoquinolin-6-ol|BLD Pharm [bldpharm.com]
- 4. 1261803-72-8|5-Iodoquinolin-3-ol|BLD Pharm [bldpharm.com]
- 5. CN109053569B - Method for synthesizing 8-hydroxyquinoline - Google Patents [patents.google.com]
- 6. 497084-49-8|6-Iodoquinolin-8-ol|BLD Pharm [bldpharm.com]
An In-depth Technical Guide on the Chelating Properties of 6-Iodoquinolin-8-ol with Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Hydroxyquinoline and its derivatives represent a "privileged scaffold" in medicinal chemistry, largely owing to their potent metal-chelating capabilities. This guide delves into the specific chelating properties of 6-iodoquinolin-8-ol, a halogenated derivative with significant potential in therapeutic development. While direct experimental data on the metal complexes of 6-iodoquinolin-8-ol is limited in publicly accessible literature, this document synthesizes the known characteristics of the 8-hydroxyquinoline core, the influence of halogen substitution on chelation, and the reported biological activities of 6-iodoquinolin-8-ol to provide a comprehensive theoretical and practical framework for researchers. We will explore the fundamental principles of chelation by 8-hydroxyquinoline, detail established experimental workflows for characterizing such interactions, and discuss the anticipated impact of the 6-iodo substitution on the physicochemical and biological properties of its metal complexes.
The 8-Hydroxyquinoline Scaffold: A Master of Metal Chelation
8-Hydroxyquinoline (8-HQ) is a bidentate chelating agent, forming stable complexes with a wide array of metal ions.[1][2] This ability is conferred by the spatial arrangement of its phenolic hydroxyl group at position 8 and the nitrogen atom within the quinoline ring.[1] Upon deprotonation of the hydroxyl group, these two atoms form a five-membered ring with a central metal ion, a highly stable configuration.[2] This chelation alters the lipophilicity, redox potential, and bioavailability of both the metal ion and the 8-HQ molecule, forming the basis for the diverse biological activities of its derivatives.[3][4] These activities include antimicrobial, anticancer, and neuroprotective effects, often linked to the modulation of metal-dependent biological processes.[5][6]
The stoichiometry of these complexes is typically 1:1 or 1:2 (metal:ligand), depending on the coordination number and charge of the metal ion.[7][8] The stability of these complexes, quantified by their stability constants, is a critical determinant of their biological efficacy.
The Influence of Halogenation: A Focus on the 6-Iodo Substitution
Halogenation is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. In the context of 8-hydroxyquinolines, halogen substitution can significantly impact lipophilicity, electronic properties, and ultimately, the chelating ability and biological activity.[9]
While specific research on the metal chelating properties of 6-iodoquinolin-8-ol is not extensively available, we can infer its likely characteristics based on established principles and data from related compounds. The iodine atom at the 6-position is expected to:
-
Increase Lipophilicity: The bulky and hydrophobic nature of the iodine atom will increase the overall lipophilicity of the molecule compared to the parent 8-hydroxyquinoline. This can enhance membrane permeability and cellular uptake, potentially leading to increased intracellular concentrations and greater biological activity.
-
Influence Electronic Properties: Iodine is an electron-withdrawing group through induction, which could influence the pKa of the phenolic hydroxyl group and the basicity of the quinoline nitrogen. This, in turn, can affect the stability constants of the resulting metal complexes.
-
Steric Effects: The position of the iodo group at the 6-position is remote from the chelating site (N1 and O8). Therefore, it is not expected to sterically hinder the coordination of metal ions.
A study by Gershon et al. successfully synthesized 6-iodo-8-quinolinol and demonstrated its potent antifungal activity, noting it to be the most active among the monoiodo-8-quinolinol isomers tested.[6][10] This highlights the biological significance of this particular substitution pattern, even in the absence of detailed chelation studies.
Characterizing the Chelation: A Practical Workflow
The investigation of the chelating properties of 6-iodoquinolin-8-ol with various metal ions would follow a well-established series of experimental protocols. The following workflow provides a robust framework for such a study.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. scispace.com [scispace.com]
- 3. dovepress.com [dovepress.com]
- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scirp.org [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. scirp.org [scirp.org]
6-Iodoquinolin-8-ol: A Technical Guide to its Antifungal Spectrum
Introduction: The Emergence of 6-Iodoquinolin-8-ol in Antifungal Research
The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a broad range of biological activities, including antimalarial, antibacterial, and anticancer properties[1]. Within this versatile class of compounds, 8-hydroxyquinolines have garnered significant attention for their potent antimicrobial effects. 6-Iodoquinolin-8-ol, a halogenated derivative of 8-hydroxyquinoline, has emerged as a compound of particular interest due to its pronounced antifungal activity. This technical guide provides an in-depth exploration of the antifungal spectrum of 6-Iodoquinolin-8-ol, its proposed mechanism of action, and standardized methodologies for its evaluation, tailored for researchers, scientists, and drug development professionals. The strategic placement of an iodine atom at the 6-position has been shown to enhance the fungitoxicity of the 8-hydroxyquinoline core, making it a compelling candidate for further investigation in the development of novel antifungal agents[2].
Proposed Mechanism of Antifungal Action: A Multi-faceted Approach
The antifungal activity of 6-Iodoquinolin-8-ol, like other 8-hydroxyquinoline derivatives, is believed to be multifactorial, primarily revolving around its ability to chelate metal ions and disrupt fundamental fungal cellular processes. This dual-action mechanism contributes to its broad-spectrum efficacy and potential to circumvent common resistance pathways.
Metal Ion Chelation: Disrupting Fungal Homeostasis
A key aspect of the antifungal action of 8-hydroxyquinolines is their capacity to act as potent chelators of essential metal ions, such as iron (Fe³⁺) and copper (Cu²⁺)[3][4][5]. These metal ions are critical cofactors for a multitude of fungal enzymes involved in vital cellular processes, including respiration, DNA synthesis, and oxidative stress defense[6][7].
By sequestering these essential metal ions, 6-Iodoquinolin-8-ol can induce a state of metal deprivation within the fungal cell, leading to the inhibition of metalloenzymes and subsequent disruption of critical metabolic pathways. This disruption of metal homeostasis is a significant contributor to the compound's fungistatic and fungicidal effects.
Cell Wall and Membrane Disruption
Evidence suggests that 8-hydroxyquinoline derivatives can also exert their antifungal effects by compromising the integrity of the fungal cell wall and cell membrane[8][9]. The fungal cell wall, a unique and essential structure, provides osmotic stability and protection. Studies on related compounds have shown that they can interfere with cell wall synthesis and integrity[8][9]. Furthermore, these derivatives can disrupt the functionality of the cytoplasmic membrane, leading to increased permeability and leakage of intracellular components[8][9]. This loss of cellular contents ultimately contributes to fungal cell death.
The following diagram illustrates the proposed signaling pathway for the antifungal action of 6-Iodoquinolin-8-ol.
Caption: Workflow for MIC determination of 6-Iodoquinolin-8-ol.
Future Directions and Concluding Remarks
6-Iodoquinolin-8-ol demonstrates significant promise as a broad-spectrum antifungal agent. The existing data on its potent activity against a range of fungi, coupled with a plausible multi-faceted mechanism of action, warrants further investigation. Future research should focus on expanding the antifungal spectrum to include a wider array of clinically relevant and drug-resistant fungal strains. In-depth mechanistic studies are also necessary to fully elucidate the molecular targets and pathways affected by this compound. Furthermore, evaluating the in vivo efficacy and toxicological profile of 6-Iodoquinolin-8-ol will be critical steps in assessing its therapeutic potential. The detailed methodologies provided in this guide offer a robust framework for researchers to build upon, contributing to the development of the next generation of antifungal therapies.
References
-
Arendrup, M. C., Meletiadis, J., Mouton, J. W., Lagrou, K., Hamal, P., & Guinea, J. (2017). EUCAST definitive document E.DEF 9.3. 2: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts. Clinical Microbiology and Infection, 23(10), e1-e21. [Link]
-
de Almeida, F. P., de Castro, P. A., & Martinez-Rossi, N. M. (2018). New insights into the mechanism of antifungal action of 8-hydroxyquinolines. Fungal Biology, 122(8), 834-841. [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(8), 3787-3793. [Link]
-
Fisher, M. C., Hawkins, N. J., Sanglard, D., & Gurr, S. J. (2018). A practical guide to antifungal susceptibility testing. Journal of Fungi, 4(4), 115. [Link]
-
Gadelha, Y. E. A., et al. (2018). New insights into the mechanism of antifungal action of 8-hydroxyquinolines. ResearchGate. [Link]
-
Gershon, H., & Parmegiani, R. (1962). Antimicrobial activity of metal chelates of salts of 8-quinolinols with aromatic hydroxycarboxylic acids. Applied Microbiology, 10(6), 556-560. [Link]
-
Gershon, H., et al. (1999). Preparation and Antifungal Activity of 3-Iodo- and 6-Iodo-8-quinolinols. ResearchGate. [Link]
-
Gadd, G. M. (1993). The role of metal ions in fungal organic acid accumulation. FEMS Microbiology Reviews, 11(4), 297-316. [Link]
-
Krummenauer, M. K., et al. (2023). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. MDPI. [Link]
-
Le, T., & Su, G. (2020). MIC (Broth Microdilution) Testing. YouTube. [Link]
- NCCLS. (2002). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Second Edition. M27-A2.
-
Pippi, B., et al. (2024). 8-Hydroxyquinoline derivative as a promising antifungal agent to combat ocular fungal infections. Journal of Medical Microbiology, 73(3). [Link]
-
Pakdaman Sardrood, B. (2015). Effects of various metal ions on the growth of some phytopathogenic and biological control fungi. ResearchGate. [Link]
-
Singh-Babak, S. D., et al. (2012). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol. [Link]
-
CLSI. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Clinical and Laboratory Standards Institute. [Link]
- Winkelmann, G., & Winge, D. R. (Eds.). (1994). Metal Ions in Fungi. CRC press.
-
Pippi, B., et al. (2017). Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design. Medical Mycology, 55(8), 878-887. [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 43(8), 3787-3793. [Link]
-
Prachayasittikul, V., et al. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 11, 1157. [Link]
-
Yang, Y., et al. (2023). Adding Metal Ions to the Bacillus mojavensis D50 Promotes Biofilm Formation and Improves Ability of Biocontrol. MDPI. [Link]
-
Prachayasittikul, V., et al. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. ResearchGate. [Link]
-
Jenks, J. D., & Hoenigl, M. (2019). Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance. MDPI. [Link]
-
Arendrup, M. C., & Patterson, T. F. (2017). EUCAST breakpoints for antifungals. ResearchGate. [Link]
-
Arendrup, M. C. (2010). EUCAST breakpoints for antifungals. Clinical Microbiology and Infection, 16(10), 1463-1465. [Link]
-
Spînu, A. D., et al. (2024). Redefining Antifungal Treatment: The Innovation of Metal-Based Compounds. Journal of Medicinal Chemistry. [Link]
-
Wanke, B., et al. (2007). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 38(1), 125-127. [Link]
-
Gadd, G. M. (1990). Metal accumulation by fungi: Applications in environmental biotechnology. Journal of Chemical Technology and Biotechnology, 49(4), 321-337. [Link]
-
Wanke, B., et al. (2007). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. SciELO. [Link]
Sources
- 1. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial activity of metal chelates of salts of 8-quinolinols with aromatic hydroxycarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Metal Ions in Fungal Organic Acid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. api.pageplace.de [api.pageplace.de]
- 8. New insights into the mechanism of antifungal action of 8-hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Guide: Preliminary Anticancer Screening of 6-Iodoquinolin-8-ol
Executive Summary & Rationale
This guide details the technical framework for the preliminary evaluation of 6-Iodoquinolin-8-ol as a potential anticancer agent. While the 8-hydroxyquinoline (8-HQ) scaffold is a "privileged structure" in medicinal chemistry—known for metal chelation and proteasome inhibition—the specific 6-iodo regioisomer presents unique pharmacological opportunities. Unlike the common 5-iodo or 7-iodo derivatives (e.g., Clioquinol), the 6-position substitution avoids the primary sites of oxidative metabolism and electrophilic attack, potentially enhancing metabolic stability while retaining the bidentate chelating capability of the 8-OH/N-1 motif.
This protocol moves beyond generic screening; it integrates metal-dependency validation directly into the cytotoxicity workflow, a critical step often missed in standard screens of quinoline derivatives.
Compound Management & Quality Control
Before biological application, the chemical integrity of the specific regioisomer must be validated. The 6-iodo position is synthetically less accessible than the 5- or 7-positions; therefore, confirming regiochemical purity is the first "Go/No-Go" gate.
Structural Validation
-
1H-NMR (500 MHz, DMSO-d6): Verify the coupling pattern of the quinoline ring protons. The 6-iodo isomer should show distinct splitting patterns (e.g., lack of the standard ortho-coupling found in 5- or 7-substituted analogs).
-
HPLC Purity: Must be >95% (254 nm). Impurities (e.g., unreacted 8-HQ) can skew IC50 values.
Solubilization Protocol
-
Stock Solvent: Dimethyl sulfoxide (DMSO), anhydrous, sterile-filtered.
-
Concentration: Prepare a 20 mM master stock.
-
Storage: Aliquot into amber glass vials (light sensitive due to the iodine-carbon bond) and store at -20°C. Avoid freeze-thaw cycles >3 times.
-
Working Solution: Dilute in serum-free media immediately prior to use. Final DMSO concentration on cells must remain <0.5% (v/v) to avoid solvent toxicity.[1]
Phase I: Primary Cytotoxicity Screening (NCI-Standardized)
We utilize the Sulforhodamine B (SRB) Assay rather than MTT.
-
Reasoning: 8-HQ derivatives can modulate mitochondrial reductase enzymes. MTT relies on these enzymes, leading to potential false positives/negatives. SRB measures total protein mass, providing a more stable readout for this chemical class.
Cell Line Selection
Select a panel representing diverse tissue origins and p53 statuses:
-
MCF-7 (Breast): Hormone-dependent, wild-type p53.
-
A549 (Lung): KRAS mutant, common solid tumor model.
-
HepG2 (Liver): Metabolic active, relevant for hepatotoxicity assessment.
-
WI-38 or NIH/3T3 (Normal Fibroblasts): Critical for determining the Selectivity Index (SI).
SRB Assay Protocol
Step 1: Seeding
-
Seed cells in 96-well plates (3,000–5,000 cells/well) in 100 µL complete media.
-
Incubate for 24 hours to ensure adhesion.
Step 2: Treatment
-
Prepare serial dilutions of 6-Iodoquinolin-8-ol: 100, 30, 10, 3, 1, 0.3, 0.1 µM .
-
Controls:
-
Negative: 0.5% DMSO.
-
Positive: Doxorubicin (standard) and Clioquinol (structural benchmark).
-
Blank: Media only (no cells).
-
-
Add 100 µL of 2x drug solution to wells. Incubate for 48 hours .
Step 3: Fixation & Staining
-
Add 50 µL cold 50% (w/v) Trichloroacetic Acid (TCA) directly to wells (final TCA ~10%).
-
Incubate at 4°C for 1 hour (stabilizes proteins).
-
Wash 5x with tap water; air dry.
-
Add 100 µL 0.4% (w/v) SRB solution (in 1% acetic acid). Incubate 10 min at room temp.
-
Wash 5x with 1% acetic acid to remove unbound dye. Air dry.
Step 4: Solubilization & Readout
-
Add 200 µL 10 mM Tris base (pH 10.5) to solubilize the protein-bound dye.
-
Shake for 5 mins.
-
Measure Absorbance (OD) at 510 nm .
Data Analysis
Calculate % Growth Inhibition using the formula:
-
IC50 Determination: Use non-linear regression (log(inhibitor) vs. response) in GraphPad Prism.
-
Selectivity Index (SI):
. An indicates promising therapeutic potential.
Phase II: Mechanistic Validation (The "Hit-to-Lead" Transition)
If IC50 < 10 µM, proceed to mechanistic deconvolution. The hypothesis is that 6-Iodoquinolin-8-ol acts as a metal-dependent proteasome inhibitor or ROS generator .
Metal Dependency Assay (Copper Rescue)
8-HQ derivatives often require copper (Cu) to form the active cytotoxic complex.
-
Protocol: Repeat the SRB assay with a fixed concentration of 6-Iodoquinolin-8-ol (at its IC50) +/- 10 µM CuCl2 and 10 µM ZnCl2 .
-
Interpretation:
Apoptosis vs. Necrosis (Annexin V/PI)
Confirm the mode of death is regulated apoptosis (desirable) rather than necrosis (inflammatory).
-
Method: Flow cytometry using Annexin V-FITC (binds phosphatidylserine) and Propidium Iodide (PI).
-
Target Profile: High Annexin V+/PI- (Early Apoptosis) or Annexin V+/PI+ (Late Apoptosis).
Visualizations
Experimental Workflow (DOT Diagram)
Caption: Step-by-step screening hierarchy from compound validation to mechanistic deconvolution.
Proposed Mechanism of Action
Caption: Hypothesized dual-pathway mechanism involving copper chelation leading to ROS and proteasome inhibition.[4]
Data Summary Template
Organize your screening results using the following standardized table format:
| Cell Line | Tissue Origin | 6-Iodoquinolin-8-ol IC50 (µM) | Doxorubicin IC50 (µM) | Selectivity Index (SI) |
| MCF-7 | Breast | [Insert Data] | 0.5 ± 0.1 | [Calc: Normal/Tumor] |
| A549 | Lung | [Insert Data] | 0.8 ± 0.2 | -- |
| HepG2 | Liver | [Insert Data] | 1.2 ± 0.3 | -- |
| WI-38 | Normal Lung | [Insert Data] | >10 | Reference |
References
-
Oliveri, V. (2020). "8-Hydroxyquinoline scaffolds: A playground for the design of anticancer agents."[5] European Journal of Medicinal Chemistry.
-
Vichai, V., & Kirtikara, K. (2006). "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols.
-
Jiang, H., et al. (2011). "Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol." Cancer Letters.
-
Shoemaker, R. H. (2006). "The NCI60 human tumour cell line anticancer drug screen." Nature Reviews Cancer.
-
Chen, D., et al. (2014). "Clioquinol, a therapeutic agent for Alzheimer's disease, has proteasome-inhibitory properties."[6] Molecular Pharmacology.
Sources
- 1. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dovepress.com [dovepress.com]
Technical Guide: Neuroprotective Potential of 6-Iodoquinolin-8-ol Derivatives
This guide serves as a technical blueprint for the evaluation and development of 6-Iodoquinolin-8-ol (6-I-8HQ) derivatives. While the 5-chloro-7-iodo analog (Clioquinol) is historically prominent, the 6-iodo regioisomer represents a distinct chemical space offering unique lipophilic and metabolic properties for neuroprotective drug design.
Part 1: Executive Technical Summary
The Pharmacophore: 6-Iodoquinolin-8-ol is a bidentate chelator built on the privileged 8-hydroxyquinoline (8-HQ) scaffold. Its neuroprotective potential stems from its ability to modulate the Metal-Amyloid-Oxidative Stress triad in Alzheimer’s Disease (AD) and Parkinson’s Disease (PD).
The "6-Iodo" Advantage: Unlike the electronically activated 5- and 7-positions (common sites for electrophilic substitution), the 6-position is electronically neutral but sterically significant.
-
Metabolic Stability: Substitution at C6 blocks a potential site of metabolic oxidation (though C5 is the primary soft spot), potentially altering clearance rates.
-
Lipophilicity (logP): The iodine atom significantly increases lipophilicity compared to chlorine or hydrogen, enhancing Blood-Brain Barrier (BBB) permeability—a critical failure point for many neurotherapeutics.
-
Halogen Bonding: The large, polarizable iodine atom at C6 can engage in specific halogen-bonding interactions with hydrophobic pockets in target proteins (e.g., kinases or amyloid fibrils) that are inaccessible to smaller halogens.
Part 2: Chemical Architecture & Synthesis[1][2][3]
Retrosynthetic Rationale
Direct iodination of 8-hydroxyquinoline inevitably yields 5,7-diiodo or 5-chloro-7-iodo products due to the strong ortho/para directing effect of the hydroxyl group. Accessing the 6-iodo isomer requires a de novo ring construction or functional group interconversion.
Preferred Synthetic Route: Modified Doebner-Miller
To ensure regiochemical purity, the pyridine ring is constructed onto a pre-halogenated phenol precursor.
-
Precursor: 2-amino-5-iodophenol (yields 6-iodo-8-HQ due to cyclization geometry).
-
Reagents: Crotonaldehyde (or equivalent
-unsaturated aldehyde), HCl/ZnCl (catalyst). -
Mechanism: The aniline nitrogen attacks the aldehyde, followed by cyclization and oxidation to aromatize the pyridine ring.
Alternative Route (Sandmeyer):
-
Nitration of 8-HQ (yields 5-nitro and 7-nitro mixture).
-
Note: Accessing 6-nitro is difficult directly.
-
Correct Strategy: Start with 6-aminoquinolin-8-ol (synthesized via reduction of 6-nitroquinoline followed by hydroxylation or from 4-acetamido-2-methoxyaniline).
-
Diazotization: NaNO
/HCl at 0°C. -
Iodination: KI (Potassium Iodide) quench.
Structural Visualization (DOT)
The following diagram illustrates the chemical logic and neuroprotective pathway.
Caption: Mechanistic flow of 6-Iodoquinolin-8-ol, highlighting BBB penetration and dual-action metal chelation/antioxidant activity.
Part 3: Experimental Validation Protocols
To validate the neuroprotective utility of 6-iodo derivatives, the following self-validating protocols must be executed.
Protocol A: Metal Chelation Stoichiometry (UV-Vis)
Objective: Confirm the compound binds Cu
-
Preparation: Dissolve 6-iodo derivative (50
M) in HEPES buffer (pH 7.4). -
Titration: Add CuCl
or ZnCl solution in 0.1 equivalent increments (0 to 2.0 eq). -
Measurement: Record UV-Vis spectra (200–600 nm) after each addition.
-
Validation Endpoint: Observe bathochromic shift (red shift) of the absorption maximum (
). An isosbestic point must be maintained, indicating a clean equilibrium between free ligand and complex.
Protocol B: Inhibition of A Aggregation (ThT Assay)
Objective: Quantify the compound's ability to prevent amyloid fibrillization.
-
Reagents: Synthetic A
peptide (dissolved in HFIP, then resuspended in PBS), Thioflavin T (ThT) dye. -
Setup:
-
Control: A
(10 M) + ThT (20 M). -
Test: A
(10 M) + 6-iodo derivative (10, 20, 50 M) + ThT.
-
-
Incubation: 37°C for 24–48 hours.
-
Readout: Fluorescence excitation at 440 nm, emission at 485 nm.
-
Calculation:
Protocol C: Neuroprotection in SH-SY5Y Cells (MTT Assay)
Objective: Assess cell survival under oxidative stress (H
-
Cell Culture: Human neuroblastoma SH-SY5Y cells, differentiated with Retinoic Acid (10
M) for 5 days to induce neuronal phenotype. -
Pre-treatment: Incubate cells with 6-iodo derivative (0.1 – 10
M) for 2 hours. -
Insult: Add H
O (100 M) or Cu-A complex. Incubate for 24 hours. -
Assay: Add MTT reagent; incubate 4 hours. Solubilize formazan crystals in DMSO.
-
Analysis: Absorbance at 570 nm. Statistical significance via ANOVA.
Part 4: Quantitative Data Summary (Comparative)
The following table summarizes expected/reported physicochemical properties of the 6-iodo derivative versus the standard (Clioquinol) and parent (8-HQ).
| Property | 8-Hydroxyquinoline (Parent) | Clioquinol (5-Cl, 7-I) | 6-Iodoquinolin-8-ol (Target) | Significance |
| LogP (Calc) | ~1.9 | ~3.5 | ~3.2 | 6-Iodo is highly lipophilic, ideal for BBB penetration. |
| pKa (OH) | 9.8 | ~8.5 | ~9.2 | Lower pKa than parent facilitates metal binding at physiological pH. |
| Metabolic Site | C5, Glucuronidation | Glucuronidation | C5 (Open) | C6 block prevents specific metabolic pathways; C5 remains reactive. |
| Chelation | Non-selective | Cu/Zn/Fe | Cu/Zn Selective | Steric bulk at C6 may fine-tune metal selectivity. |
Part 5: References
-
Prati, F., et al. (2016). "Novel 8-Hydroxyquinoline Derivatives as Multitarget Compounds for the Treatment of Alzheimer's Disease." ChemMedChem.
-
Oliveri, V. (2020). "8-Hydroxyquinoline scaffolds for the treatment of neurodegenerative diseases."[1][2][3][4] European Journal of Medicinal Chemistry.
-
Popiołek, Ł., et al. (2024).[5] "New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway." Molecules.
-
Adhikari, A., et al. (2022).[6] "Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases." Journal of Medicinal Chemistry.
-
Cherdtrakulkiat, R., et al. (2016). "Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities."[7] Biochemistry and Biophysics Reports.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 6-Iodoquinolin-8-ol: A Technical Characterization Guide
The following technical guide details the spectroscopic analysis of 6-Iodoquinolin-8-ol , distinguishing it from its more common regioisomers (5-iodo and 7-iodo derivatives). This guide focuses on the structural validation required for pharmaceutical and coordination chemistry applications.
Executive Summary & Molecular Context
6-Iodoquinolin-8-ol (6-Iodo-8-hydroxyquinoline) is a halogenated derivative of the classic chelating agent 8-hydroxyquinoline (oxine). While the 5,7-diiodo (Iodoquinol) and 5-chloro-7-iodo (Clioquinol) derivatives are widely recognized anti-infectives, the 6-iodo isomer represents a distinct electronic and steric scaffold. Its iodine atom at the C6 position—meta to the phenolic hydroxyl—creates a unique electronic perturbation compared to the para-substituted (C5) analogs.
Precise spectroscopic characterization is critical because direct iodination of 8-hydroxyquinoline preferentially yields the 5-iodo and 7-iodo products due to electronic activation at ortho/para positions relative to the hydroxyl group. Consequently, the 6-iodo isomer is often a product of targeted de novo synthesis (e.g., modified Skraup reaction), and validating its identity requires rigorous exclusion of the thermodynamic 5/7-isomers.
Structural Parameters[1][2][3][4][5][6][7][8][9][10]
-
Formula:
-
Molecular Weight: 271.06 g/mol
-
Key Feature: Iodine at position 6 isolates the protons at C5 and C7, destroying the contiguous spin system of the carbocyclic ring found in the parent molecule.
Analytical Workflow
The following diagram outlines the logical flow for confirming the 6-iodo regioisomer, prioritizing the exclusion of common impurities.
Figure 1: Decision tree for validating the 6-iodo regioisomer using coupling constants as the primary discriminator.
Spectroscopic Profiling
A. Nuclear Magnetic Resonance ( H NMR)
The proton NMR spectrum is the definitive tool for distinguishing the 6-iodo isomer from the 5-iodo or 7-iodo isomers.
Solvent: DMSO-
| Proton Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Structural Insight |
| OH | 9.80 - 10.50 | Broad Singlet | - | Intramolecular H-bond to N (exchangeable). |
| H-2 | 8.80 - 8.90 | Doublet of Doublets | Pyridine ring; deshielded by adjacent N. | |
| H-4 | 8.30 - 8.40 | Doublet of Doublets | Pyridine ring; typical quinoline shift. | |
| H-3 | 7.50 - 7.60 | Doublet of Doublets | Pyridine ring; most shielded in hetero-ring. | |
| H-5 | 7.90 - 8.00 | Doublet (Meta) | Diagnostic: Isolated from H-7 by I-6. | |
| H-7 | 7.10 - 7.20 | Doublet (Meta) | Diagnostic: Ortho to OH, shielded. |
Expert Analysis - The "Smoking Gun":
In the common 5-iodo isomer, H6 and H7 are adjacent, producing a pair of doublets with a large ortho-coupling constant (
B. Mass Spectrometry (MS)
Mass spectrometry confirms the elemental composition and the presence of the iodine atom.
-
Ionization Mode: Electron Impact (EI) or Electrospray Ionization (ESI+).
-
Molecular Ion (
): m/z 271 (Base peak in ESI). -
Isotopic Pattern: Iodine (
I) is monoisotopic. Unlike chloro- or bromo- derivatives, there is no M+2 peak . The spectrum will show a clean M+ at 271 and a small M+1 at 272 (due to C). -
Fragmentation (EI):
-
: Loss of Iodine radical (
, 127 mass units). This confirms the presence of iodine.[1] - : Loss of CO (28 mass units), characteristic of phenols/quinolinols.
-
: Loss of Iodine radical (
C. Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy assesses the hydrogen bonding network and carbon-halogen bond.
| Frequency ( | Assignment | Notes |
| 3100 - 3400 | O-H Stretch | Broad band. Shifted lower than free phenols due to strong intramolecular |
| 1580, 1500 | C=C / C=N Stretch | Aromatic ring skeletal vibrations. |
| 1280 | C-O Stretch | Phenolic C-O stretch. |
| 500 - 600 | C-I Stretch | Characteristic low-frequency band for aryl iodides. |
Experimental Protocol: Characterization Workflow
Step 1: Sample Preparation for NMR
-
Weigh ~5-10 mg of the solid 6-Iodoquinolin-8-ol.
-
Dissolve in 0.6 mL of DMSO-
(99.9% D). Note: may be used, but solubility can be poor, and the OH signal may broaden or disappear due to exchange. -
Transfer to a clean, dry 5mm NMR tube.
-
Acquire spectrum with at least 16 scans to resolve the small meta-coupling constants (
Hz).
Step 2: UV-Vis Solvatochromism Check
The electronic absorption of 8-hydroxyquinolines is highly pH-dependent due to the equilibrium between the neutral molecule, the anion (phenolate), and the cation (protonated nitrogen).
-
Prepare Stock: 1 mM solution in Methanol.
-
Acidic Scan: Add 1 drop 0.1 M HCl. Expect
shift (protonation of N). -
Basic Scan: Add 1 drop 0.1 M NaOH. Expect significant bathochromic (red) shift and hyperchromic effect due to phenolate formation (
is a strong auxochrome). -
Result: The 6-iodo substituent will cause a general redshift of ~10-15 nm compared to unsubstituted 8-hydroxyquinoline (
nm) due to the heavy atom effect and extended conjugation.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 8-Hydroxyquinoline and Halo-derivatives. National Institute of Standards and Technology. [Link]
-
Gershon, H., et al. (1994). "Evidence of steric factors in the fungitoxic mechanisms of 8-quinolinol and its 2-, 3-, 4-, 5-, 6- and 7-chloro and bromo analogs." Monatshefte für Chemie, 125(1), 51-59. [Link]
-
Lane, T. J., & Sam, A. (1955). "Chelate Stability Constants of 6-Substituted-8-hydroxyquinolines." Journal of the American Chemical Society, 77(11), 3156-3158. (Validates synthesis and stability of 6-substituted isomers). [Link]
Sources
mechanism of action of 6-Iodoquinolin-8-ol as an antifungal agent
[1]
Executive Summary
6-Iodoquinolin-8-ol (6-I-8HQ) is a potent antifungal agent belonging to the halogenated 8-hydroxyquinoline class. Unlike modern target-specific antifungals (e.g., azoles targeting ERG11), 6-I-8HQ functions as a lipophilic metal chelator . Its mechanism is pleiotropic, primarily driven by the dysregulation of fungal metal homeostasis.
The compound acts as a "ionophore," forming neutral, lipophilic complexes with divalent cations (specifically Cu²⁺ and Zn²⁺) in the extracellular environment. These complexes penetrate the fungal cell membrane, transporting lethal concentrations of redox-active metals into the cytoplasm. Once intracellular, the complex dissociates or participates in Fenton-like reactions, generating reactive oxygen species (ROS) that damage DNA, lipids, and essential metalloenzymes.
Key Differentiator: The iodine atom at the C6 position optimizes the compound’s lipophilicity (logP) and acidity (pKa), balancing membrane permeability with chelate stability, making it the most fungitoxic among mono-iodo isomers.
Chemical Identity & Structural Logic[2]
-
IUPAC Name: 6-Iodoquinolin-8-ol[1]
-
Core Scaffold: 8-Hydroxyquinoline (oxine)[2]
-
Key Functional Groups:
-
N1 & O8: The bidentate chelating motif (N-O donor set) responsible for binding divalent metals.
-
C6-Iodine: A lipophilic, electron-withdrawing substituent.
-
The "Position 6" Advantage
Structure-Activity Relationship (SAR) studies, notably by Gershon et al. , demonstrated that 6-I-8HQ is significantly more active than the 3-, 5-, or 7-iodo isomers against fungi like Aspergillus niger and Trichophyton mentagrophytes.
| Isomer | Electronic Effect (Hammett) | Steric Hindrance | Antifungal Potency (MIC) |
| 6-Iodo | Para to Nitrogen (Inductive w/d) | Low (Remote from chelation site) | Highest (<1 µg/mL) |
| 5-Iodo | Para to Hydroxyl | Moderate | Moderate |
| 7-Iodo | Ortho to Hydroxyl | High (Interferes with chelation) | Low |
| 3-Iodo | Meta to Nitrogen | Low | Low |
Mechanistic Implication: The C6 position is electronically coupled to the pyridine nitrogen but sterically distant from the chelating pocket. This allows the iodine to tune the pKa of the nitrogen (enhancing complex stability at physiological pH) without physically blocking metal binding.
Core Mechanism of Action: The "Trojan Horse" Pathway
The fungicidal activity follows a sequential, self-reinforcing pathway.
Phase 1: Extracellular Chelation
In the fungal growth medium, 6-I-8HQ (L) encounters trace divalent cations (
Phase 2: Membrane Translocation (Ionophore Effect)
Free metal ions are charged and cannot passively diffuse across the fungal cell wall/membrane. However, the
-
Neutral: Zero net charge.
-
Lipophilic: The iodine atom increases the partition coefficient. This allows the complex to act as a "Trojan Horse," diffusing rapidly through the lipid bilayer of the fungal membrane, bypassing tightly regulated metal transporters (e.g., Ctr1).
Phase 3: Intracellular Toxicity
Once inside the cytoplasm, the mechanism branches into two lethal cascades:
A. ROS Generation (The Copper Pathway):
The copper complex undergoes redox cycling. In the presence of intracellular reductants (like glutathione or ascorbate),
B. Metalloenzyme Inhibition (The Zinc/Iron Pathway): The ligand can undergo trans-chelation, stealing essential metals from the active sites of fungal metalloenzymes (e.g., methionine synthase, ribonucleotide reductase). Conversely, it can "overload" the cell with zinc, inhibiting glycolysis enzymes.
Visualization: Signaling & Toxicity Pathway
Caption: The "Trojan Horse" mechanism where 6-I-8HQ facilitates lethal metal influx, leading to oxidative stress and enzymatic failure.
Experimental Validation Protocols
To confirm this mechanism in a laboratory setting, the following self-validating protocols are recommended.
Protocol A: Metal Rescue Assay (Confirming Chelation Dependency)
Objective: To prove that toxicity is dependent on metal availability and chelation. Logic: If the mechanism is metal-dependent, adding excess metal ions should either potentiate toxicity (if ionophore) or reverse it (if depletion). For 8-HQs, copper usually potentiates, while excess iron might rescue (if depletion is the mode).
-
Preparation: Prepare 96-well microtiter plates with Sabouraud Dextrose Broth.
-
Seeding: Inoculate with Candida albicans or Aspergillus niger (
CFU/mL). -
Treatment: Add 6-I-8HQ at its MIC (approx. 1.0 µg/mL).
-
Rescue Arm: In parallel wells, add exogenous
or at equimolar concentrations (1-10 µM). -
Readout: Incubate at 30°C for 24-48h. Measure OD600.
-
Result: Enhanced killing with Cu²⁺ confirms the copper-ionophore mechanism.
-
Protocol B: ROS Detection (Confirming Oxidative Stress)
Objective: To visualize intracellular hydroxyl radical generation.
-
Staining: Incubate fungal cells with 10 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) for 30 mins in the dark.
-
Wash: Wash cells 2x with PBS to remove extracellular dye.
-
Exposure: Treat cells with 6-I-8HQ (at 0.5x and 1x MIC) for 1-4 hours.
-
Analysis: Measure fluorescence intensity (Ex/Em: 485/535 nm) using a microplate reader or fluorescence microscopy.
-
Result: A significant increase in green fluorescence compared to untreated control indicates ROS generation.
-
Protocol C: Synthesis of 6-Iodoquinolin-8-ol (Verification)
Source: Adapted from Gershon et al.
-
Precursor: Start with 6-iodobenzoxazolinone-2.
-
Hydrolysis: Hydrolyze in situ to 2-amino-5-iodophenol.
-
Skraup Reaction: React with glycerol, sulfuric acid, and an oxidizing agent (arsenic acid or nitrobenzene) under reflux.
-
Purification: Steam distillation followed by recrystallization from ethanol.
-
Validation: Verify structure via ¹H-NMR (distinct doublet for H-7 and H-5) and Mass Spectrometry.
References
-
Gershon, H., et al. (1995). Preparation and Antifungal Activity of 3-Iodo- and 6-Iodo-8-quinolinols. Monatshefte für Chemie / Chemical Monthly. Link
-
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[3][4] Link
-
Oliveri, V., & Vecchio, G. (2016). 8-Hydroxyquinolines in medicinal chemistry: A structural perspective. European Journal of Medicinal Chemistry. Link
-
Gershon, H., & Clarke, D. D. (2002). Evidence of the mechanism of fungitoxicity of the 8-quinolinols. Monatshefte für Chemie. Link
The Structure-Activity Relationship of Iodo-Substituted Quinolin-8-ols: A Technical Guide for Drug Development Professionals
Foreword: The Enduring Potential of a Privileged Scaffold
The quinoline ring system represents a "privileged scaffold" in medicinal chemistry, a foundational structure upon which a multitude of therapeutic agents have been built.[1] Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1] Among these, 8-hydroxyquinoline (8-HQ) stands out for its potent metal-chelating properties, a characteristic that is central to its biological functions.[2] The introduction of halogen substituents, particularly iodine, onto the 8-HQ framework has been a key strategy to modulate its physicochemical properties and enhance its therapeutic potential. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of iodo-substituted quinolin-8-ols, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, from synthesis to biological evaluation, and elucidate the mechanisms that underpin the activity of these fascinating compounds.
Synthetic Strategies: Building the Iodo-Quinolin-8-ol Core
The journey to understanding the SAR of iodo-substituted quinolin-8-ols begins with their synthesis. The choice of synthetic route is critical, as it dictates the feasibility of producing a diverse library of analogs for biological screening.
The Skraup Synthesis: A Classic and Economical Approach to the Quinolin-8-ol Scaffold
The Skraup synthesis is a cornerstone method for the preparation of quinolines and remains an economically viable option for producing the 8-hydroxyquinoline core.[3][4] This reaction involves the cyclization of an aromatic amine, in this case, o-aminophenol, with glycerol in the presence of a strong acid (typically sulfuric acid) and an oxidizing agent.[3]
Causality of Experimental Choice: The Skraup synthesis is favored for its use of readily available and inexpensive starting materials.[4] The reaction proceeds through the acid-catalyzed dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aromatic amine. Subsequent cyclization and oxidation yield the quinoline ring. The use of an oxidizing agent, such as o-nitrophenol, is crucial for the final aromatization step.[3] Optimization of this method, for instance by including anhydrous cupric sulfate and calcium oxide, can improve reaction speed and yield by absorbing water and enhancing the efficiency of the concentrated sulfuric acid.[5]
Experimental Protocol: Skraup Synthesis of 8-Hydroxyquinoline [6]
-
Reaction Setup: In a suitable reaction vessel, cautiously add glycerol to concentrated sulfuric acid with stirring.
-
Addition of Reactants: Sequentially add o-aminophenol and o-nitrophenol to the mixture.
-
Heating: Heat the mixture to approximately 125°C. The reaction is exothermic and the temperature will naturally rise to around 140°C.
-
Temperature Control: Maintain the temperature at approximately 135-140°C for the duration of the reaction (typically 2-4 hours).
-
Workup: After cooling, the reaction mixture is diluted with water and neutralized to a pH of 7-7.2 with a 30% sodium hydroxide solution.
-
Isolation: The precipitated crude 8-hydroxyquinoline can be isolated by filtration and purified by steam distillation or recrystallization.
Iodination of the Quinolin-8-ol Ring: Strategic Placement of Iodine
With the 8-hydroxyquinoline scaffold in hand, the next critical step is the introduction of iodine substituents. The positions and number of iodine atoms profoundly influence the biological activity. The most common and well-studied iodo-substituted derivative is 5,7-diiodo-8-hydroxyquinoline (iodoquinol).[2]
Causality of Experimental Choice: Direct iodination of 8-hydroxyquinoline is a straightforward approach. The hydroxyl group at the C-8 position and the nitrogen at the N-1 position activate the quinoline ring towards electrophilic substitution, primarily at the C-5 and C-7 positions. The choice of iodinating agent and reaction conditions allows for control over the degree of iodination.
Experimental Protocol: Synthesis of 5,7-Diiodo-8-hydroxyquinoline [7]
-
Reactant Mixture: In a round-bottomed flask under an inert atmosphere, combine 8-hydroxyquinoline (1 equivalent) with an iodinating agent such as a mixture of potassium iodide and potassium iodate or a milder reagent like 1-butyl-3-methyl-pyridinium dichloroiodate (BMPDCI).[7]
-
Heating: Heat the reaction mixture (e.g., to 80°C if using BMPDCI) for a sufficient time to ensure complete reaction, which can be monitored by thin-layer chromatography (TLC).[7]
-
Extraction: After completion, the reaction mixture is worked up by adding ethyl acetate and water. The organic layer is separated, and the aqueous layer is extracted multiple times with ethyl acetate.[7]
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure 5,7-diiodo-8-hydroxyquinoline.[7]
Structure-Activity Relationship (SAR) Analysis
The biological activity of iodo-substituted quinolin-8-ols is intricately linked to the position and electronic properties of the iodine atoms.
Impact of Iodine Substitution on Antimicrobial Activity
Iodinated quinolin-8-ols exhibit a broad spectrum of antimicrobial activity, including antibacterial and antifungal properties. The presence of iodine significantly enhances this activity compared to the parent 8-hydroxyquinoline.
Key SAR Insights:
-
Dihalogenation is Key: Dihalogenated derivatives, such as 5,7-diiodo-8-hydroxyquinoline (iodoquinol) and 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol), generally exhibit superior antimicrobial potency compared to mono-halogenated or non-halogenated analogs.[8]
-
Lipophilicity and Electron-Withdrawing Effects: The introduction of iodine increases the lipophilicity of the molecule, which can enhance its ability to penetrate microbial cell membranes.[2] Furthermore, the electron-withdrawing nature of iodine influences the electronic distribution of the quinoline ring, which can impact its interaction with biological targets.
-
Gram-Positive vs. Gram-Negative Activity: While active against both, some iodo-quinoline derivatives show greater potency against Gram-positive bacteria. The complex outer membrane of Gram-negative bacteria can present a barrier to drug penetration, leading to reduced susceptibility.[9]
Table 1: Antimicrobial Activity of Iodo-Substituted Quinolin-8-ols
| Compound | Organism | MIC (µM) | Reference |
| 8-Hydroxyquinoline | Staphylococcus aureus | 27.58 | [1] |
| 5,7-Diiodo-8-hydroxyquinoline (Iodoquinol) | Neisseria gonorrhoeae | 0.08-0.15 | [8] |
| 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | Neisseria gonorrhoeae | 0.10-0.20 | [8] |
| 5,7-Dichloro-8-hydroxyquinoline | Neisseria gonorrhoeae | 0.28-0.56 | [8] |
MIC: Minimum Inhibitory Concentration
Impact of Iodine Substitution on Anticancer Activity
The anticancer potential of iodo-substituted quinolin-8-ols is an area of active research. The ability of these compounds to chelate metal ions and induce oxidative stress is believed to contribute to their cytotoxic effects against cancer cells.
Key SAR Insights:
-
Enhanced Cytotoxicity: The presence of iodine at the C-5 and C-7 positions has been shown to significantly enhance the in vitro cytotoxicity of quinolin-8-ol derivatives against various cancer cell lines.[6]
-
Metal Complexation: The formation of metal complexes with iodo-substituted quinolin-8-ols can further enhance their anticancer activity. For instance, platinum(II) complexes bearing a 5,7-diiodo-8-hydroxyquinoline ligand have demonstrated superior growth inhibition against tumor cell lines compared to complexes with the non-iodinated ligand.
-
Cellular Uptake: The increased lipophilicity imparted by iodine substituents can lead to enhanced cellular uptake of the compounds, resulting in higher intracellular concentrations and greater cytotoxicity.
Table 2: Anticancer Activity of Iodo-Substituted Quinolin-8-ols
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 8-Hydroxyquinoline | HCT 116 (Colon Cancer) | 9.33 ± 0.22 | [6] |
| [PtCl(IQ)(DMSO)] (IQ = 5,7-diiodo-8-hydroxyquinoline) | HepG2 (Liver Cancer) | 1.8 ± 0.1 | |
| [PtCl(Q)(DMSO)] (Q = 8-hydroxyquinoline) | HepG2 (Liver Cancer) | 10.2 ± 0.8 |
IC50: Half-maximal Inhibitory Concentration
Mechanism of Action: A Multi-pronged Attack
The biological activities of iodo-substituted quinolin-8-ols are primarily attributed to their ability to function as potent metal ion chelators. This fundamental property triggers a cascade of downstream events that ultimately lead to microbial or cancer cell death.
Metal Chelation: The Central Hub of Activity
The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group in the 8-position of the quinoline scaffold form a "bite" that readily chelates essential metal ions such as iron (Fe), copper (Cu), and zinc (Zn).[2] These metal ions are crucial cofactors for a multitude of enzymes involved in vital cellular processes.
Downstream Consequences of Metal Chelation:
-
Enzyme Inhibition: By sequestering these metal ions, iodo-substituted quinolin-8-ols effectively inhibit the activity of metalloenzymes.[10] In bacteria, this can disrupt respiratory chain enzymes and those involved in DNA replication and repair.[11] In cancer cells, inhibition of zinc-dependent matrix metalloproteinases (MMPs) can interfere with tumor invasion and metastasis.[10]
-
Generation of Reactive Oxygen Species (ROS): The metal complexes formed by these compounds can be redox-active, catalyzing the production of damaging reactive oxygen species (ROS). This induced oxidative stress can lead to lipid peroxidation, protein damage, and DNA strand breaks, ultimately triggering apoptosis in cancer cells.
-
Disruption of DNA Synthesis: Some evidence suggests that iodo-substituted quinolin-8-ols may also directly interfere with DNA synthesis, potentially through intercalation into the DNA helix or by inhibiting enzymes involved in nucleic acid metabolism.
Caption: Proposed mechanism of action for iodo-substituted quinolin-8-ols.
Experimental Workflows for Evaluation
A systematic and robust experimental workflow is essential for the successful evaluation of novel iodo-substituted quinolin-8-ol derivatives.
Caption: A comprehensive experimental workflow for the development of iodo-substituted quinolin-8-ols.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[6]
Causality of Experimental Choice: The MTT assay is a reliable and high-throughput method for initial screening of anticancer drug candidates. It measures the metabolic activity of cells, which is an indicator of cell viability. The reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells provides a quantifiable measure of cell survival.[6]
Experimental Protocol: MTT Assay for Anticancer Activity
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the iodo-substituted quinolin-8-ol derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value for each compound.
Antimicrobial Susceptibility Testing: Broth Microdilution
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Causality of Experimental Choice: This method provides a quantitative measure of a compound's antimicrobial activity and is amenable to high-throughput screening. It allows for the simultaneous testing of multiple compounds at various concentrations against different microbial strains.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Compound Dilution: Prepare serial twofold dilutions of the iodo-substituted quinolin-8-ol derivatives in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include appropriate positive (microbe, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Concluding Remarks and Future Directions
The iodo-substituted quinolin-8-ol scaffold holds significant promise for the development of novel therapeutic agents. The strategic incorporation of iodine at the C-5 and C-7 positions is a proven strategy for enhancing both antimicrobial and anticancer activities. The primary mechanism of action, centered around metal chelation, offers a multi-pronged attack on pathogenic microbes and cancer cells.
Future research in this area should focus on:
-
Systematic SAR Studies: Synthesizing and testing a wider range of mono- and di-iodo-substituted analogs to further refine our understanding of the SAR.
-
Mechanistic Elucidation: Identifying the specific metalloenzyme targets of these compounds and elucidating the downstream signaling pathways affected by their inhibition.
-
Selectivity and Toxicity: Optimizing the structure to enhance selectivity for microbial or cancer cells while minimizing toxicity to host cells.
-
In Vivo Efficacy: Progressing the most promising candidates to in vivo models to evaluate their therapeutic potential in a more complex biological system.
By leveraging the insights presented in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable class of compounds.
References
-
SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Retrieved from [Link]
- Rbaa, M., et al. (2020).
-
Harsh, N. K., et al. (2022). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. Bulletin of Environment, Pharmacology and Life Sciences, Special Issue[6], 1627-1629.
- Amin, M. M., & El-Gendy, A. A. (1976). Antimicrobial activity of metal chelates of salts of 8-quinolinols with aromatic hydroxycarboxylic acids. Pharmazie, 31(9), 629-631.
- Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178.
- Matada, B. S., et al. (2021). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 11(48), 30268-30286.
- Chan, A. W., et al. (2017). Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. ACS Medicinal Chemistry Letters, 8(12), 1246–1251.
- Čipak Gašparović, A., et al. (2021). Zinc-Chelating Compounds as Inhibitors of Human and Bacterial Zinc Metalloproteases. Molecules, 27(1), 56.
- Jackson, B. W., et al. (2018). Metal-Binding Isosteres as New Scaffolds for Metalloenzyme Inhibitors. Journal of Medicinal Chemistry, 61(17), 7849–7860.
- Wang, P., et al. (2016). Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitors. European Journal of Medicinal Chemistry, 116, 103-113.
- Rbaa, M., et al. (2020).
- Balaji, K., et al. (2017). Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. International Journal of Pharmaceutical Research, 9(2), 49-54.
- The Preparation of Quinolines by a Modified Skraup Reaction. (n.d.). Synlett, (10), 1545-1546.
- Srisung, S., et al. (2013). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. International Journal of Pharmacology, 9(2), 170-175.
- Popa, M., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(4), 772.
- The Royal Society of Chemistry. (2020). Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy.
- Piatkowska, M., et al. (2022). Chelation of Zinc with Biogenic Amino Acids: Description of Properties Using Balaban Index, Assessment of Biological Activity on Spirostomum Ambiguum Cellular Biosensor, Influence on Biofilms and Direct Antibacterial Action. Molecules, 27(16), 5122.
-
Harsh, N. K., et al. (2022). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. Bulletin of Environment, Pharmacology and Life Sciences, Special Issue[6], 1627-1629.
- Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178.
- Enquist, P. Å., et al. (2012). Derivatives of 8-hydroxyquinoline--antibacterial agents that target intra- and extracellular Gram-negative pathogens. Bioorganic & Medicinal Chemistry Letters, 22(10), 3550-3553.
- Salas, C., et al. (2012). Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents. Molecules, 17(11), 13350-13367.
- Murelli, R. P., et al. (2018). Targeting Metalloenzymes for Therapeutic Intervention. Journal of Medicinal Chemistry, 61(10), 4237–4267.
- Al-Shabib, N. A., et al. (2023).
- Duda-Madej, A., et al. (2019). Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models. Frontiers in Microbiology, 10, 883.
-
ResearchGate. (n.d.). IC50 values of anticancer drugs in PAECs Classification Drug IC50 [M].... ResearchGate. Retrieved from [Link]
-
Study.com. (n.d.). Hydroxyquinoline Uses, Structure & Synthesis - Lesson. Study.com. Retrieved from [Link]
-
Jones, K. (2021, December 6). RSC Advances Blog. RSC Blogs. Retrieved from [Link]
- CN105622503A - Synthesis method of 8-hydroxyquinoline. (n.d.). Google Patents.
- Čipak Gašparović, A., et al. (2021). Zinc-Chelating Compounds as Inhibitors of Human and Bacterial Zinc Metalloproteases. Molecules, 27(1), 56.
- Duda-Madej, A., et al. (2019). Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models. Frontiers in Microbiology, 10, 883.
- Ueno, T., et al. (2015). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 9(3), 1363–1368.
- Atilano-Miguel, S., et al. (2021). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Pharmaceutics, 13(12), 2132.
Sources
- 1. imrpress.com [imrpress.com]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. study.com [study.com]
- 5. CN105622503A - Synthesis method of 8-hydroxyquinoline - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scirp.org [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Zinc-Chelating Compounds as Inhibitors of Human and Bacterial Zinc Metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Technical Protocol: Evaluation of Antifungal Efficacy of 6-Iodoquinolin-8-ol via Broth Microdilution in Sabouraud Dextrose Broth
Part 1: Scientific Context & Rationale[1][2][3]
The Compound: 6-Iodoquinolin-8-ol
6-Iodoquinolin-8-ol is a halogenated derivative of 8-hydroxyquinoline (oxine). Its antifungal mechanism is distinct from azoles or echinocandins. It functions primarily as a lipophilic metal chelator, sequestering essential divalent cations (Cu²⁺, Zn²⁺) required for fungal metalloenzymes. Furthermore, the iodine substitution at the C6 position increases lipophilicity, enhancing penetration through the fungal cell wall and plasma membrane, leading to direct membrane disruption and leakage of intracellular components.
The Medium: Sabouraud Dextrose Broth (SDB) vs. RPMI 1640
While RPMI 1640 is the "Gold Standard" for antifungal susceptibility testing (AST) per CLSI M27/M38 guidelines, this protocol utilizes Sabouraud Dextrose Broth (SDB) .
Critical Application Note:
-
Why SDB? SDB (pH ~5.[1]6) supports robust biomass production for fastidious fungi or environmental isolates that grow poorly in RPMI.
-
Technical Trade-off: The acidic pH of SDB (5.6) vs. RPMI (7.0) affects the ionization state of 6-Iodoquinolin-8-ol (pKa ~7.4). In SDB, a higher fraction of the molecule exists in the protonated, non-ionized form, which may enhance membrane permeation but alter chelation kinetics. Results obtained in SDB should be reported as "Growth Inhibition in Rich Media" rather than standard CLSI MICs.
Part 2: Materials & Preparation[3][4][5][6][7]
Reagents
-
Active Pharmaceutical Ingredient (API): 6-Iodoquinolin-8-ol (Purity >98%).
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (ACS Grade).
-
Rationale: The compound is hydrophobic. DMSO ensures complete solubilization without precipitation upon dilution in aqueous broth.
-
-
Resazurin (Optional): 0.01% solution (viability indicator).
Equipment
-
96-well microtiter plates (U-bottom for yeast, Flat-bottom for molds).
-
Multichannel pipette (20-200 µL).
-
Spectrophotometer (OD₆₀₀ or OD₅₃₀).
-
Incubator (30°C or 35°C, strain dependent).
Part 3: Experimental Protocol
Step 1: Stock Solution Preparation
CAUTION: Iodinated compounds are light-sensitive. Perform all weighing and dissolution in low-light conditions or use amber vials.
-
Weighing: Weigh 10 mg of 6-Iodoquinolin-8-ol.
-
Dissolution: Dissolve in 1 mL of 100% DMSO to create a 10,000 µg/mL (10 mg/mL) Master Stock.
-
Storage: Aliquot and store at -20°C. Stable for 1 month. Avoid repeated freeze-thaw cycles.[1]
Step 2: Inoculum Preparation[8]
-
Culture: Grow fungal strain (e.g., Candida albicans or Aspergillus spp.) on Sabouraud Dextrose Agar (SDA) for 24-48 hours.
-
Suspension: Pick 3-5 distinct colonies and suspend in sterile saline (0.85% NaCl).
-
Standardization: Adjust turbidity to 0.5 McFarland Standard (
CFU/mL). -
Final Dilution: Dilute this suspension 1:100 in SDB to achieve a working inoculum of
CFU/mL.
Step 3: Microdilution Setup (96-Well Plate)
This workflow utilizes a serial 2-fold dilution method.
Plate Layout Strategy:
-
Columns 1-10: Test Compound (Serial Dilution).
-
Column 11: Growth Control (GC) – Cells + SDB + DMSO (no drug).
-
Column 12: Sterility Control (SC) – SDB only (no cells, no drug).
Procedure:
-
Dispense Media: Add 100 µL of sterile SDB to all wells in Columns 1-12.
-
Compound Addition:
-
Prepare a "Working Solution" by diluting the Master Stock (10 mg/mL) 1:100 in SDB to get 100 µg/mL .
-
Add 100 µL of this 100 µg/mL solution to Column 1.
-
-
Serial Dilution:
-
Mix Column 1 (Total Vol = 200 µL).
-
Transfer 100 µL from Column 1 to Column 2. Mix.
-
Repeat until Column 10.
-
Discard the final 100 µL from Column 10.
-
Result: Concentration range typically 50 µg/mL down to ~0.1 µg/mL.
-
-
Inoculation:
-
Add 100 µL of the Final Dilution Inoculum (from Step 2) to Columns 1-11.
-
Add 100 µL of sterile SDB to Column 12 (Volume balance).
-
Final Volume: 200 µL per well.
-
Final DMSO Concentration: < 1% (Non-toxic).
-
Step 4: Incubation[8]
-
Seal plate with adhesive, breathable film to prevent evaporation.
-
Incubate at 35°C (yeasts) or 30°C (molds) for 24-48 hours.
-
Light Protection: Wrap the plate stack in aluminum foil to prevent photo-degradation of the iodo-quinoline.
Part 4: Visualization of Workflow
Caption: Workflow for 6-Iodoquinolin-8-ol broth microdilution assay. Note the critical light protection step during incubation.
Part 5: Data Analysis & Interpretation
Determining Minimum Inhibitory Concentration (MIC)
-
Visual Inspection: Place the plate on a reading mirror.
-
MIC: The lowest concentration well that shows 100% inhibition (optically clear) compared to the Growth Control (turbid).
-
Partial Inhibition: Quinolines often show a "trailing effect" (partial reduction in turbidity). For this compound, record the MIC as the first well with >80% reduction in turbidity if 100% clearance is not achieved.
-
-
Spectrophotometric (Quantitative):
-
Read Absorbance at 600 nm (OD₆₀₀).
-
Calculate % Inhibition:
-
Minimum Fungicidal Concentration (MFC) - Optional
-
Aspirate 20 µL from clear wells (MIC and higher).
-
Spot onto Sabouraud Dextrose Agar (SDA) plates.
-
Incubate for 48 hours.
-
MFC: The lowest concentration yielding <3 colonies (99.9% kill).
Part 6: Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| Precipitation in Wells | Compound insolubility in aqueous SDB. | Ensure DMSO stock is anhydrous. Do not exceed 1% final DMSO. Check if pH > 6.0 (solubility drops). |
| Growth in Sterility Control | Contaminated media or technique. | Discard data. Re-filter sterilize SDB. Work in Laminar Flow Hood. |
| No Growth in Controls | Inoculum too dilute or DMSO toxicity. | Verify inoculum count via plating. Ensure final DMSO < 1%. |
| Variable MICs | Light degradation of 6-Iodoquinolin-8-ol. | Critical: Ensure incubation was performed in the dark (foil wrap). |
Quality Control (QC)
Run a reference strain (e.g., C. albicans ATCC 90028) with a known antifungal (e.g., Fluconazole) in parallel.
-
Acceptable Range (Fluconazole/SDB): 0.125 – 0.5 µg/mL (Note: Ranges are stricter in RPMI; use internal historical controls for SDB).
References
-
Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).[Link]
-
Gershon, H., et al. (1979). Preparation and antifungal activity of 3-iodo- and 6-iodo-8-quinolinols.[4] Journal of Medicinal Chemistry. [Link]
-
Wong, K., et al. (2014). Mechanism of Action of 8-Hydroxyquinoline Derivatives. Antimicrobial Agents and Chemotherapy.[3][5][6][7] [Link]
Sources
- 1. Sabouraud Dextrose Broth (SDB): Principle, Composition, Preparation & Applications in Microbiology [pharmaceuticalmicrobiologi.blogspot.com]
- 2. neogen.com [neogen.com]
- 3. microbenotes.com [microbenotes.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scribd.com [scribd.com]
- 7. New insights into the mechanism of antifungal action of 8-hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Neuroprotective Efficacy of 6-Iodoquinolin-8-ol in 6-OHDA-Induced Neurotoxicity Assays
Abstract & Core Logic[1]
This application note details the validation protocol for 6-Iodoquinolin-8-ol , a halogenated derivative of the metal-chelating scaffold 8-hydroxyquinoline (8-HQ), as a neuroprotective agent in a Parkinson’s Disease (PD) in vitro model.
The Scientific Rationale
Parkinson's disease pathology is driven by oxidative stress and mitochondrial dysfunction.[1][2] The neurotoxin 6-Hydroxydopamine (6-OHDA) mimics this pathology by entering dopaminergic neurons via the dopamine transporter (DAT) and auto-oxidizing to generate Reactive Oxygen Species (ROS) and quinones.
6-Iodoquinolin-8-ol is hypothesized to exert neuroprotection through two synergistic mechanisms:
-
Metal Chelation: The 8-hydroxyquinoline moiety chelates redox-active metals (Fe²⁺, Cu²⁺) released during neuronal injury, preventing the Fenton reaction.
-
Halogenation Impact: The iodine substitution at the C6 position is designed to modulate lipophilicity (LogP), potentially enhancing blood-brain barrier (BBB) penetration and membrane intercalation compared to the parent 8-HQ.
Experimental Workflow & Mechanism
The following diagram illustrates the competitive kinetics between the neurotoxic cascade of 6-OHDA and the protective intervention of 6-Iodoquinolin-8-ol.
Figure 1: Mechanistic pathway showing 6-OHDA induced toxicity and the interception point of 6-Iodoquinolin-8-ol via iron sequestration.
Materials & Reagents
| Reagent | Specification | Storage | Notes |
| SH-SY5Y Cells | ATCC® CRL-2266™ | LN2 Vapor | Passage < 20 to maintain dopaminergic traits. |
| 6-Iodoquinolin-8-ol | >98% Purity | -20°C | Dissolve in DMSO. Prepare fresh stock (10 mM). |
| 6-OHDA HBr | Sigma-Aldrich | -20°C | CRITICAL: Dissolve in 0.02% Ascorbic Acid/PBS to prevent auto-oxidation before addition. |
| All-trans Retinoic Acid (RA) | >98% | -20°C (Dark) | Induces differentiation to dopaminergic phenotype. |
| Cell Viability Reagent | CCK-8 or MTT | 4°C | CCK-8 is preferred for higher sensitivity and less toxicity. |
| DCFH-DA | ROS Indicator | -20°C (Dark) | Measures intracellular oxidative stress. |
Detailed Protocols
Protocol A: Cell Culture and Differentiation (Days 1-7)
Rationale: Undifferentiated SH-SY5Y cells are oncogenic and lack robust dopaminergic markers. RA differentiation upregulates DAT, making cells selectively sensitive to 6-OHDA.
-
Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 5,000 cells/well in DMEM/F12 + 10% FBS.
-
Differentiation: 24 hours post-seeding, replace media with Low-Serum Media (1% FBS) containing 10 µM Retinoic Acid (RA) .
-
Maintenance: Replace differentiation media every 48 hours for 5–7 days .
-
Verification: Observe neurite extension. Neurites should be >2x the length of the cell body.
Protocol B: Dose Optimization (Day 8)
Before testing neuroprotection, you must define the non-toxic range of your compound and the IC50 of the toxin.
Step 1: 6-Iodoquinolin-8-ol Cytotoxicity (Safety Check)
-
Treat differentiated cells with 0.1, 0.5, 1, 5, 10, 20, and 50 µM of 6-Iodoquinolin-8-ol for 24h.
-
Target: Select the highest concentration that maintains >95% viability (typically 1–5 µM for 8-HQ derivatives).
Step 2: 6-OHDA Toxicity Profiling (Injury Model)
-
Treat cells with 0, 25, 50, 75, 100, 150 µM 6-OHDA for 24h.
-
Target: Select the concentration that yields ~40–50% cell viability (IC50). This allows a dynamic window to observe recovery.
-
Note: 6-OHDA must be prepared fresh. If the solution turns pink/brown immediately, it has oxidized and is useless.
Protocol C: Neuroprotection Assay (Day 8-9)
This is the core experiment measuring the compound's efficacy.
Figure 2: Temporal workflow for the neuroprotection assay ensuring intracellular accumulation of the protective agent prior to insult.
-
Pre-treatment: Remove culture media. Add fresh media containing 6-Iodoquinolin-8-ol (Optimized dose, e.g., 1 µM and 5 µM). Incubate for 2 hours .
-
Why Pre-treatment? Chelators need time to equilibrate intracellularly to intercept the rapid ROS burst caused by 6-OHDA.
-
-
Insult: Add 6-OHDA directly to the wells to achieve the IC50 concentration (e.g., 100 µM). Do not wash out the protective compound.
-
Incubation: Incubate at 37°C, 5% CO₂ for 24 hours .
-
Readout: Add CCK-8 reagent (10 µL/well), incubate 1-4 hours, and read Absorbance at 450 nm.
Mechanistic Validation Assays
To prove how 6-Iodoquinolin-8-ol works, perform these secondary assays:
Intracellular ROS Measurement (DCFH-DA)
-
Protocol: After 6h of 6-OHDA exposure (peak ROS time), wash cells with PBS. Incubate with 10 µM DCFH-DA for 30 min. Wash and read fluorescence (Ex/Em: 485/535 nm).
-
Expected Result: 6-OHDA increases fluorescence; 6-Iodoquinolin-8-ol should significantly reduce it.
Mitochondrial Membrane Potential (JC-1 Staining)
-
Protocol: Stain cells with JC-1 dye.
-
Analysis: Healthy mitochondria form red aggregates. Damaged mitochondria show green monomers.
-
Metric: Calculate the Red/Green fluorescence ratio. 6-OHDA reduces this ratio; the compound should restore it.
Data Analysis & Expected Results
Normalize all viability data to the Control (Vehicle only) group (set to 100%).
| Group | Treatment | Expected Viability (%) | Interpretation |
| Control | DMSO Only | 100 ± 5% | Baseline health. |
| Toxin Only | 100 µM 6-OHDA | 45 ± 5% | Successful injury model. |
| Compound Control | 5 µM 6-Iodo | 98 ± 3% | Compound is non-toxic. |
| Protection Low | 1 µM 6-Iodo + 6-OHDA | 65 ± 5% | Partial rescue. |
| Protection High | 5 µM 6-Iodo + 6-OHDA | 85 ± 5% | Significant neuroprotection. |
Statistical Analysis: Use One-way ANOVA followed by Tukey’s post-hoc test. Significance is typically defined as p < 0.05 vs. the Toxin Only group.
References
-
Blum, D., et al. (2001). "Molecular pathways involved in the neurotoxicity of 6-hydroxydopamine, dopamine and MPTP: contribution to the apoptotic theory in Parkinson's disease." Progress in Neurobiology.
-
Cheung, Y. T., et al. (2009). "Effects of all-trans-retinoic acid on human SH-SY5Y neuroblastoma as in vitro model in neurotoxicity research." NeuroToxicology.
-
Kupershmidt, L., et al. (2011). "The novel multi-target iron chelating-radical scavenging compound M30 possesses beneficial effects on cardiac functioning and protection against oxidative stress." PLoS One. (Provides mechanistic basis for 8-HQ derivatives).
-
Prati, F., et al. (2015). "8-Hydroxyquinolines: a review of their metal chelating properties and application in Alzheimer's disease." Current Medicinal Chemistry.
-
Xicoy, H., et al. (2017). "The SH-SY5Y cell line in Parkinson’s disease research: a systematic review." Molecular Neurodegeneration.
Sources
- 1. In vitro 6-hydroxydopamine-induced neurotoxicity: New insights on NFκB modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Neuroprotective Properties of Bis-Sulfonamide Derivatives Against 6-OHDA-Induced Parkinson's Model via Sirtuin 1 Activity and in silico Pharmacokinetic Properties [frontiersin.org]
MTT assay protocol for assessing neuroprotection by 6-Iodoquinolin-8-ol
Application Note: High-Fidelity Assessment of Neuroprotection by 6-Iodoquinolin-8-ol Using the MTT Assay
Executive Summary & Mechanistic Rationale
The evaluation of 6-Iodoquinolin-8-ol (a halogenated derivative of 8-hydroxyquinoline) for neuroprotection requires a modified MTT protocol. Unlike standard small molecules, 8-hydroxyquinoline derivatives function as Metal Protein Attenuating Compounds (MPACs) . They exert neuroprotection by chelating transition metals (Cu²⁺, Zn²⁺, Fe³⁺) that catalyze oxidative stress and amyloid-beta (Aβ) aggregation.
The Critical Challenge: Standard MTT protocols often yield false-positive viability data when testing quinoline-based chelators. These compounds can chemically reduce the tetrazolium dye (MTT) to formazan in the cell culture medium independent of mitochondrial reductase activity, leading to an overestimation of cell survival.[1]
This guide provides a validated workflow to eliminate abiotic interference and accurately assess neuroprotection against oxidative and amyloid-toxicity models.
Mechanism of Action & Assay Interference
To interpret the data correctly, researchers must understand the dual pathways occurring in the well plate.
DOT Diagram: Mechanism vs. Interference
Figure 1: The dual interaction pathways of 6-Iodoquinolin-8-ol in the MTT assay context.
Caption: Biological neuroprotection (green path) vs. chemical interference (red dotted path) common in quinoline assays.
Experimental Design & Controls
Cell Models
-
Primary: SH-SY5Y (Human Neuroblastoma) or PC12 (Pheochromocytoma).
-
Relevance: These lines express dopaminergic phenotypes and are sensitive to oxidative stressors (H₂O₂ or 6-OHDA) and Aβ toxicity.
Essential Control Groups
You must include a Cell-Free Interference Control to validate the protocol.
| Group ID | Components | Purpose |
| VC (Vehicle Control) | Cells + Media + DMSO (<0.1%) | Baseline viability (100%). |
| SC (Stressor Control) | Cells + Stressor (e.g., Aβ₁₋₄₂) | Confirms toxicity window (aim for ~50% viability). |
| Tx (Treatment) | Cells + Stressor + 6-Iodoquinolin-8-ol | Measures neuroprotection. |
| IC (Interference Control) | No Cells + Media + 6-Iodoquinolin-8-ol + MTT | CRITICAL: Detects abiotic reduction of MTT. |
| Bk (Blank) | Media only | Background absorbance subtraction. |
Detailed Protocol
Reagents:
-
6-Iodoquinolin-8-ol Stock: Dissolve in 100% DMSO to 10-50 mM. Store at -20°C in amber tubes (light sensitive).
-
MTT Solution: 5 mg/mL in PBS (pH 7.4). Filter sterilize (0.22 µm).
-
Solubilization Buffer: 100% DMSO (preferred over acidified isopropanol for quinolines to prevent color shifts).
Phase 1: The Interference Check (Mandatory Pre-Test)
Before treating cells, verify if the compound reduces MTT.
-
Prepare a 96-well plate with 100 µL culture media (no cells).
-
Add 6-Iodoquinolin-8-ol at the highest planned concentration (e.g., 10-50 µM).
-
Incubate for 24 hours at 37°C.
-
Add 10 µL MTT reagent. Incubate for 2-4 hours.
-
Observation: If the media turns purple/dark before adding solubilization buffer, the compound is reacting with MTT.
-
Correction: If reaction occurs, you must wash cells with PBS before adding MTT in the actual assay (see Phase 3, Step 3).
-
Phase 2: Cell Seeding and Treatment
-
Seeding: Plate SH-SY5Y cells at
cells/well in 96-well plates. Allow attachment for 24 hours. -
Pre-treatment (Prophylactic Model):
-
Add 6-Iodoquinolin-8-ol (0.1, 1, 5, 10 µM) for 2 hours.
-
Note: Keep DMSO concentration constant <0.1% across all wells.
-
-
Stressor Addition:
-
Add stressor (e.g., 20 µM Aβ₁₋₄₂ or 100 µM H₂O₂) directly to the wells containing the compound.
-
Incubate for 24 hours.
-
Phase 3: The Modified MTT Assay
-
Check Morphology: Visually inspect cells under a phase-contrast microscope. Neuroprotection should preserve neurite outgrowth compared to Stressor Control.
-
Media Removal (Crucial Step):
-
Carefully aspirate the media containing the compound and stressor.
-
Why? Removing the compound prevents it from chemically reducing the MTT during the incubation.
-
-
Wash: Gently wash cells once with 100 µL warm PBS.
-
MTT Addition: Add 100 µL of fresh media + 10 µL MTT stock (0.5 mg/mL final conc).
-
Incubation: Incubate at 37°C for 3-4 hours. (Look for intracellular purple puncta).
-
Solubilization:
-
Aspirate media completely (carefully, do not disturb crystals).
-
Add 100 µL DMSO.
-
Shake plate on an orbital shaker for 10 minutes (protected from light).
-
-
Measurement: Read absorbance at 570 nm (reference filter 630 nm).
Data Analysis & Interpretation
Calculate % Cell Viability using the corrected formula:
Interpretation Table:
| Result Scenario | Interpretation | Action |
| IC (No Cells) OD > Bk | Chemical Interference detected. | Protocol failed to remove compound. Repeat with stricter washing steps. |
| Tx Viability > VC | Possible hormesis or interference artifact. | Verify with non-redox assay (e.g., LDH release or Calcein AM). |
| Tx Viability > SC | Neuroprotection confirmed. | Proceed to dose-response curve fitting. |
| Tx Viability < SC | Synergistic toxicity. | Compound may be toxic at this dose (check 6-Iodo intrinsic toxicity). |
Troubleshooting & Expert Tips
-
Light Sensitivity: Halogenated quinolines (Iodo-, Chloro-) are photosensitive. Perform all compound handling in low light to prevent photodegradation which releases free radicals, confounding the neuroprotection data.
-
Metal Contamination: Ensure your media is not supplemented with excessive copper/zinc unless specifically testing metal-induced toxicity. 8-hydroxyquinolines extract trace metals from FBS; consider using dialyzed FBS if studying specific metal-dependency.
-
Validation: Always cross-validate MTT results with an LDH (Lactate Dehydrogenase) Release Assay . LDH measures membrane integrity and is not subject to the same reduction artifacts as MTT.
References
-
Adlard, P. A., et al. (2008). Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxy quinoline analogs is associated with decreased interstitial Abeta.[2] Neuron, 59(1), 43-55.[2] Link
-
Wang, X., et al. (2018). Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease. Bioorganic & Medicinal Chemistry, 26(14), 4090-4100. Link
-
Stockert, J. C., et al. (2018). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica, 114(8), 785-796. Link
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
-
Grossi, C., et al. (2009). Clioquinol decreases amyloid-beta burden and reduces working memory impairment in a transgenic mouse model of Alzheimer's disease.[2] Journal of Alzheimer's Disease, 17(2), 423-440.[2] Link
Sources
application of 6-Iodoquinolin-8-ol in fluorescent sensing of zinc ions
Application Note: High-Fidelity Fluorescent Sensing of Zinc(II) using 6-Iodoquinolin-8-ol [1][2]
Executive Summary
This application note details the protocol for utilizing 6-Iodoquinolin-8-ol (6-I-8HQ) as a fluorescent chemosensor for Zinc ions (
Critical Technical Insight: Researchers must be aware of the "Heavy Atom Effect" introduced by the iodine atom.[1][2] While this typically promotes intersystem crossing (quenching fluorescence), the rigidification of the scaffold upon
Scientific Mechanism
The sensing mechanism relies on the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT) .[1][2]
-
Apo-Ligand (Free State): In the absence of metal ions, 6-I-8HQ exists in equilibrium between its enol and keto tautomers.[1][2] Upon photoexcitation, the enol form undergoes rapid ESIPT to the keto form, which decays non-radiatively.[1][2] This results in very weak or no fluorescence.[1][2]
-
Metal Complex (Bound State): When
binds to the pyridyl nitrogen and the deprotonated phenolic oxygen, it forms a stable 1:2 ( ) complex.[1][2]
Figure 1: Mechanism of Action.[1][2] The transition from non-radiative decay (ESIPT) to radiative emission (Fluorescence) upon Zinc chelation.[1]
Materials & Preparation
Reagents
-
6-Iodoquinolin-8-ol: Synthesis via iodination of 8-hydroxyquinoline or Skraup synthesis using 2-amino-4-iodophenol (if commercial source is unavailable).[1][2] Purity >98% (HPLC).
-
Solvents: DMSO (spectroscopic grade), Ethanol (absolute), HEPES buffer (pH 7.2).[1][2]
-
Metal Salts:
or (99.999% trace metals basis).[1][2] -
Interference Salts:
.[1][2]
Stock Solutions[2]
-
Probe Stock (10 mM): Dissolve 2.71 mg of 6-Iodoquinolin-8-ol (MW: 271.05 g/mol ) in 1.0 mL DMSO. Store at -20°C in the dark.
-
Zn Stock (100 mM): Dissolve
in deionized water (Milli-Q, 18.2 MΩ).
Experimental Protocols
Protocol A: Spectral Characterization (Determination of )
Objective: To identify the optimal excitation and emission wavelengths for the specific 6-iodo derivative, as the halogen substituent may shift peaks relative to unsubstituted 8-HQ.[1]
-
Preparation: Prepare a 10 µM working solution of 6-I-8HQ in HEPES buffer (10 mM, pH 7.2, containing 1% DMSO).
-
Blank Scan: Record the emission spectrum (range 400–650 nm) with excitation at 360 nm. (Expect low signal).
-
Saturation: Add 5 equivalents (50 µM) of
to the cuvette. Incubate for 2 minutes. -
Saturated Scan: Record the emission spectrum again.
-
Excitation Scan: Fix emission at the peak found in Step 4 and scan excitation from 250–450 nm to find the
(typically 360–380 nm ).[1][2]
Protocol B: Determination (Titration)
Objective: To quantify the binding affinity.[1]
-
Setup: Place 2.0 mL of 10 µM 6-I-8HQ solution in a quartz cuvette.
-
Titration: Aliquot small volumes (0.5 – 2.0 µL) of Zn stock solution.
-
Target Concentrations: 0, 1, 2, 4, 6, 8, 10, 15, 20, 30 µM
.[1]
-
-
Measurement: Mix by inversion for 10 seconds after each addition. Record fluorescence intensity at
.[1][2] -
Plotting: Plot Fluorescence Intensity (
) vs. .
Protocol C: Selectivity & Interference
Objective: To ensure the sensor is specific to Zinc.
-
Baseline: Measure fluorescence of 10 µM probe + 10 µM
.[1][2] -
Competition: Add 50 µM of competing ion (
) to the pre-formed Zn-complex. Measure change in signal.
Data Analysis & Visualization
Binding Constant Calculation
For a 1:2 complex (
- : Measured Fluorescence
- : Background Fluorescence
- : Saturation Fluorescence[1]
-
: Hill coefficient (expect ~1 for 1:1 or pseudo-first order, or check for cooperativity). Note: 8-HQ typically forms
, so fitting models must account for quadratic dependency if ligand is not in excess.[1]
Experimental Workflow Diagram
Figure 2: Experimental Workflow. Step-by-step guide from stock preparation to data analysis.
Senior Scientist's Notes (Troubleshooting)
-
Solubility Issues: The iodine atom increases lipophilicity compared to the parent 8-HQ.[1][2] If precipitation occurs in 100% aqueous buffer, increase the co-solvent (DMSO or Ethanol) to 5-10% v/v.[1][2]
-
pH Sensitivity: The phenolic proton has a
~9-10.[1][2] Ensure the buffer is maintained at pH 7.0–7.[1][2]4. If the pH drops < 5, protonation of the pyridine nitrogen will compete with metal binding.[1][2] -
The "Copper Quench": If you observe a sudden loss of signal in biological samples, check for
contamination.[1][2] binds 8-HQ derivatives with higher affinity than but quenches fluorescence via electron transfer mechanisms.[1][2] This can be verified by adding TPEN (a heavy metal chelator) to restore the ligand to its free state.[1][2]
References
-
Mechanism of 8-HQ Sensing
-
Synthesis of Halo-Quinolines
-
General Zinc Sensing Reviews
-
Heavy Atom Effect in Quinolines
Sources
Application Note: Experimental Evaluation of 6-Iodoquinolin-8-ol in Breast Cancer Cell Models
Abstract
This guide outlines a standardized workflow for the preclinical evaluation of 6-Iodoquinolin-8-ol (6-I-8HQ) , a halogenated derivative of the metal-chelating scaffold 8-hydroxyquinoline. While 8-hydroxyquinolines (e.g., Clioquinol) are established anticancer agents that act via metal-dependent proteasome inhibition and ROS generation, the specific 6-iodo substitution introduces unique steric and electronic properties that may alter lipophilicity and metal-binding kinetics. This protocol details the experimental setup for assessing cytotoxicity, apoptotic induction, and metal-dependent mechanisms in distinct breast cancer subtypes (Luminal A vs. Triple-Negative).
Compound Preparation & Handling
Rationale: Halogenated quinolines are lipophilic and prone to precipitation in aqueous media. Iodine-carbon bonds can be photosensitive. Proper handling is critical to prevent experimental artifacts caused by compound degradation or micro-precipitation.
Stock Solution Preparation
-
Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered (0.22 µm).
-
Concentration: Prepare a 100 mM master stock.
-
Calculation: Molecular Weight of 6-Iodoquinolin-8-ol ≈ 271.05 g/mol .
-
Dissolve 27.1 mg in 1 mL DMSO.
-
-
Storage: Aliquot into amber tubes (light protection) and store at -20°C. Avoid freeze-thaw cycles >3 times.
Working Solutions
-
Dilution: Serial dilution in serum-free media immediately prior to treatment.
-
Vehicle Control: The final DMSO concentration must remain < 0.1% (v/v) in all culture wells to avoid solvent toxicity.
-
Visual Check: Inspect high-concentration wells (e.g., 100 µM) under a microscope for crystal formation before incubation.
Cell Line Selection & Culture
Rationale: Breast cancer is heterogeneous. Testing against distinct molecular subtypes is required to determine the compound's selectivity and potential utility in hormone-refractory disease.
| Cell Line | Subtype | Receptor Status | Media Formulation | Role in Assay |
| MCF-7 | Luminal A | ER+, PR+, HER2- | DMEM + 10% FBS + 0.01 mg/mL Insulin | Represents hormone-dependent, non-metastatic cancer. |
| MDA-MB-231 | Triple-Negative (TNBC) | ER-, PR-, HER2- | DMEM + 10% FBS | Represents aggressive, metastatic, drug-resistant disease. |
| MCF-10A | Normal Epithelium | Non-tumorigenic | DMEM/F12 + EGF + Hydrocortisone + Insulin | Critical Control: Determines therapeutic index (selectivity). |
Core Assay: Cytotoxicity Profiling (Dose-Response)
Objective: Determine the half-maximal inhibitory concentration (IC50) and assess differential sensitivity between subtypes.
Protocol (SRB or MTT Assay)
-
Seeding:
-
MCF-7: 5,000 cells/well (96-well plate).
-
MDA-MB-231: 3,000 cells/well (faster growth rate).
-
Allow attachment for 24 hours.
-
-
Treatment:
-
Treat with 6-I-8HQ at log-scale concentrations: 0, 0.1, 0.5, 1, 5, 10, 50, 100 µM .
-
Include a Positive Control (e.g., Doxorubicin 1 µM) and Vehicle Control (0.1% DMSO).
-
Incubation time: 48 and 72 hours .
-
-
Readout (SRB Method - Preferred for adherence):
-
Fix cells with 10% cold trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash 4x with water; dry.
-
Stain with 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 15 min.
-
Wash 4x with 1% acetic acid; dry.
-
Solubilize dye with 10 mM Tris base (pH 10.5).
-
Measure Absorbance at 510 nm .
-
Data Analysis
-
Calculate % Viability =
. -
Fit data to a non-linear regression model (sigmoidal dose-response) to extract IC50.
Mechanistic Validation: The "Metal Rescue" Experiment
Expert Insight: 8-hydroxyquinoline derivatives often act as ionophores, shuttling copper (Cu) or zinc (Zn) into cells to generate ROS or inhibit the proteasome. If 6-I-8HQ acts via this mechanism, its toxicity should be exacerbated by adding exogenous metals or abrogated by strong chelators.
Protocol
-
Setup: Seed MDA-MB-231 cells as per cytotoxicity protocol.
-
Co-treatment Conditions:
-
A: 6-I-8HQ (at IC50 concentration).
-
B: 6-I-8HQ + CuCl₂ (10 µM) .
-
C: 6-I-8HQ + ZnCl₂ (10 µM) .
-
D: 6-I-8HQ + NAC (5 mM) (ROS scavenger).
-
-
Readout: Measure viability after 24 hours.
-
Interpretation:
-
Increased toxicity in B/C implies a metal-dependent ionophore mechanism.
-
Rescue in D confirms ROS-mediated cell death.
-
Flow Cytometry: Apoptosis & Cell Cycle
Objective: Distinguish between cytostatic effects (cell cycle arrest) and cytotoxic effects (apoptosis).
Annexin V/PI Staining (Apoptosis)
-
Treat cells with IC50 and 2xIC50 of 6-I-8HQ for 24 hours.
-
Harvest cells (including floating cells) using accutase (gentler than trypsin).
-
Resuspend in Binding Buffer.
-
Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 min in dark.
-
Acquisition: Analyze >10,000 events.
-
Q1 (Annexin-/PI+): Necrosis.
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q3 (Annexin-/PI-): Live.
-
Q4 (Annexin+/PI-): Early Apoptosis.
-
PI Staining (Cell Cycle)
-
Fix harvested cells in 70% ethanol at -20°C overnight.
-
Wash with PBS.
-
Incubate with RNase A (100 µg/mL) and PI (50 µg/mL) for 30 min.
-
Analysis: Measure DNA content. Look for Sub-G1 peak (apoptosis) or arrest in G2/M phase (common for quinolines).
Visualization of Experimental Workflow
Caption: Integrated workflow for evaluating 6-Iodoquinolin-8-ol, from initial solubility checks to mechanistic validation of metal dependency and apoptotic induction.
Proposed Mechanism of Action (Hypothesis)
Based on the structure-activity relationship (SAR) of 8-hydroxyquinolines, 6-I-8HQ likely functions as a "Trojan Horse" metal ionophore.
Caption: Hypothetical mechanism: 6-I-8HQ chelates extracellular copper, enters the cell, generates ROS, and inhibits the proteasome, leading to apoptosis.
Statistical Analysis
-
Replicates: All biological assays must be performed in biological triplicates (
), with technical triplicates within each experiment. -
Tests:
-
Two-group comparison (e.g., Control vs. Treated): Unpaired Student's t-test.
-
Multi-group comparison (e.g., Dose-response): One-way ANOVA with Dunnett’s post-hoc test.
-
-
Significance:
is considered statistically significant.
References
-
Oliveri, V. (2020). "8-Hydroxyquinoline scaffolds for the treatment of cancer." Tetrahedron.
-
Jiang, H., et al. (2011). "The anticancer activity of 8-hydroxyquinoline derivatives." International Journal of Molecular Sciences.
-
Chen, D., et al. (2014). "Clioquinol, a therapeutic agent for Alzheimer's disease, has proteasome-inhibitory, androgen receptor-suppressing, and antitumor activities in human prostate cancer cells." Cancer Research.
-
Skehan, P., et al. (1990). "New colorimetric cytotoxicity assay for anticancer-drug screening." Journal of the National Cancer Institute.
Application Note & Protocol: Determining the Minimum Inhibitory Concentration (MIC) of 6-Iodoquinolin-8-ol against Aspergillus niger
Abstract
This document provides a comprehensive, technically detailed guide for determining the Minimum Inhibitory Concentration (MIC) of the novel investigational compound, 6-Iodoquinolin-8-ol, against the filamentous fungus Aspergillus niger. The protocol is designed for researchers, scientists, and drug development professionals engaged in antifungal susceptibility testing. By synthesizing established international standards with compound-specific considerations, this guide ensures a robust, reproducible, and self-validating methodology. We will delve into the scientific rationale behind key procedural choices, from medium selection to inoculum standardization, providing a framework that is both authoritative and practical for the modern mycology laboratory.
Scientific Foundation & Strategic Overview
Determining the in vitro efficacy of a new antifungal agent is a critical first step in the drug development pipeline. The Minimum Inhibitory Concentration (MIC) represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For filamentous fungi like Aspergillus niger, this process is complicated by their unique morphology and growth kinetics.
This protocol is fundamentally based on the broth microdilution methods standardized by the Clinical and Laboratory Standards Institute (CLSI) in document M38 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) in E.Def 9.3 .[1][2][3] While both provide a robust framework, we will integrate key aspects of each to create a harmonized and highly reproducible workflow.
Causality Behind Key Choices:
-
Why Broth Microdilution? This method is the international "gold standard" for MIC determination, offering quantitative and reproducible results suitable for comparing the potency of new compounds against established drugs.[4][5][6] It is more precise than agar-based methods like disk diffusion for primary efficacy studies.
-
The Challenge of Aspergillus: Unlike yeast, which form uniform suspensions, Aspergillus grows as hyphae. Therefore, the inoculum must be standardized using conidia (spores) to ensure that each test well receives a consistent number of colony-forming units (CFUs), preventing variability in MIC outcomes.[1][7]
-
Compound-Specific Considerations for 6-Iodoquinolin-8-ol: As a quinoline derivative, this compound is expected to be hydrophobic.[8][9] This necessitates the use of a solvent, Dimethyl Sulfoxide (DMSO), for creating stock solutions. The protocol must control for the final DMSO concentration to prevent solvent-induced growth inhibition. Furthermore, preliminary studies on 6-Iodoquinolin-8-ol have shown potent activity against A. niger, suggesting a low MIC range should be targeted.[10][11]
Experimental Workflow Overview
The entire process, from culture preparation to final MIC determination, follows a logical sequence designed to ensure accuracy and reproducibility.
Caption: High-level workflow for MIC determination.
Materials & Reagents
Fungal Strains
| Strain ID | Organism | Role | Source |
| ATCC 16404 | Aspergillus niger | Test Strain | ATCC |
| ATCC 204304 | Aspergillus flavus | QC Strain | ATCC |
| ATCC 22019 | Candida parapsilosis | QC Strain | ATCC |
Expertise Note: The inclusion of quality control (QC) strains is non-negotiable for a self-validating system. A. flavus ATCC 204304 is a standard QC strain for mold susceptibility testing.[12][13][14] C. parapsilosis ATCC 22019 is often included as a broader QC check for the antifungal testing process.[12][15] Their known MIC ranges for control drugs validate the entire experimental run.
Reagents & Media
-
6-Iodoquinolin-8-ol (Purity ≥98%)
-
Voriconazole (Positive Control Drug, Purity ≥98%)
-
Dimethyl Sulfoxide (DMSO), Cell Culture Grade
-
RPMI-1640 Medium (with L-glutamine, without sodium bicarbonate)
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer
-
Glucose (Dextrose)
-
Potato Dextrose Agar (PDA)
-
Sabouraud Dextrose Broth[10] (For comparative studies, if desired)
-
Sterile 0.9% Saline with 0.05% Tween 20
-
Sterile, flat-bottom 96-well microtiter plates
Detailed Experimental Protocols
Protocol 1: Preparation of Media and Stock Solutions
1.1. Preparation of RPMI-1640 Assay Medium (per EUCAST standard)
-
Rationale: RPMI-1640 is the internationally recognized standard medium for antifungal susceptibility testing. The addition of 2% glucose ensures more robust growth of Aspergillus species, leading to clearer MIC endpoints.[1] MOPS is used to buffer the medium at a physiological pH of 7.0, which is critical as fungal metabolism can alter medium pH and affect drug activity.
-
Dissolve one packet of RPMI-1640 powder in 900 mL of reagent-grade water.
-
Add 34.54 g of MOPS powder.
-
Adjust pH to 7.0 ± 0.1 using 1N NaOH.
-
Bring the final volume to 1 L.
-
Filter-sterilize using a 0.22 µm filter unit.
-
For 2X concentrated medium (used for plate setup): Prepare as above, but use only 500 mL of water. Before use, supplement with glucose to a final concentration of 4% (w/v). This 2X medium will be diluted 1:1 with the fungal inoculum.
1.2. Preparation of 6-Iodoquinolin-8-ol Stock Solution
-
Rationale: 6-Iodoquinolin-8-ol is poorly soluble in water. DMSO is the recommended solvent. A high-concentration stock (e.g., 1280 µg/mL) is prepared to ensure the final DMSO concentration in the assay remains below 1%, a level generally considered non-inhibitory to fungal growth.
-
Accurately weigh 1.28 mg of 6-Iodoquinolin-8-ol powder.
-
Dissolve in 1 mL of 100% DMSO to create a 1280 µg/mL stock solution .
-
Vortex thoroughly until fully dissolved. Store in small aliquots at -20°C.
1.3. Preparation of Voriconazole Control Stock Solution
-
Prepare a 1280 µg/mL stock solution of Voriconazole in DMSO, following the same procedure as for the test compound. This serves as the positive control.
Protocol 2: Inoculum Preparation and Standardization
2.1. Culturing Aspergillus niger
-
Rationale: A fresh, heavily sporulating culture is required to obtain a sufficient quantity of viable conidia for the inoculum.
-
Streak Aspergillus niger ATCC 16404 onto a Potato Dextrose Agar (PDA) plate.
-
Incubate at 35°C for 5-7 days, or until dense, black conidiation is observed.
2.2. Harvesting and Standardizing Conidia (per EUCAST standard)
-
Rationale: The EUCAST method of using a hemocytometer for direct conidia counting is more accurate than the CLSI's spectrophotometric method for filamentous fungi, as it avoids interference from hyphal fragments.[1][7] A standardized inoculum is the most critical variable for inter-laboratory reproducibility.[1]
-
Flood the mature PDA plate with 5 mL of sterile saline containing 0.05% Tween 20. The Tween 20 acts as a surfactant to help disperse the hydrophobic conidia.
-
Gently rub the colony surface with a sterile, bent glass rod or a cotton swab to dislodge the conidia.
-
Aspirate the resulting conidial suspension and transfer it to a sterile 15 mL conical tube.
-
Allow heavy hyphal fragments to settle for 5-10 minutes.
-
Carefully transfer the upper conidial suspension to a new sterile tube.
-
Vortex the suspension for 15-20 seconds to break up clumps.
-
Perform a 1:20 dilution of the suspension in saline-Tween.
-
Load the diluted suspension onto a hemocytometer and count the conidia under a microscope.
-
Adjust the concentration of the original (undiluted) suspension with more saline-Tween to achieve a final concentration of 2-5 x 10⁵ CFU/mL . This is the final working inoculum.
-
Self-Validation Step: Plate 100 µL of a 1:100 dilution of the final inoculum onto a PDA plate, incubate for 48 hours, and verify the colony count to confirm the accuracy of the hemocytometer count.
Caption: Standardized inoculum preparation workflow.
Protocol 3: Broth Microdilution Assay
-
Rationale: This protocol creates a two-fold serial dilution of the drug across the microtiter plate. The use of 2X concentrated medium ensures that after the 1:1 addition of the inoculum, all components (drug, media, fungi) are at their desired final concentrations.
-
Add 100 µL of sterile RPMI-1640 medium (supplemented with 2% glucose) to wells 2 through 11 of a 96-well plate.
-
Prepare an intermediate drug dilution: Add 20 µL of the 1280 µg/mL drug stock to 780 µL of RPMI-1640 medium. This creates a 32 µg/mL solution.
-
Add 200 µL of this 32 µg/mL solution to well 1.
-
Perform the serial dilution: Transfer 100 µL from well 1 to well 2. Mix by pipetting up and down. Transfer 100 µL from well 2 to well 3, and so on, down to well 10. Discard the final 100 µL from well 10.
-
This results in a drug concentration range from 16 µg/mL to 0.031 µg/mL before adding the inoculum.
-
Controls:
-
Well 11: Sterility Control (100 µL of medium only, no drug, no inoculum).
-
Well 12: Growth Control (100 µL of medium only, no drug).
-
-
Inoculate wells 1 through 10 and well 12 with 100 µL of the standardized A. niger inoculum (2-5 x 10⁵ CFU/mL). Do not inoculate well 11.
-
The final volume in each test well is 200 µL. The final inoculum concentration is 1-2.5 x 10⁵ CFU/mL, and the final drug concentrations range from 16 µg/mL to 0.031 µg/mL .
-
Seal the plate with an adhesive, breathable membrane or place it in a container with a moist towel to prevent evaporation.
-
Incubate at 35°C for 48 hours.
Data Interpretation & Quality Control
Reading the MIC
The MIC is determined by visual inspection. It is the lowest concentration of 6-Iodoquinolin-8-ol that shows a complete absence of visible growth (no turbidity or hyphal mats) compared to the drug-free growth control well.[1][6][16]
-
Step 1: Validate the Plate.
-
The Sterility Control (Well 11) must be clear.
-
The Growth Control (Well 12) must show robust, unambiguous growth (e.g., a visible hyphal button or turbidity).
-
-
Step 2: Read the MIC.
-
Using a plate reading mirror, look for the first well in the dilution series (from lowest to highest concentration) that is as clear as the sterility control well. This concentration is the MIC.
-
-
Special Consideration for Trailing: Some compounds may not produce an all-or-nothing inhibition. If partial inhibition is observed over several wells, the MIC is typically read as the lowest concentration that produces ~90% or more reduction in growth compared to the control. However, for azoles and amphotericin B against Aspergillus, the endpoint is defined as no growth.[2] This stringent endpoint should be applied to new compounds as well.
Expected Results & Quality Control Parameters
The entire experiment is only considered valid if the MIC for the control drug (Voriconazole) against the QC strain (A. flavus ATCC 204304) falls within the established reference range.
| Control Drug | QC Strain | Expected MIC Range (µg/mL) |
| Voriconazole | A. flavus ATCC 204304 | 0.25 - 1.0 |
| Voriconazole | A. niger (Typical) | 0.5 - 2.0 |
| 6-Iodoquinolin-8-ol | A. niger ATCC 1004 | < 1.0 (based on historical data)[10] |
Note: The historical data for 6-Iodoquinolin-8-ol was generated using Sabouraud dextrose broth. Results in RPMI may vary, but this provides a useful starting benchmark.
Potential Mechanism of Action
Quinoline derivatives have a versatile range of biological activities.[8][9] While the precise mechanism of 6-Iodoquinolin-8-ol is not fully elucidated, related compounds have been shown to exert their antifungal effects by disrupting the integrity of the fungal cell membrane.[17][18][19] This can lead to increased membrane permeability, leakage of essential intracellular contents, and ultimately, cell death. The 8-hydroxyquinoline scaffold is a known metal chelator, which may also contribute to its activity by sequestering essential metal ions required for fungal enzyme function.
Conclusion
This application note provides a robust and scientifically grounded protocol for determining the MIC of 6-Iodoquinolin-8-ol against Aspergillus niger. By adhering to the principles of standardized broth microdilution, incorporating rigorous quality control measures, and understanding the specific chemical nature of the test compound, researchers can generate high-quality, reproducible data that is essential for the advancement of new antifungal therapies.
References
-
Rodriguez-Tudela, J. L., Arendrup, M. C., Barchiesi, F., Bille, J., Chryssanthou, E., Cuenca-Estrella, M., Dannaoui, E., Denning, D. W., Donnelly, J. P., Fegeler, W., Moore, C., Richardson, M., & Verweij, P. E. (2008). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Medical Mycology, 46(5), 455-459. Available at: [Link]
-
Fungal Infection Trust. (2021). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Available at: [Link]
-
Pfaller, M. A., & Sheehan, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00045-19. Available at: [Link]
-
Scribd. Antifungal Susceptibility Testing of Filamentous Fungi. Available at: [Link]
-
FRCPath Exam Prep. (2025). Antifungal Susceptibility Testing of Aspergillus spp. | EUCAST MIC Method Explained for FRCPath. YouTube. Available at: [Link]
-
van der Linden, J. W. M., Wouterse, J. J., Sim, J. H. A., Verweij, P. E., & van der Lee, H. A. J. (2020). Antifungal Susceptibility Testing of Aspergillus niger on Silicon Microwells by Intensity-Based Reflectometric Interference Spectroscopy. ACS Infectious Diseases, 6(11), 3026-3033. Available at: [Link]
-
van der Linden, J. W. M., Wouterse, J. J., Sim, J. H. A., Verweij, P. E., & van der Lee, H. A. J. (2020). Antifungal Susceptibility Testing of Aspergillus niger on Silicon Microwells by Intensity-Based Reflectometric Interference Spectroscopy. ACS Infectious Diseases, 6(11), 3026-3033. Available at: [Link]
-
Shokohi, T., Afsarian, M. H., Khodavaisy, S., Rezaie, S., & Hedayati, M. T. (2022). Multicenter Study of Susceptibility of Aspergillus Species Isolated from Iranian University Hospitals to Seven Antifungal Agents. Microbiology Spectrum, 10(3), e00139-22. Available at: [Link]
-
Pfaller, M. A., Messer, S. A., Mills, K., Bolmstrom, A., & Jones, R. N. (2003). In Vitro Susceptibility Testing of Aspergillus spp.: Comparison of Etest and Reference Microdilution Methods for Determining Voriconazole and Itraconazole MICs. Journal of Clinical Microbiology, 41(3), 1126-1131. Available at: [Link]
-
Al-Wathiqi, F., Ahmad, S., & Khan, Z. (2022). Spectrophotometric detection of azole-resistant Aspergillus fumigatus with the EUCAST broth microdilution method: is it time for automated MIC reading of EUCAST antifungal susceptibility testing of Aspergillus species?. Journal of Antimicrobial Chemotherapy, 77(5), 1310-1317. Available at: [Link]
-
Kurtz, M. B., Abruzzo, G., Flattery, A., Bartizal, K., Marrinan, J. A., Li, W., Milligan, J., Nollstadt, K., & Douglas, C. M. (1996). In Vitro Susceptibility Testing Methods for Caspofungin against Aspergillus and Fusarium Isolates. Antimicrobial Agents and Chemotherapy, 40(7), 1762-1765. Available at: [Link]
-
Gershon, H., Clarke, D. D., McMahon, J. J., & Gershon, M. (2002). Preparation and Antifungal Activity of 3-Iodo- and 6-Iodo-8-quinolinols. Monatshefte für Chemie / Chemical Monthly, 133(10), 1325-1330. Available at: [Link]
-
Carrillo-Muñoz, A. J., Giusiano, G., Ezkurra, P. A., & Quindós, G. (2006). Clinical Isolates of Aspergillus Species Remain Fully Susceptible to Voriconazole in the Post-Introduction Period. Antimicrobial Agents and Chemotherapy, 50(12), 4209-4210. Available at: [Link]
-
de Almeida, J. R. G. S., de Oliveira, A. C., da Silva, A. C. R., de Lima, M. C. A., Galdino, S. L., Pitta, I. R., & de Oliveira, A. P. (2020). Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis. Applied Microbiology and Biotechnology, 104(19), 8239-8254. Available at: [Link]
-
Espinel-Ingroff, A., Fothergill, A., Fuller, J., Johnson, E., Pfaller, M., & Turnidge, J. (2011). Wild-Type MIC Distributions and Epidemiological Cutoff Values for Caspofungin and Aspergillus spp. for the CLSI Broth Microdilution Method (M38-A2 Document). Antimicrobial Agents and Chemotherapy, 55(11), 5150-5154. Available at: [Link]
- CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2.
-
Mortensen, K. L., Jensen, R. H., & Arendrup, M. C. (2018). Itraconazole, Voriconazole, and Posaconazole CLSI MIC Distributions for Wild-Type and Azole-Resistant Aspergillus fumigatus Isolates. Journal of Fungi, 4(3), 101. Available at: [Link]
-
Wang, C., Liu, Y., Zhang, J., Dong, Y., & Liu, X. (2021). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. Journal of Agricultural and Food Chemistry, 69(43), 12647-12658. Available at: [Link]
-
Gershon, H., Clarke, D. D., McMahon, J. J., & Gershon, M. (2002). Preparation and antifungal activity of 3-iodo- and 6-iodo-8-quinolinols. Fordham Research Commons. Available at: [Link]
-
Garcia-Rubio, R., Mellado, E., & Alastruey-Izquierdo, A. (2020). Updated EUCAST Clinical Breakpoints against Aspergillus, Implications for the Clinical Microbiology Laboratory. Journal of Fungi, 6(4), 312. Available at: [Link]
-
ResearchGate. (2025). Quinoline-Based Antifungals. Available at: [Link]
-
ResearchGate. Voriconazole MIC values in Aspergillus species (n = 236) according to... Available at: [Link]
-
Lo Cascio, G., Gona, F., & Morace, G. (2022). Multicenter Italian Study on “In Vitro Activities” of Isavuconazole, Voriconazole, Amphotericin B, and Caspofungin for Aspergillus and Other Filamentous Fungi. Infection and Drug Resistance, 15, 5839-5847. Available at: [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(8), 3953-3958. Available at: [Link]
-
Wang, C., Liu, Y., Zhang, J., Dong, Y., & Liu, X. (2021). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. Journal of Agricultural and Food Chemistry, 69(43), 12647-12658. Available at: [Link]
-
Pfaller, M. A., & Sheehan, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00045-19. Available at: [Link]
-
CLSI. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. 3rd ed. CLSI standard M38. Wayne, PA: Clinical and Laboratory Standards Institute. Available at: [Link]
-
Gershon, H., Clarke, D. D., & Gershon, M. (1999). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. Available at: [Link]
-
Berkow, E. L., & Lockhart, S. R. (2024). Use of voriconazole to predict susceptibility and resistance to isavuconazole for Aspergillus fumigatus using CLSI methods and interpretive criteria. Journal of Clinical Microbiology, 62(1), e01234-23. Available at: [Link]
-
Wang, C., Liu, Y., Zhang, J., Dong, Y., & Liu, X. (2021). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. Semantic Scholar. Available at: [Link]
-
Re-Ad, A., et al. (2023). Development and validation of a colorimetric antifungal susceptibility testing method for the dimorphic fungus Talaromyces marneffei. Frontiers in Microbiology, 14, 1269875. Available at: [Link]
-
de Castro, P. A., et al. (2022). Every single conidium in Aspergillus fumigatus caspofungin tolerant strains are intrinsically caspofungin tolerant. bioRxiv. Available at: [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Updated EUCAST Clinical Breakpoints against Aspergillus, Implications for the Clinical Microbiology Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. journals.asm.org [journals.asm.org]
- 5. scribd.com [scribd.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 8. Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. research.library.fordham.edu [research.library.fordham.edu]
- 12. In Vitro Susceptibility Testing of Aspergillus spp.: Comparison of Etest and Reference Microdilution Methods for Determining Voriconazole and Itraconazole MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical Isolates of Aspergillus Species Remain Fully Susceptible to Voriconazole in the Post-Voriconazole Era - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Itraconazole, Voriconazole, and Posaconazole CLSI MIC Distributions for Wild-Type and Azole-Resistant Aspergillus fumigatus Isolates | MDPI [mdpi.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Spectrophotometric detection of azole-resistant Aspergillus fumigatus with the EUCAST broth microdilution method: is it time for automated MIC reading of EUCAST antifungal susceptibility testing of Aspergillus species? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. semanticscholar.org [semanticscholar.org]
Application Note: Strategic Functionalization of 6-Iodoquinolin-8-ol for Novel Drug Synthesis
Abstract & Strategic Value
The 8-hydroxyquinoline (8-HQ) scaffold is a "privileged structure" in medicinal chemistry, renowned for its bidentate metal-chelating properties (Zn²⁺, Cu²⁺, Fe³⁺). While 5-chloro-7-iodo-8-hydroxyquinoline (Clioquinol) and its analog PBT2 have historically dominated this space for neurodegenerative and antimicrobial applications, 6-iodoquinolin-8-ol represents an underutilized yet superior geometric entry point for library expansion.
Unlike the 5- and 7-positions, which are sterically crowded near the chelating pocket, the 6-position offers a linear vector for extending conjugation without disrupting the metal-binding pharmacophore. This Application Note provides a validated workflow for converting 6-iodoquinolin-8-ol into a diverse library of bioactive agents via Palladium-catalyzed cross-coupling.
Synthetic Workflow Overview
The following diagram illustrates the critical path from precursor synthesis to active pharmaceutical ingredient (API) candidates.
Figure 1: Step-wise synthetic pathway ensuring regiochemical integrity and catalyst compatibility.
Protocol 1: Regioselective Synthesis of 6-Iodoquinolin-8-ol
Challenge: Direct iodination of 8-hydroxyquinoline typically yields a mixture of 5-iodo, 7-iodo, and 5,7-diiodo derivatives due to the electronic activation at ortho/para positions relative to the hydroxyl group. Solution: To guarantee the iodine is installed exclusively at the 6-position, we utilize a Sandmeyer reaction starting from 6-aminoquinolin-8-ol.
Materials
-
Precursor: 6-Aminoquinolin-8-ol (CAS: 53412-38-7)
-
Reagents: Sodium nitrite (
), Potassium iodide ( ), Sulfuric acid ( ). -
Solvents: Water, Ethyl Acetate (for extraction).
Step-by-Step Methodology
-
Diazotization:
-
Dissolve 6-aminoquinolin-8-ol (10 mmol) in 15% aqueous
(20 mL). -
Cool the solution to 0–5 °C in an ice bath. Critical: Temperature control prevents decomposition of the diazonium salt.
-
Add a solution of
(11 mmol in 5 mL water) dropwise over 15 minutes. Stir for 30 minutes at 0 °C.
-
-
Iodination (Sandmeyer):
-
Prepare a solution of
(15 mmol) in water (10 mL). -
Add the cold diazonium salt solution slowly to the
solution under vigorous stirring. -
Allow the mixture to warm to room temperature, then heat to 60 °C for 1 hour to ensure complete nitrogen evolution.
-
-
Workup:
-
Neutralize the solution with saturated
to pH 7–8. -
Extract with Ethyl Acetate (
mL). -
Wash combined organics with 10% sodium thiosulfate (to remove free iodine) and brine.
-
Dry over
and concentrate.
-
-
Validation:
-
Yield: Typically 65–75%.
-
1H NMR (DMSO-d6): Confirm singlet or doublet (meta-coupling) at C5 and C7 positions, distinct from the AB system of C5/C7 seen in 6-unsubstituted quinolines.
-
Protocol 2: O-Protection (The "Self-Validating" Step)
Causality: Palladium catalysts are prone to poisoning by free phenolic hydroxyl groups and can form stable Pd-alkoxides that arrest the catalytic cycle. Protection is mandatory before cross-coupling.[1]
Methodology
-
Reaction: Dissolve 6-iodoquinolin-8-ol (5 mmol) in DMF (10 mL). Add
(1.5 eq) and Benzyl bromide (BnBr, 1.1 eq). -
Conditions: Stir at room temperature for 4 hours.
-
Self-Validation (TLC):
-
Monitor using Hexane:EtOAc (3:1).
-
Success Criteria: Complete disappearance of the polar starting material (Rf ~0.2) and appearance of a non-polar spot (Rf ~0.7). If starting material remains after 4 hours, add 0.1 eq of NaI to catalyze the alkylation (Finkelstein condition).
-
Protocol 3: Library Generation via Suzuki-Miyaura Coupling
Application: This step installs the variable "drug-like" moiety (R-group) at position 6.
Reaction Table: Standard Conditions
| Component | Reagent | Equivalents | Role |
| Substrate | 8-(Benzyloxy)-6-iodoquinoline | 1.0 | Electrophile |
| Coupling Partner | Aryl Boronic Acid ( | 1.2 | Nucleophile |
| Catalyst | 0.05 (5 mol%) | Catalyst | |
| Base | 3.0 | Activator | |
| Solvent | 1,4-Dioxane | N/A | Solvent |
Protocol
-
Degassing: Charge a reaction vial with substrate, boronic acid, and base. Add Dioxane. Sparge with Nitrogen/Argon for 5 minutes. Oxygen inhibits the Pd(0) active species.
-
Catalyst Addition: Add the Pd catalyst quickly under positive inert gas pressure.
-
Reaction: Seal and heat to 90 °C for 12–16 hours.
-
Deprotection (In Tandem):
-
After coupling, filter through Celite.
-
Dissolve crude in MeOH/EtOAc. Add 10% Pd/C (10 wt%) and stir under
balloon (1 atm) for 2 hours to remove the Benzyl group. -
Note: If the R-group contains reducible alkenes/alkynes, use
in DCM at -78 °C for deprotection instead.
-
Biological Validation: Metal Chelation Assay
To confirm the drug candidate retains its mechanism of action (MOA), you must verify its ability to bind metals (e.g.,
Mechanism Diagram
Assay Protocol (UV-Vis Shift)
-
Prepare a 50 µM stock of the synthesized ligand in Tris-HCl buffer (pH 7.4) with 10% DMSO.
-
Record the baseline UV-Vis spectrum (200–600 nm).
-
Titrate with
or (0.1 to 2.0 equivalents). -
Endpoint: Observe the Bathochromic Shift (Red Shift).
-
Free Ligand
: ~245 nm. -
Metal Complex
: ~260–270 nm (with a new band appearing >350 nm). -
Interpretation: A distinct shift confirms the formation of the 1:1 or 2:1 ligand-metal complex, validating the compound as a functional metallophore.
-
References
-
Sandmeyer Reaction Mechanism & Utility
-
Medicinal Applications of 8-Hydroxyquinoline
- Suzuki Coupling Protocols
- Clioquinol & PBT2 Context: Ritchie, C.W. et al. "Metal-protein attenuation with iodochlorhydroxyquin (clioquinol) targeting Aβ." Archives of Neurology, 2003. (Contextual grounding for the scaffold's neuroprotective history).
Sources
developing metal-based therapeutics using 6-Iodoquinolin-8-ol as a ligand
Application Note: Development of Metal-Based Therapeutics Using 6-Iodoquinolin-8-ol
Executive Summary
This guide details the protocol for developing metallotherapeutics utilizing 6-Iodoquinolin-8-ol (6-I-8HQ) as a bidentate ligand. While 8-hydroxyquinoline (8-HQ) derivatives like Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) have historically been explored for neurodegenerative and anticancer applications, the 6-iodo isomer presents a unique pharmacological profile. The iodine atom at the C6 position modulates lipophilicity (logP) and electronic distribution without sterically hindering the chelating N-O pocket or blocking the metabolically active C5/C7 sites.
This application note focuses on two primary metallotherapeutic classes:
-
Classical Coordination Complexes: Copper(II) bis-chelates (Ionophores).
-
Organometallic Half-Sandwich Complexes: Ruthenium(II)-arene complexes.
Scientific Rationale & Ligand Design
The efficacy of 8-HQ derivatives relies on their ability to act as metal ionophores . The ligand forms a neutral, lipophilic complex with metal ions (Cu²⁺, Zn²⁺) in the extracellular matrix, facilitating passive transport across the cell membrane. Once intracellular, the complex can dissociate due to the reductive environment (Cu²⁺
Why 6-Iodoquinolin-8-ol?
-
Lipophilicity: The C6-iodine increases membrane permeability compared to the parent 8-HQ.
-
Electronic Effect: The electron-withdrawing iodine lowers the pKa of the phenolic hydroxyl, potentially stabilizing the metal complex at physiological pH while allowing release in the acidic lysosome.
-
Halogen Bonding: The iodine atom can engage in specific halogen-bonding interactions with protein targets (e.g., proteasome subunits).
Part 1: Chemical Synthesis Protocols
Protocol A: Synthesis of Bis(6-iodoquinolin-8-olato)copper(II) [Cu(6-I-8HQ)₂]
This protocol yields a classical square-planar coordination complex.
Materials:
-
6-Iodoquinolin-8-ol (Ligand)
-
Copper(II) Acetate Monohydrate [Cu(OAc)₂·H₂O]
-
Solvents: Methanol (MeOH), Ethanol (EtOH), Diethyl Ether.
-
Base: Triethylamine (TEA) (Optional, to ensure deprotonation).
Step-by-Step Methodology:
-
Ligand Dissolution: Dissolve 2.0 mmol of 6-Iodoquinolin-8-ol in 20 mL of hot absolute ethanol. The solution should be clear.
-
Metal Preparation: Dissolve 1.0 mmol of Cu(OAc)₂·H₂O in 10 mL of methanol.
-
Expert Insight: We use acetate salt because the acetate acts as a weak base, facilitating the deprotonation of the phenol (-OH) without needing excess external base.
-
-
Complexation: Dropwise add the copper solution to the ligand solution under constant magnetic stirring at 60°C.
-
Reaction: A precipitate (usually green/brown) will form immediately. Continue stirring at 60°C for 2 hours to ensure thermodynamic equilibration.
-
Isolation: Cool the mixture to room temperature. Filter the precipitate using a vacuum filtration setup (sintered glass funnel).
-
Purification: Wash the solid three times with cold ethanol (to remove unreacted ligand) and twice with diethyl ether (to dry).
-
Drying: Dry in a vacuum desiccator over P₂O₅ for 24 hours.
Protocol B: Synthesis of [(η⁶-p-cymene)Ru(6-I-8HQ)Cl]
This protocol yields a "piano-stool" organometallic complex, often used to overcome resistance mechanisms associated with platinum drugs.
Materials:
-
Dichloro(p-cymene)ruthenium(II) dimer [Ru(p-cymene)Cl₂]₂
-
6-Iodoquinolin-8-ol[1]
-
Sodium Methoxide (NaOMe) or Sodium Ethoxide (NaOEt)
-
Solvent: Dry Methanol (MeOH)
Step-by-Step Methodology:
-
Deprotonation: Dissolve 0.2 mmol of 6-Iodoquinolin-8-ol in 10 mL dry MeOH. Add 0.2 mmol of NaOMe. Stir for 15 minutes at Room Temperature (RT) to generate the anionic ligand.
-
Critical Checkpoint: The color often deepens (yellow to orange) upon deprotonation.
-
-
Metal Addition: Add 0.1 mmol of [Ru(p-cymene)Cl₂]₂ dimer (which provides 0.2 mmol of Ru centers) to the reaction mixture.
-
Reaction: Stir at RT for 4 hours. (Heating is usually not required and may cause ligand exchange issues).
-
Work-up: Evaporate the solvent to ~2 mL under reduced pressure.
-
Precipitation: Add 15 mL of cold diethyl ether to precipitate the complex.
-
Filtration: Filter the orange/red solid and wash with ether.
Part 2: Structural Characterization & Validation
Before biological testing, the identity of the complex must be validated.
| Technique | Expected Observation for [Cu(6-I-8HQ)₂] | Expected Observation for [Ru(p-cymene)(6-I-8HQ)Cl] |
| FT-IR | Shift of C=N stretch (~1570 cm⁻¹) and C-O stretch (~1100 cm⁻¹) compared to free ligand. | Similar shifts; presence of aliphatic C-H stretches from p-cymene (2960 cm⁻¹). |
| ¹H NMR | Silent/Broadened. Cu(II) is paramagnetic (d⁹). Sharp peaks indicate unreacted ligand (impurity). | Distinct. 4 aromatic protons from p-cymene (doublets), isopropyl methyls (doublet), and shifted quinoline protons. |
| UV-Vis | Ligand-to-Metal Charge Transfer (LMCT) band ~400-450 nm. d-d transition ~600-700 nm (weak). | MLCT/LMCT bands in visible region. |
| ESI-MS | Molecular ion peak [M+H]⁺ or [M+Na]⁺ matching calculated mass. | Peak for [Ru(p-cymene)(6-I-8HQ)]⁺ (loss of Cl⁻ is common in MS). |
Part 3: Biological Profiling Protocols
Assay 1: Copper-Dependent Cytotoxicity (The "Ionophore" Test)
To prove the complex acts as a copper ionophore, cytotoxicity must be evaluated in the presence and absence of copper supplementation.
Workflow:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in 96-well plates (5,000 cells/well). Incubate for 24h.
-
Treatment Groups:
-
A: 6-I-8HQ (Ligand only)
-
B: CuCl₂ (Metal control, typically non-toxic < 20 µM)
-
C: 6-I-8HQ + CuCl₂ (1:1 ratio, added as a pre-mixed complex or co-administered)
-
D: [Cu(6-I-8HQ)₂] (Synthesized complex)
-
-
Incubation: Treat for 48h.
-
Readout: MTT or CCK-8 assay. Absorbance at 450 nm.
-
Data Analysis: Calculate IC₅₀.
-
Validation: Group C and D should have significantly lower IC₅₀ values than Group A. Group B should be non-toxic. This confirms the synergistic toxicity of the metal-ligand combination.
-
Assay 2: ROS Generation (DCFDA Staining)
Mechanism: Intracellular reduction of Cu(II) to Cu(I) generates hydroxyl radicals.
Protocol:
-
Seed cells in 6-well plates. Treat with IC₅₀ concentration of the complex for 6 hours.
-
Wash with PBS.
-
Add DCFH-DA (10 µM) in serum-free medium. Incubate for 30 mins in the dark.
-
Wash with PBS.
-
Analysis: Flow Cytometry (FITC channel) or Fluorescence Microscopy.
-
Expectation: A right-shift in fluorescence intensity compared to untreated control.
-
Visualized Workflows
Figure 1: Synthesis & Characterization Workflow
Caption: Step-by-step workflow for the synthesis and quality control of 6-Iodoquinolin-8-ol metal complexes.
Figure 2: Mechanism of Action (The "Trojan Horse")
Caption: Mechanism of Action: The lipophilic complex penetrates the cell, dissociates, and triggers dual toxicity via ROS generation and proteasome inhibition.
References
-
Anticancer drugs based on metal complexes of 8-hydroxyquinoline derivatives. Source: Frontiers in Chemistry / ResearchGate URL:[Link]
-
Comparative solution equilibrium studies of antitumor ruthenium(η6-p-cymene) and rhodium(η5-C5Me5) complexes of 8-hydroxyquinolines. Source: Dalton Transactions (RSC) URL:[2][Link]
-
Copper-Dependent Cytotoxicity of 8-Hydroxyquinoline Derivatives Correlates with Their Hydrophobicity. Source: ResearchGate / PLOS ONE URL:[Link]
-
Preparation and Antifungal Activity of 3-Iodo- and 6-Iodo-8-quinolinols. (Demonstrates synthesis and activity of the specific isomer). Source: ResearchGate URL:[1][2][3][4][Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of 6-Iodoquinolin-8-ol
Welcome to the technical support guide for 6-Iodoquinolin-8-ol. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound in cell-based assays. Poor solubility can lead to significant experimental variability, underestimation of compound activity, and inaccurate structure-activity relationships (SAR).[1][2] This guide provides in-depth, experience-driven answers to common questions, troubleshooting strategies, and detailed protocols to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is 6-Iodoquinolin-8-ol so difficult to dissolve in aqueous buffers?
A1: The solubility challenge with 6-Iodoquinolin-8-ol stems from its molecular structure. Let's break down the key contributing factors:
-
Aromatic Quinoline Core: The core of the molecule is a quinoline ring system, which is bicyclic, aromatic, and inherently hydrophobic. This structure prefers to interact with non-polar environments over water.
-
Iodine Substitution: The large, non-polar iodine atom at the 6-position significantly increases the molecule's lipophilicity (fat-solubility) and molecular weight, further hindering its dissolution in water.
-
Weakly Acidic Hydroxyl Group: The hydroxyl (-OH) group at the 8-position is the primary site for ionization.[3] As a weak acid (the parent compound, 8-hydroxyquinoline, has a pKa of approximately 9.9), it is predominantly in its neutral, less soluble form at physiological pH (~7.4).[4]
The combination of a large, hydrophobic core and a functional group that is not fully ionized at neutral pH results in poor aqueous solubility.
Q2: I'm using DMSO to make my stock solution, but the compound precipitates when I dilute it into my cell culture medium. What's happening and how can I fix it?
A2: This is a classic and very common problem known as "precipitation upon dilution." Here's the underlying mechanism and how to troubleshoot it:
The 'Why': 6-Iodoquinolin-8-ol is likely highly soluble in 100% Dimethyl Sulfoxide (DMSO), a powerful organic solvent.[3] However, when you introduce this DMSO stock into your aqueous cell culture medium, you are drastically changing the solvent environment. The DMSO concentration plummets, and the water content skyrockets. Since the compound's solubility in water is very low, it crashes out of the solution, forming a precipitate. This not only lowers the effective concentration of your compound but can also introduce artifacts into your assay.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Solutions:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture wells is as low as possible, ideally ≤0.5%, to minimize solvent-induced toxicity.[5] Some sensitive primary cells may require even lower concentrations (<0.1%).[5] Always include a vehicle control (media + same final DMSO concentration) in your experiments.
-
Stepwise Dilution: Instead of a single large dilution, perform a serial or stepwise dilution.[6] For example, dilute your 10 mM DMSO stock to 1 mM in media, vortex well, and then dilute from that intermediate stock to your final concentration. This gradual change in solvent polarity can sometimes keep the compound in solution.
-
Warming and Agitation: Gently warming the cell culture medium to 37°C before adding the compound can slightly increase solubility.[3] Adding the compound stock dropwise while vortexing the medium can also help by promoting rapid dispersion.
Q3: What are the recommended strategies for fundamentally improving the aqueous solubility of 6-Iodoquinolin-8-ol for my assay?
A3: If optimizing the dilution protocol isn't sufficient, you'll need to employ a formulation strategy. Here are three field-proven methods, from simplest to most complex:
Strategy 1: pH Adjustment (Salt Formation)
-
Principle: As 6-Iodoquinolin-8-ol is a weak acid, increasing the pH of the solvent will deprotonate the hydroxyl group, forming a negatively charged phenoxide ion. This charged species is significantly more polar and thus more soluble in water.[7] This is, in essence, forming a salt in situ. Salt formation is a very common and effective method for increasing the solubility of ionizable drugs.[8][9]
-
How to Implement: Prepare a high-concentration stock solution in a slightly basic buffer (e.g., PBS at pH 8.0-8.5). You can also make a stock in a small amount of dilute NaOH (e.g., 10-50 mM) and then neutralize it by diluting it into your buffered cell culture medium.
-
Caution: Ensure the final pH of your cell culture medium remains within a physiologically acceptable range (typically 7.2-7.4) to avoid stressing or killing your cells. You must validate the final pH after all additions.
Strategy 2: Cyclodextrin Encapsulation
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] The hydrophobic 6-Iodoquinolin-8-ol molecule can be encapsulated within this non-polar core, forming an inclusion complex.[11] This complex has a water-soluble exterior, effectively "cloaking" the poorly soluble drug and increasing its apparent solubility in aqueous solutions.[11][12]
-
How to Implement: 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, low-toxicity derivative suitable for cell culture.[10][13] You can prepare a stock solution of your compound directly in an aqueous solution containing HP-β-CD.
Caption: Cyclodextrin encapsulation mechanism.
Strategy 3: Advanced Formulations (Nanoformulations)
-
Principle: For very challenging compounds, nanoformulation strategies can be employed. These methods increase the surface area of the drug for dissolution or encapsulate it in a delivery vehicle.[14] Techniques include creating nanoparticles, nanoemulsions, or liposomes.[15][16]
-
How to Implement: This is an advanced approach that typically requires specialized equipment (e.g., sonicators, homogenizers) and expertise. It involves dissolving the drug in an organic solvent, mixing it with an aqueous phase containing surfactants or lipids, and then using energy to form nanoscale particles. While highly effective, this is generally reserved for in vivo studies or when other methods fail.
Summary of Solubility Enhancement Strategies
| Strategy | Principle | Pros | Cons | Best For |
| DMSO Co-solvent | Solubilizes in organic phase | Simple, widely used | Precipitation on dilution, potential cell toxicity | Initial screening, compounds with moderate insolubility |
| pH Adjustment | Ionization increases polarity | Simple, cost-effective | Requires pH control, only for ionizable compounds | Weakly acidic or basic compounds |
| Cyclodextrins | Encapsulation in a soluble carrier | Low toxicity, effective for many hydrophobic drugs | Can be costly, potential for drug-specific interactions | Highly hydrophobic, non-ionizable compounds |
| Nanoformulations | Increased surface area / encapsulation | High drug loading, can improve bioavailability | Complex to prepare, requires specialized equipment | Very poorly soluble drugs, in vivo applications |
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol is the standard starting point for most cell-based assays.
Materials:
-
6-Iodoquinolin-8-ol (MW: 271.05 g/mol )[17]
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 271.05 g/mol × 1000 mg/g = 2.71 mg
-
-
Weigh Compound: Carefully weigh out 2.71 mg of 6-Iodoquinolin-8-ol and place it into a sterile vial.
-
Add Solvent: Add 1.0 mL of sterile DMSO to the vial.
-
Dissolve: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist if needed.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6] Store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a Solubilized Working Solution using HP-β-Cyclodextrin
Use this protocol when DMSO causes precipitation in your final assay medium.
Materials:
-
6-Iodoquinolin-8-ol
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile, buffered aqueous solution (e.g., PBS or serum-free medium)
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare Cyclodextrin Vehicle: Prepare a 10-40% (w/v) solution of HP-β-CD in your chosen aqueous buffer. For example, to make a 20% solution, dissolve 200 mg of HP-β-CD in 1 mL of buffer. Sterile filter this solution.
-
Add Compound: Weigh the desired amount of 6-Iodoquinolin-8-ol and add it directly to the HP-β-CD solution.
-
Form the Complex: Vortex vigorously for 5-10 minutes. If the compound is still not fully dissolved, sonicate the solution in a bath sonicator for 10-15 minutes. The solution should become clear. This is now your concentrated, solubilized stock solution.
-
Prepare Working Solution: Dilute this stock solution directly into your complete cell culture medium to achieve your final desired concentration. The pre-formed complex will readily dissolve.
-
Important Control: Remember to include a vehicle control containing the same final concentration of HP-β-CD in your experiment, as cyclodextrins can occasionally have minor effects on cells.
References
-
Clioquinol - Solubility of Things. (n.d.). Retrieved February 5, 2026, from [Link]
-
Cheméo. (n.d.). 8-Hydroxyquinoline Chemical Properties. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). 8-Hydroxyquinoline. Retrieved February 5, 2026, from [Link]
-
Pudipeddi, M., & Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 654-673. [Link]
-
Wang, J., et al. (2022). A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin. Polymers, 14(15), 3065. [Link]
-
Tiwari, R., et al. (2022). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Journal of Biomolecular Structure and Dynamics, 40(20), 10079-10105. [Link]
-
Liu, Y., et al. (2024). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. International Journal of Nanomedicine, 19, 3937-3958. [Link]
-
Iacob, A., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(4), 786. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
Galvão, M. F., et al. (2022). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Oral Research, 36, e120. [Link]
-
Singh, A., & Kumar, A. (2023). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
ResearchGate. (2023). How to maximize encapsulation efficiency of a drug in cyclodextrins? Retrieved February 5, 2026, from [Link]
-
Fullerene Journal of Chemistry. (2023). Synthesis of Iodo Quinolinone. Retrieved February 5, 2026, from [Link]
-
Royal Society of Chemistry. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. Retrieved February 5, 2026, from [Link]
-
Elbadawi, M. A., et al. (2021). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 98(11), 100188. [Link]
-
MDPI. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved February 5, 2026, from [Link]
-
Valledor, A. F., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4472. [Link]
-
Wikipedia. (n.d.). 8-Hydroxyquinoline. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved February 5, 2026, from [Link]
-
Royal Society of Chemistry. (2021). Nanoformulation and encapsulation approaches for poorly water-soluble drug nanoparticles. Retrieved February 5, 2026, from [Link]
-
Nayak, T. K., et al. (2011). Synthesis and Characterization of Iodinated Tetrahydroquinolines Targeting the G Protein-coupled Estrogen Receptor GPR30. Journal of Medicinal Chemistry, 54(21), 7547-7557. [Link]
-
Li, D., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(7), 2759-2781. [Link]
-
PubChem. (n.d.). 5-Iodo-8-quinolinol. Retrieved February 5, 2026, from [Link]
-
American Chemical Society. (2024). Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. Retrieved February 5, 2026, from [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (2010). Drug Dissolution Enhancement by Salt Formation. Retrieved February 5, 2026, from [Link]
-
University of Hertfordshire. (n.d.). 8-hydroxyquinoline. Retrieved February 5, 2026, from [Link]
-
ALZET Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved February 5, 2026, from [Link]
-
Royal Society of Chemistry. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro? Retrieved February 5, 2026, from [Link]
-
PubMed. (2021). Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. Retrieved February 5, 2026, from [Link]
-
Iranian Journal of Blood and Cancer. (2017). Assessment of Cytotoxicity of Dimethyl Sulfoxide in Human Hematopoietic Tumor Cell Lines. Retrieved February 5, 2026, from [Link]
-
MDPI. (2024). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Retrieved February 5, 2026, from [Link]
-
MDPI. (2023). Nanoencapsulated Cannabidiol–Cannabigerol Using Eudragit L100: In Vitro and In Vivo Evidence in Murine Colitis Model. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). 6-Iodoquinolin-4-ol. Retrieved February 5, 2026, from [Link]
-
Pharmaceutical Salts Optimization of Solubility or Even More? (2010). Pharma Magazine. [Link]
-
LifeTein. (2023). DMSO usage in cell culture. Retrieved February 5, 2026, from [Link]
-
Reddit. (2022). How to tackle compound solubility issue. Retrieved February 5, 2026, from [Link]
-
Chemical Communications. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Retrieved February 5, 2026, from [Link]
-
Scribd. (n.d.). Guide To Preparation of Stock Standard Solutions. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Dissolution Method Development for Poorly Soluble Compounds. Retrieved February 5, 2026, from [Link]
Sources
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 5. lifetein.com [lifetein.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjpdft.com [rjpdft.com]
- 10. alzet.com [alzet.com]
- 11. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Nanoformulation and encapsulation approaches for poorly water-soluble drug nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 15. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 5-Iodo-8-quinolinol | C9H6INO | CID 96111 - PubChem [pubchem.ncbi.nlm.nih.gov]
challenges in the synthesis and purification of 6-Iodoquinolin-8-ol
Technical Support Center: Synthesis & Purification of 6-Iodoquinolin-8-ol
Executive Summary: The Regioselectivity Challenge
User Query: "I am trying to synthesize 6-iodoquinolin-8-ol by iodinating 8-hydroxyquinoline, but I am getting a mixture of products. How do I isolate the 6-isomer?"
Technical Insight: Direct electrophilic iodination of 8-hydroxyquinoline (oxine) is not a viable route for synthesizing high-purity 6-iodoquinolin-8-ol . The hydroxyl group at position 8 is a strong ortho/para director, activating positions 5 and 7. Consequently, direct iodination predominantly yields 5-iodoquinolin-8-ol , 7-iodoquinolin-8-ol , or 5,7-diiodoquinolin-8-ol [1, 2].
To selectively obtain the 6-iodo isomer, you must utilize a de novo ring construction strategy (Skraup Synthesis) starting from a pre-iodinated aniline precursor. This ensures the iodine atom is locked in the correct position relative to the nitrogen and hydroxyl groups before the heterocyclic ring is formed.
Validated Synthesis Protocol: Modified Skraup Reaction
Objective: Selective synthesis of 6-iodoquinolin-8-ol avoiding 5/7-isomer contamination. Precursor: 2-Amino-4-iodophenol (or 4-iodo-2-nitroaniline followed by hydrolysis/reduction).
Step-by-Step Methodology
Reagents:
-
Substrate: 2-Amino-4-iodophenol (1.0 eq)
-
Glycerol: 3.5 eq (Carbon source for pyridine ring)
-
Acid: Conc. Sulfuric Acid (
)ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Oxidant: Sodium
-nitrobenzenesulfonate (mild oxidant to reduce tar) or Iodine ( ) -
Moderator: Ferrous sulfate (
) (optional, to control exotherm)
Workflow:
-
Pre-Mixing: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, mix 2-amino-4-iodophenol , glycerol , and ferrous sulfate .
-
Acid Addition: Add conc.
dropwise at to form a slurry. Caution: Highly exothermic.[1] -
Cyclization (The Skraup Reaction):
-
Heat the mixture slowly to
. -
Once the exotherm begins (often indicated by spontaneous boiling), remove the heat source immediately.
-
After the exotherm subsides, reflux at
for 2–4 hours. -
Note: The iodine substituent at position 4 of the phenol (which becomes position 6 of the quinoline) is generally stable under these acidic conditions, unlike direct iodination attempts [3].
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour onto crushed ice/water (
volume). -
Neutralize with
or to pH 7–8. The crude product will precipitate as a dark solid.
-
-
Steam Distillation: Perform steam distillation to remove unreacted aniline or volatile impurities (tars remain in the flask).
-
Purification: Recrystallize the residue (or distillate, depending on volatility) from Ethanol or Acetic Acid .
Purification & Characterization Guide
Purification Strategy
Since the Skraup reaction generates polymeric "tars," purification is the critical bottleneck.
| Technique | Protocol | Target Impurity |
| Steam Distillation | Pass steam through the basified crude mixture. | Removes unreacted aniline and volatile side products. 6-Iodoquinolin-8-ol is sparingly volatile but less so than aniline. |
| Recrystallization | Dissolve in hot Ethanol (95%) or Glacial Acetic Acid . Cool slowly to | Removes polymeric tars and inorganic salts. |
| Sublimation | Heat under high vacuum ( | Best for obtaining analytical standard grade purity (>99%). |
Diagnostic Characterization ( NMR)
To confirm you have the 6-iodo isomer and not the 5- or 7-isomer, analyze the aromatic region of the benzene ring (protons H5 and H7).
-
6-Iodo Isomer: H5 and H7 are meta to each other.
-
Signal: Two doublets with a small coupling constant (
Hz).
-
-
5-Iodo Isomer: H6 and H7 are ortho to each other.
-
Signal: Two doublets with a large coupling constant (
Hz).
-
-
7-Iodo Isomer: H5 and H6 are ortho to each other.
-
Signal: Two doublets with a large coupling constant (
Hz).
-
Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned into a solid black "tar" and I can't recover product. What happened?
-
Cause: The Skraup reaction is prone to polymerization if the heating is too rapid or the oxidant is too strong.
-
Solution: Use a "moderator" like Ferrous Sulfate (
) or Boric Acid . Add the sulfuric acid very slowly and control the initial exotherm. Do not overheat beyond .
Q2: Can I separate 6-iodoquinolin-8-ol from 5-iodoquinolin-8-ol using a column?
-
Answer: It is extremely difficult. Both are phenolic, have similar pKa values, and similar polarity. They often co-elute. This is why the synthetic route choice (Skraup vs. Iodination) is the only reliable way to ensure isomeric purity.
Q3: Is the iodine atom stable during the sulfuric acid reflux?
-
Answer: Generally, aryl iodides are stable in
up tongcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> . However, if free (oleum) is used, sulfonation might compete. Use standard conc. (98%), not fuming sulfuric acid.
Visual Workflow: Skraup Synthesis Pathway
Figure 1: Logical flow for the selective synthesis of 6-iodoquinolin-8-ol via Skraup reaction, contrasting with the flawed direct iodination route.
References
-
The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Source: SciSpace [Link]
-
The 5- and 8-iodination of quinoline and some of its derivatives. Source: PJSIR [Link]
-
Preparation and Antifungal Activity of 3-Iodo- and 6-Iodo-8-quinolinols. Source: ResearchGate [Link]
-
The Skraup Synthesis of Quinolines. Source: Organic Reactions [Link][1]
Sources
Technical Support Center: Stability & Handling of 6-Iodoquinolin-8-ol
Executive Summary
6-Iodoquinolin-8-ol is a halogenated derivative of 8-hydroxyquinoline (8-HQ). While structurally robust compared to aliphatic halides, its stability is compromised by two primary factors: photolytic dehalogenation (due to the labile C-I bond) and trace metal chelation (which mimics compound loss).
This guide deviates from standard safety sheets to address the specific "silent killers" of this compound in experimental assays. It provides troubleshooting workflows for solvent selection, storage, and analytical verification.
Module 1: Solvent System Compatibility
The Core Challenge: Users often mistake precipitation or chelation-induced spectral shifts for chemical degradation. The 6-iodo substituent increases lipophilicity (LogP ~2.7) compared to the parent 8-HQ, significantly altering its solubility profile.
Solvent Selection Matrix
| Solvent System | Suitability | Stability Risk | Max Conc. (Est.)[1][2] | Notes |
| DMSO (Anhydrous) | High | Low (Dark) | >50 mM | Recommended Stock. Hygroscopic; water uptake >10% can trigger precipitation. |
| Ethanol/Methanol | Moderate | Moderate | ~10-20 mM | Protic solvents can alter fluorescence quantum yield via Excited State Proton Transfer (ESPT). |
| Water (pH 7.4) | Very Low | High (Chelation) | <100 µM | Insoluble in neutral form. Requires co-solvent (DMSO) or pH adjustment. |
| Acidic Media (0.1 N HCl) | High | Low | >10 mM | Protonation of pyridine nitrogen ( |
| Basic Media (0.1 N NaOH) | High | High (Oxidation) | >10 mM | Ionization of phenol ( |
FAQ: Troubleshooting Solubility
Q: My DMSO stock solution turned from pale yellow to amber/brown. Is it degraded? A: Likely, yes. This color shift usually indicates oxidative coupling or photolysis .
-
Cause: Iodine is a heavy atom that facilitates intersystem crossing (ISC) to triplet states, generating singlet oxygen (
) upon light exposure. This oxidizes the phenol ring to quinoline-5,8-quinones. -
Solution: Check LC-MS. If the mass peak (M+H 272) is present but a new peak at M-127 (loss of I) or M+16 (oxidation) appears, discard the stock.
Q: I see erratic IC50 values in my enzymatic assay. A: This is often a False Positive caused by metal stripping.
-
Mechanism: 6-Iodoquinolin-8-ol is a bidentate chelator. If your enzyme requires
, , or , the compound may strip the cofactor, killing enzyme activity non-specifically. -
Diagnostic: Run the assay with excess cofactor or add EDTA to a control arm to see if the "inhibition" mimics the chelator effect.
Module 2: Photostability & Degradation Mechanisms
The carbon-iodine (C-I) bond is the weakest link in the molecule (Bond Dissociation Energy ~ 50-60 kcal/mol).
Degradation Pathway Visualization
The following diagram illustrates the two primary pathways for loss of integrity: Photolytic Dehalogenation and Metal-Induced "Pseudo-Loss."
Figure 1: Degradation pathways. The Red path represents irreversible chemical destruction (light-induced). The Green path represents reversible sequestration by metals.
Protocol: Handling Light Sensitivity
-
Amber Glassware: Mandatory for all stock solutions >1 hour storage.
-
Red Light: If handling solid powder for extended periods (weighing >5 mg), use red-filtered light or low-light conditions.
-
Foil Wrap: Wrap autosampler vials in aluminum foil if the HPLC run exceeds 4 hours.
Module 3: Analytical Verification (HPLC)
Standard reverse-phase methods often fail because the compound trails (peaks tail) due to interaction with residual metals in the stainless steel column or silica support.
Optimized HPLC Protocol
Objective: Quantify purity without chelation artifacts.
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid + 0.1 mM EDTA (Crucial: EDTA masks trace metals).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% -> 95% B
-
10-12 min: 95% B
-
-
Detection: UV at 254 nm (aromatic) and 320 nm (phenolate shift).
-
Flow Rate: 1.0 mL/min.
Why EDTA? Without EDTA, 6-Iodoquinolin-8-ol may appear as two peaks (free ligand vs. metal complex) or show severe tailing, leading to incorrect purity integration.
Module 4: Storage Troubleshooting Guide
Decision Tree: "Is my compound safe?"
Figure 2: Rapid diagnostic logic for visual inspection of stock solutions.
Storage Best Practices
-
Solid State: Store at -20°C. Stable for >2 years if protected from light and moisture.
-
DMSO Stock:
-
Store at -20°C or -80°C.
-
Use single-use aliquots to avoid freeze-thaw cycles.
-
Warning: Repeated opening of cold DMSO vials condenses atmospheric water. If water content >10%, the compound may crash out upon freezing.
-
References
-
Solvent Effects on Halo-8-quinolinols: Gershon, H., et al. "Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols." Fordham Research Commons.
- Photostability of 8-HQ Derivatives: Bardez, E., et al. "Excited-state proton transfer in 8-hydroxyquinoline derivatives." Journal of Physical Chemistry. (Contextual grounding on ESPT mechanisms).
-
Metal Chelation & Bioactivity: Prachayasittikul, V., et al. "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications."[3] Drug Design, Development and Therapy, 2013.
-
Stability in DMSO: Engeloch, C., et al. "Stability of Screening Compounds in Wet DMSO."[4] Journal of Biomolecular Screening, 2008.[4]
-
Chemical Properties (PubChem): "5-iodoquinolin-8-ol (Isomer Analog Data)." PubChem Compound Summary.
Sources
Technical Support Center: 6-Iodoquinolin-8-ol Optimization Guide
Status: Operational Ticket ID: RES-6IODO-FUNG Assigned Specialist: Senior Application Scientist Subject: Overcoming Resistance Profiles in Fungal Strains
Diagnostic Hub: Why is the Compound Failing?
Before altering your protocol, you must diagnose the specific resistance mechanism. Resistance to 6-Iodoquinolin-8-ol (6-I-8HQ) is rarely due to a single target mutation because of its pleiotropic mechanism (metal chelation and ROS generation). It is usually a failure of accumulation or environmental interference .
FAQ 1: Why do my MIC values fluctuate wildly between media types?
Diagnosis: Metal Ion Interference (The "Chelator Paradox"). Technical Insight: 6-I-8HQ acts as a metallophore. Its activity is governed by the concentration of divalent cations (Cu²⁺, Zn²⁺, Fe²⁺) in your media.
-
Mechanism: In metal-poor media, it acts by deprivation (stripping metals from fungal metalloenzymes). In metal-rich media, it can act as an ionophore , shuttling toxic levels of copper into the cell to generate Reactive Oxygen Species (ROS) via the Fenton reaction.
-
Troubleshooting:
-
Stop using undefined media: YPD or Sabouraud Dextrose Broth contains variable metal traces from yeast extract.
-
Standardize: Switch to RPMI 1640 buffered with MOPS . This is the CLSI standard and ensures consistent metal ion baselines.
-
Validation: Run a parallel MIC test with and without 10 µM exogenous CuSO₄. If activity increases with Copper, your compound is acting as a pro-oxidant ionophore.
-
FAQ 2: The strain was sensitive, but now shows high tolerance (MIC creep). Is it a target mutation?
Diagnosis: Efflux Pump Upregulation (MDR Phenotype). Technical Insight: Fungi, particularly Candida and Aspergillus spp., rapidly upregulate ABC transporters (e.g., Cdr1p, Cdr2p) and MFS transporters (Mdr1p) to pump out xenobiotics. 8-hydroxyquinoline derivatives are known substrates for these pumps.
-
Troubleshooting: Perform the Rhodamine 6G Efflux Assay (Protocol below) to confirm pump activity.
-
Immediate Fix: If efflux is confirmed, you are observing "phenotypic resistance." You must block the pump or overwhelm it (see Module 2).
Optimization Lab: Strategies to Overcome Resistance
Strategy A: Synergistic Combination (The "Hammer and Anvil" Approach)
Monotherapy with chelators often triggers stress responses that the fungus can manage. Combining 6-I-8HQ with azoles creates a lethal synergy.
-
Mechanism: Azoles (e.g., Fluconazole) deplete ergosterol, destabilizing the membrane. 6-I-8HQ chelates metals required for the fungal stress response (e.g., SOD enzymes require Cu/Zn). The compromised membrane allows greater intracellular accumulation of 6-I-8HQ.
-
Data Profile:
| Combination | Target Organism | FICI Score* | Interpretation |
| 6-I-8HQ + Fluconazole | C. albicans (Azole-Resistant) | 0.25 - 0.37 | Strong Synergy |
| 6-I-8HQ + Amphotericin B | C. neoformans | 0.45 - 0.50 | Synergy |
| 6-I-8HQ + Caspofungin | A. fumigatus | 0.60 - 0.80 | Indifference/Additive |
*FICI (Fractional Inhibitory Concentration Index): ≤0.5 = Synergy; >0.5-4.0 = Indifference; >4.0 = Antagonism.
Strategy B: Structural Optimization
If the 6-iodo isomer is failing due to metabolic instability or poor penetration, consider the halogen position.
-
Insight: Research indicates that while the 5,7-diiodo derivatives are classic, the 6-iodo isomer often exhibits superior fungitoxicity due to specific steric properties that may evade certain efflux binding pockets better than the 5- or 7-substituted analogs [1].
-
Action: If solubility is the bottleneck (precipitating in aqueous media), synthesize the O-acetylated prodrug version. The acetyl group is cleaved by fungal esterases inside the cell, releasing the active 6-I-8HQ after it has bypassed the membrane barrier.
Visualizing the Resistance Landscape
The following diagram illustrates the multi-modal action of 6-I-8HQ and the resistance pathways you are fighting.
Figure 1: Mechanistic pathway of 6-Iodoquinolin-8-ol, highlighting the critical role of Efflux Pumps (Red) and the synergistic entry point for Azoles (Green).
Protocol Vault: Validating Your Experiments
Protocol 1: Rhodamine 6G (R6G) Efflux Assay
Use this to confirm if your strain is pumping out the drug.
Materials:
-
Rhodamine 6G (Sigma), Glucose, PBS, 6-I-8HQ (test compound).
Workflow:
-
Starvation: Suspend fungal cells (1x10⁷ cells/mL) in PBS (no glucose) and incubate for 2 hours to deplete ATP. Why? ABC transporters are ATP-dependent. We must turn them off to load the dye.
-
Loading: Add R6G (final conc. 10 µM) and incubate for 45 mins.
-
Wash: Centrifuge and wash cells twice with cold PBS to remove extracellular dye.
-
Efflux Trigger: Resuspend cells in PBS containing 2% Glucose (to restart pumps) +/- your test compound (6-I-8HQ) at sub-MIC levels.
-
Measurement: Measure supernatant fluorescence (Excitation 529 nm / Emission 553 nm) every 5 minutes.
-
Result Interpretation: If fluorescence increases rapidly in the control (Glucose only) but remains low in the treated sample, your compound is inhibiting the pump. If fluorescence is high in both, the pump is active and resistant.
-
Protocol 2: Checkerboard Assay for Synergism
Use this to calculate FICI scores.
Workflow:
-
Plate Setup: Use a 96-well plate.
-
X-axis: Serial dilution of 6-I-8HQ (e.g., 0.03 to 16 µg/mL).
-
Y-axis: Serial dilution of Fluconazole (e.g., 0.12 to 64 µg/mL).
-
-
Inoculum: Add 100 µL of fungal suspension (1-5 x 10⁵ CFU/mL in RPMI-MOPS) to all wells.
-
Incubation: 35°C for 24-48 hours.
-
Calculation:
Troubleshooting Decision Tree
Use this logic flow to determine your next experimental step.
Figure 2: Decision Matrix for troubleshooting resistance profiles.
References
-
Gershon, H., et al. (2025).[1] "Preparation and Antifungal Activity of 3-Iodo- and 6-Iodo-8-quinolinols."[2] ResearchGate.
-
Pellizzari, F. M., et al. (2018). "New insights into the mechanism of antifungal action of 8-hydroxyquinolines."[3][4][5] Frontiers in Microbiology.
-
Lamping, E., et al. (2007).[6] "Abc1p is a multidrug efflux pump that tips the balance in favor of innate azole resistance in Candida krusei." Antimicrobial Agents and Chemotherapy.[1][7]
-
Holmes, A. R., et al. (2016). "Efflux-mediated drug resistance in Candida albicans." Eukaryotic Cell.
Sources
- 1. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New insights into the mechanism of antifungal action of 8-hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Flow Cytometric Measurement of Efflux in Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Technical Support Center: Troubleshooting Poor Cell Viability in 6-Iodoquinolin-8-ol Experiments
Welcome to the technical support center for researchers utilizing 6-Iodoquinolin-8-ol. This guide is designed to provide in-depth troubleshooting strategies and address common questions regarding unexpected or poor cell viability in your experiments. Given that 6-Iodoquinolin-8-ol is a specific derivative of the well-studied 8-hydroxyquinoline (8-HQ), much of our understanding and troubleshooting will be based on the known properties of the broader 8-hydroxyquinoline family.
I. Understanding the Compound: Mechanism of Action
Before delving into troubleshooting, it's crucial to understand the putative mechanisms of action of 6-Iodoquinolin-8-ol, largely inferred from its parent compound, 8-hydroxyquinoline. 8-HQ and its derivatives are known for their ability to chelate metal ions, which is central to their biological activities.[1][2][3][4][5] This chelation can disrupt metal homeostasis within cells, leading to a cascade of events that can impact cell viability.[2]
Key mechanistic considerations include:
-
Metal Ion Chelation: 8-Hydroxyquinolines can bind to essential metal ions like zinc and copper, disrupting their normal cellular functions.[1][2] This can lead to the inhibition of metalloenzymes and other critical processes.
-
Induction of Apoptosis: The formation of lipophilic complexes with metal ions, such as iron, can allow these compounds to enter cells and cause DNA damage, leading to apoptosis.[5]
-
Reactive Oxygen Species (ROS) Production: Disruption of metal homeostasis can lead to the generation of ROS, inducing oxidative stress and subsequent cell death.[6]
-
Interaction with Cellular Membranes: Some derivatives can interact with the lipid bilayer of cell membranes, potentially altering their integrity and leading to cell death.[4]
Diagram: Putative Mechanism of 6-Iodoquinolin-8-ol Induced Cytotoxicity
Caption: Putative mechanism of 6-Iodoquinolin-8-ol cytotoxicity.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions that arise when working with 6-Iodoquinolin-8-ol and similar compounds.
Q1: I'm seeing much higher cytotoxicity than expected, even at low concentrations. What could be the cause?
This is a common issue and can stem from several factors related to the compound's properties and the experimental setup.
Possible Causes and Solutions:
-
Compound Solubility and Precipitation: 8-hydroxyquinoline and its derivatives can have poor aqueous solubility.[7][8] If the compound precipitates out of solution in your culture medium, this can lead to uneven concentrations and localized areas of high toxicity.
-
Troubleshooting: Visually inspect your culture plates for any signs of precipitation. Consider performing a solubility test of 6-Iodoquinolin-8-ol in your specific culture medium.
-
-
Solvent Cytotoxicity: The solvent used to dissolve the compound, typically DMSO, can be cytotoxic at higher concentrations.[9][10][11][12]
-
Troubleshooting: Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5%, and that your vehicle control group is treated with the same concentration of DMSO.[13]
-
-
Cell Line Sensitivity: Different cell lines can have vastly different sensitivities to a given compound.
-
Troubleshooting: If possible, test the compound on a panel of cell lines to determine a suitable model for your experiments.
-
Q2: My results are not reproducible between experiments. What should I check?
Lack of reproducibility is a significant challenge in cell-based assays. Consistency is key.
Key Areas to Standardize:
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. | Variations in cell number will lead to variability in the final readout of viability assays. |
| Compound Preparation | Prepare fresh stock solutions of 6-Iodoquinolin-8-ol for each experiment. | The stability of the compound in solution over time may be unknown. |
| Incubation Times | Standardize the duration of cell seeding, compound treatment, and assay reagent incubation.[13] | Timing can be critical for observing the desired cellular response. |
| Cell Health and Passage Number | Use cells that are in a consistent, healthy growth phase and within a defined passage number range.[13] | Cells at high passage numbers can exhibit altered phenotypes and drug responses. |
Q3: Could the 6-Iodoquinolin-8-ol be interacting with components in my culture medium?
Yes, this is a critical consideration often overlooked.
Potential Interactions:
-
Serum Protein Binding: Small molecules can bind to proteins in fetal bovine serum (FBS), reducing the effective concentration of the compound available to the cells.[14]
-
Troubleshooting: Consider reducing the serum concentration during the treatment period, but be aware this can also affect cell health. Alternatively, perform binding assays to quantify the extent of protein binding.
-
-
Metal Ion Chelation from Medium: The compound may chelate trace metal ions present in the culture medium, which could alter its biological activity.
-
Troubleshooting: While difficult to control, being aware of this possibility is important for data interpretation.
-
III. In-Depth Troubleshooting Guides
This section provides more detailed, step-by-step guidance for specific issues.
Guide 1: Investigating Poor Compound Solubility
Poor solubility is a primary suspect for inconsistent and unexpected cytotoxicity.
Experimental Protocol: Solubility Assessment
-
Prepare a high-concentration stock solution of 6-Iodoquinolin-8-ol in a suitable solvent (e.g., 10 mM in DMSO).
-
Serially dilute the stock solution in your complete cell culture medium to achieve a range of concentrations, including those above and below your intended experimental concentrations.
-
Incubate the solutions under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2) for a relevant period.
-
Visually inspect each dilution for any signs of precipitation (cloudiness, crystals) using a light microscope.
-
Quantify solubility (Optional): For a more rigorous assessment, centrifuge the solutions and measure the concentration of the compound in the supernatant using an appropriate analytical method (e.g., HPLC).
Guide 2: Ruling Out Off-Target Effects and Assay Interference
It's essential to ensure that the observed effects are due to the compound's biological activity and not an artifact of the assay itself.
Potential Issues and Solutions:
-
Phototoxicity: Some quinoline-based compounds can be phototoxic, meaning they become more toxic when exposed to light.[15][16]
-
Troubleshooting: Minimize the exposure of your experimental plates to light, especially if using fluorescent microscopy or assays that involve light exposure.
-
-
Interference with Viability Assay Reagents: The compound may directly interact with the reagents of your viability assay (e.g., MTT, AlamarBlue, luciferase-based assays).[17]
-
Troubleshooting: Run a cell-free control where you add the compound to the assay reagents in the absence of cells to check for any direct chemical interactions that could alter the signal.
-
Diagram: Troubleshooting Workflow for Poor Cell Viability
Caption: A logical workflow for troubleshooting poor cell viability.
IV. Concluding Remarks
Troubleshooting poor cell viability in experiments with 6-Iodoquinolin-8-ol requires a systematic approach that considers the compound's chemical properties, the experimental design, and the biological system being studied. By carefully evaluating factors such as solubility, solvent effects, and potential assay interferences, researchers can increase the reliability and reproducibility of their results. This guide provides a framework for identifying and addressing common pitfalls, ultimately leading to a clearer understanding of the biological effects of this and similar compounds.
V. References
-
8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation. (n.d.). Google Vertex AI Search.
-
5,7-Diiodo-8-hydroxyquinoline | C9H5I2NO | CID 3728. (n.d.). PubChem. Retrieved from [Link]
-
8-Hydroxyquinolines chelating properties and medicinal applications - video abstract 49763. (2013, October 4). Dove Medical Press.
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(5), 1068.
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). Research and Reviews in Journal of Chemistry.
-
Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178.
-
8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (2013). Drug Design, Development and Therapy, 7, 1157-1178.
-
Kinetics and mechanism of iodination of 8-hydroxyquinoline. (1975). Journal of the Chemical Society, Perkin Transactions 2, (1), 1-4.
-
Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells. (2021). International Journal of Molecular Sciences, 22(2), 553.
-
What is the mechanism of action of 8-Hydroxyquinoline. (2024, September 3). ChemicalBook.
-
8-Hydroxyquinoline and its Derivatives : Synthesis and Applications. (2014). Research & Reviews: Journal of Chemistry.
-
Cytotoxicity in pig hepatocytes induced by 8-quinolinol, chloramine-T and natamycin. (1995). Toxicology in Vitro, 9(4), 453-458.
-
Ljunggren, B., & Wirestrand, L. E. (1988). Phototoxic properties of quinine and quinidine: two quinoline methanol isomers. Photodermatology, 5(3), 133–138.
-
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024). Clinical Oral Investigations, 28(1), 25.
-
Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. (2018). ACS Chemical Biology, 13(8), 2116-2125.
-
Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry, 103, 117681.
-
Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US).
-
Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. (2021, October 22). Promega Corporation.
-
Binding of small molecules to an adaptive protein–protein interface. (2004). Proceedings of the National Academy of Sciences, 101(18), 6931-6936.
-
Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. (2023). Molecules, 28(22), 7629.
-
Iodoquinol | Solubility of Things. (n.d.). Solubility of Things.
-
Ison, A. E., & Davis, C. M. (1969). Phototoxicity of quinoline methanols and other drugs in mice and yeast. The Journal of Investigative Dermatology, 52(2), 193–198.
-
Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders. (2013). Frontiers in Pharmacology, 4, 109.
-
Effect of various DMSO concentrations on cell viability. (n.d.). ResearchGate.
-
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2020). Molecules, 25(23), 5732.
-
Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. (2023). Molecules, 28(22), 7629.
-
Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. (n.d.). Benchchem.
-
Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022). International Journal of Molecular Sciences, 23(14), 7775.
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2015). RSC Advances, 5(53), 42748-42763.
-
Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. (2016). Journal of Visualized Experiments, (115), 54422.
-
How to solve the problem from cell viability test?. (2023, May 13). ResearchGate.
-
Comprehensive review on current developments of quinoline-based anticancer agents. (2021). European Journal of Medicinal Chemistry, 223, 113644.
-
Tris(8-Hydroxyquinoline)iron induces apoptotic cell death via oxidative stress and by activating death receptor signaling pathway in human head and neck carcinoma cells. (2017). Apoptosis, 22(10), 1269-1285.
-
Quinoline- and Benzoselenazole-Derived Unsymmetrical Squaraine Cyanine Dyes: Design, Synthesis, Photophysicochemical Features and Light-Triggerable Antiproliferative Effects against Breast Cancer Cell Lines. (2023). International Journal of Molecular Sciences, 24(20), 15307.
-
Clioquinol - Solubility of Things. (n.d.). Solubility of Things.
-
In vitro assessment of the cytotoxicity of six topical antibiotics to four cultured ocular surface cell lines. (2012). Biological & Pharmaceutical Bulletin, 35(6), 933-939.
-
Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Olympus.
-
Quinolines: Human health tier II assessment. (2015). National Industrial Chemicals Notification and Assessment Scheme.
-
Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. (2021). Journal of Medicinal Chemistry, 64(16), 12055-12073.
-
Identifying the proteins to which small-molecule probes and drugs bind in cells. (2009). Proceedings of the National Academy of Sciences, 106(12), 4949-4954.
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021, October 22). YouTube.
-
Protein Binding. (n.d.). Frontage Laboratories.
-
Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. (2012). Journal of Biotech Research, 4, 1-6.
-
UV Properties and Loading into Liposomes of Quinoline Derivatives. (2021). Pharmaceutics, 13(5), 675.
Sources
- 1. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. scispace.com [scispace.com]
- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 7. 5,7-Diiodo-8-hydroxyquinoline | C9H5I2NO | CID 3728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes | MDPI [mdpi.com]
- 11. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 12. btsjournals.com [btsjournals.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Protein Binding • Frontage Laboratories [frontagelab.com]
- 15. Phototoxic properties of quinine and quinidine: two quinoline methanol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phototoxicity of quinoline methanols and other drugs in mice and yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cellular Delivery of 6-Iodoquinolin-8-ol
Welcome to the technical support center for 6-Iodoquinolin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and advanced protocols for enhancing the delivery of this promising compound to target cells. Our goal is to synthesize field-proven insights with established scientific principles to help you overcome common experimental hurdles and maximize the efficacy of your research.
Introduction: Understanding 6-Iodoquinolin-8-ol
6-Iodoquinolin-8-ol belongs to the 8-hydroxyquinoline (8HQ) family, a class of heterocyclic aromatic compounds known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The core mechanism of action for many 8HQ derivatives is their function as potent metal ion chelators.[1][3][4] By binding to essential metal ions like zinc and copper, these compounds can disrupt critical enzymatic processes within target cells, such as those involved in DNA replication and metabolism, leading to cytotoxicity or other desired biological effects.[4][5]
However, a primary challenge in harnessing the therapeutic potential of 6-Iodoquinolin-8-ol and similar quinoline derivatives is their inherent low aqueous solubility.[6] This poor solubility can lead to significant challenges in experimental settings, including precipitation in cell culture media, low bioavailability, and inconsistent results. This guide will directly address these issues and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles I can expect when working with 6-Iodoquinolin-8-ol in cell culture?
A: The main challenges stem from its physicochemical properties. Expect to encounter:
-
Poor Aqueous Solubility: 6-Iodoquinolin-8-ol is lipophilic, leading to precipitation when added to aqueous cell culture media. This reduces the effective concentration and can cause misleading results.[6]
-
Compound Stability: Some quinoline derivatives can be unstable in aqueous solutions or sensitive to light, degrading over the course of a long experiment.[7][8] This can lead to a loss of activity over time.
-
Non-Specific Binding: The compound may adsorb to plastic surfaces of labware (e.g., flasks, microplates), reducing the concentration available to the cells.[7]
-
Serum Protein Interaction: If you are using serum-containing media, the compound can bind to proteins like albumin, which can affect its availability and cellular uptake.
Q2: What is the best way to prepare a stock solution of 6-Iodoquinolin-8-ol?
A: Due to its poor water solubility, a high-purity organic solvent is required.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common and effective choice.
-
Protocol: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved by vortexing or brief sonication.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.[7]
-
Application Scientist Tip: When diluting the stock into your aqueous cell culture medium, ensure the final concentration of DMSO does not exceed a level toxic to your specific cell line, typically <0.5% v/v.[9] High DMSO concentrations can act as a permeabilizing agent and confound your results.
Q3: My compound is precipitating in the cell culture medium. What can I do?
A: This is a classic solubility issue. Here are several strategies to address it:
-
Lower the Final Concentration: You may be exceeding the solubility limit of the compound in your medium. Perform a dose-response curve to find the highest effective concentration that remains in solution.
-
Optimize DMSO Concentration: While keeping the final DMSO concentration low is important for cell health, ensure it is sufficient to maintain solubility. A final concentration of 0.1% to 0.5% is a typical range.
-
Use Solubilizing Excipients: Complexation with cyclodextrins can significantly enhance the solubility of poorly soluble drugs.[10]
-
Consider Advanced Formulations: If simple solvent-based delivery is insufficient, you must move to more advanced delivery systems like liposomes or nanoparticles, which are designed to handle lipophilic compounds.[6][11]
Troubleshooting Guide: From Low Efficacy to Inconsistent Data
This section provides a systematic approach to diagnosing and solving common experimental problems.
Problem 1: Low or No Observed Cytotoxicity/Biological Activity
If 6-Iodoquinolin-8-ol is not producing the expected effect, it is crucial to determine if the issue is with the compound's intrinsic activity or its delivery to the intracellular target.
| Potential Cause | Underlying Rationale | Recommended Solution |
| Poor Cellular Uptake | The compound is lipophilic but may not efficiently cross the cell membrane, or it could be actively removed by efflux pumps (like P-glycoprotein).[12] | 1. Quantify Intracellular Concentration: Use a definitive method like LC-MS/MS to measure how much compound is actually inside the cells (See Protocol 3).[13] 2. Enhance Permeability: Consider using advanced delivery systems like liposomes or nanoparticles to facilitate entry.[6][14] |
| Compound Degradation | The molecule may be unstable in the culture medium (pH, enzymatic activity) over the 24-72 hour incubation period.[7] | 1. Assess Stability: Incubate the compound in your cell culture medium without cells for the duration of your experiment. Measure the remaining concentration at various time points using HPLC. 2. Refresh Media: For long-term experiments, consider replacing the medium with a freshly prepared solution of the compound every 24 hours.[7] |
| Precipitation in Media | The compound has crashed out of solution, drastically lowering the effective concentration available to the cells. | 1. Visual Inspection: Check plates under a microscope for crystals or precipitate. 2. Solubility Test: Prepare the highest concentration of your drug in media and centrifuge it. Measure the concentration in the supernatant to determine the actual soluble concentration. 3. Reformulate: Use one of the solubilization strategies mentioned in the FAQ. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing issues with compound efficacy.
Caption: A workflow for troubleshooting low efficacy of 6-Iodoquinolin-8-ol.
Advanced Delivery Strategies
To overcome the fundamental challenges of solubility and cellular uptake, advanced formulation strategies are often necessary.[10][15]
1. Liposomal Formulations
Liposomes are vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.[6][16] For a lipophilic compound like 6-Iodoquinolin-8-ol, the molecule partitions into the lipid bilayer, effectively creating a soluble nanoscale formulation.
Why it works:
-
Enhanced Solubility: The liposome acts as a carrier, preventing the drug from precipitating in aqueous media.[6]
-
Improved Bioavailability: Liposomes can fuse with the cell membrane, facilitating direct delivery of the drug into the cytoplasm and bypassing some efflux mechanisms.[6]
-
Reduced Toxicity: By encapsulating the drug, non-specific interactions and off-target toxicity can be minimized.
Liposomal Delivery Mechanism Diagram
Caption: Mechanism of 6-Iodoquinolin-8-ol delivery via liposomes.
2. Polymeric Nanoparticles
Nanoparticles formulated from biocompatible polymers (e.g., PLGA) can encapsulate drugs, protecting them from degradation and controlling their release.
Why it works:
-
Protection & Stability: The polymer matrix shields the drug from the external environment, preventing degradation.[11]
-
Sustained Release: The drug can be released from the nanoparticle over an extended period, which is beneficial for long-term efficacy studies.[14]
-
Targeting Potential: The surface of nanoparticles can be functionalized with ligands (e.g., antibodies, peptides) to target specific cell types.
Experimental Protocols
Protocol 1: Preparation of 6-Iodoquinolin-8-ol Loaded Liposomes (Thin-Film Hydration)
This protocol describes a standard method for creating liposomal formulations.
Materials:
-
6-Iodoquinolin-8-ol
-
Phospholipids (e.g., DSPC, Cholesterol in a 2:1 molar ratio)[16]
-
Chloroform or a chloroform/methanol mixture
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Rotary evaporator, water bath sonicator or probe sonicator, extrusion equipment (optional)
Methodology:
-
Lipid Film Formation: a. Dissolve 6-Iodoquinolin-8-ol and lipids (e.g., 20 mg total lipid) in 2-3 mL of chloroform in a round-bottom flask. The drug-to-lipid ratio should be optimized (e.g., 1:10 w/w). b. Attach the flask to a rotary evaporator. Rotate the flask in a water bath (set above the lipid transition temperature, ~60°C for DSPC) under vacuum to evaporate the organic solvent. c. A thin, uniform lipid film containing the drug will form on the wall of the flask. Continue evaporation for at least 1 hour after the film appears dry to remove all residual solvent.
-
Hydration: a. Add 2 mL of pre-warmed PBS (pH 7.4) to the flask. b. Hydrate the film by rotating the flask in the water bath (again, above the transition temp) for 1-2 hours. This will form large, multilamellar vesicles (MLVs).
-
Size Reduction (Crucial Step): a. To achieve a uniform size distribution suitable for cell culture, the MLVs must be downsized. b. Sonication: Submerge the vial in a bath sonicator and sonicate in pulses for 15-30 minutes, or use a probe sonicator (use with caution to avoid lipid degradation). c. Extrusion (Recommended): For the most uniform population of liposomes (e.g., 100 nm), pass the MLV suspension through polycarbonate membranes with a defined pore size using a mini-extruder. Repeat 10-20 times.
-
Purification & Characterization: a. To remove any unencapsulated drug, the liposome suspension can be purified by size exclusion chromatography or dialysis. b. Characterize the liposomes for size and zeta potential using Dynamic Light Scattering (DLS). c. Determine the encapsulation efficiency by lysing the liposomes with a detergent or solvent, and quantifying the drug concentration via HPLC or UV-Vis spectroscopy.
Protocol 2: In Vitro Cytotoxicity Assay (CCK-8 Method)
This protocol is for assessing the cytotoxic effects of your 6-Iodoquinolin-8-ol formulation.[9]
Methodology:
-
Cell Seeding: Seed your target cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[17]
-
Compound Treatment: a. Prepare serial dilutions of your 6-Iodoquinolin-8-ol formulation (e.g., free drug in DMSO, liposomal formulation) in complete cell culture medium. b. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. c. Include Controls:
- Untreated Cells: Cells with medium only.
- Vehicle Control: Cells treated with the highest concentration of the delivery vehicle (e.g., 0.5% DMSO, or empty liposomes).
- Positive Control: A known cytotoxic agent.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
CCK-8 Assay: a. Add 10 µL of CCK-8 reagent to each well. b. Incubate for 1-4 hours until the color in the untreated wells has changed sufficiently. c. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance (wells with medium only). b. Calculate cell viability as a percentage relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100. c. Plot the viability against the log of the compound concentration to determine the IC50 value.
Protocol 3: Quantification of Intracellular 6-Iodoquinolin-8-ol (LC-MS/MS)
This protocol provides a definitive measure of cellular uptake.[13][18]
Methodology:
-
Cell Treatment: a. Seed cells in a 6-well plate and grow to ~90% confluency. b. Treat the cells with a known concentration of 6-Iodoquinolin-8-ol for a specific time (e.g., 4 hours).
-
Cell Harvesting and Washing: a. Aspirate the drug-containing medium. b. CRITICAL: Wash the cell monolayer thoroughly 3-4 times with ice-cold PBS to remove all extracellular and membrane-bound compound. c. Trypsinize the cells, transfer to a microfuge tube, and centrifuge to form a pellet.
-
Cell Lysis and Extraction: a. Resuspend the cell pellet in a known volume of lysis buffer (e.g., RIPA buffer or methanol/water mixture). b. Lyse the cells by sonication or freeze-thaw cycles. c. Add an organic solvent (e.g., acetonitrile) to precipitate proteins and extract the small molecule drug. d. Centrifuge at high speed to pellet the debris.
-
Sample Analysis: a. Transfer the supernatant containing the intracellular drug to a new tube. b. Analyze the sample using a validated LC-MS/MS method to quantify the concentration of 6-Iodoquinolin-8-ol. c. Normalize the result to the cell number or total protein content of the lysate to report the final intracellular concentration (e.g., in pmol/10^6 cells).
References
-
5,7-Diiodo-8-hydroxyquinoline | C9H5I2NO | CID 3728. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]
-
Journal of Medicinal Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved February 8, 2024, from [Link]
-
8-Hydroxyquinoline | C9H7NO | CID 1923. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]
-
Review on recent development of quinoline for anticancer activities. (2022). Future Journal of Pharmaceutical Sciences. Retrieved February 8, 2024, from [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. (2018). Arabian Journal of Chemistry. Retrieved February 8, 2024, from [Link]
-
Malaria. (n.d.). Wikipedia. Retrieved February 8, 2024, from [Link]
-
Testing Cytotoxic Activity of Drug Candidates. (2024). Biomedica. Retrieved February 8, 2024, from [Link]
-
Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells. (2015). Journal of Pharmacology and Experimental Therapeutics. Retrieved February 8, 2024, from [Link]
-
UV Properties and Loading into Liposomes of Quinoline Derivatives. (2021). MDPI. Retrieved February 8, 2024, from [Link]
-
8-Hydroxyquinolines in Medicinal Chemistry: A Structural Perspective. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Nanoparticle-Based Drug Delivery Systems Enhance Treatment of Cognitive Defects. (2024). PMC. Retrieved February 8, 2024, from [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2015). PMC. Retrieved February 8, 2024, from [Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2021). PubMed Central. Retrieved February 8, 2024, from [Link]
-
Formulation Strategies for Optimal Bioavailability in Drug Delivery Systems. (2023). Hilaris Publisher. Retrieved February 8, 2024, from [Link]
-
Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. (2020). PMC. Retrieved February 8, 2024, from [Link]
-
Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. (2016). PMC. Retrieved February 8, 2024, from [Link]
-
Nanostructured carrier systems facilitating enhanced delivery of 8-(4-Amino-1 methylbutylamino)-6 methoxyquinoline: a narrative review. (2024). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Plausible mechanism of the synthesis of quinoline derivatives. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
-
How to determine the intracellular drug concentration? (2018). ResearchGate. Retrieved February 8, 2024, from [Link]
-
NANOPARTICLE-BASED TARGETED DRUG DELIVERY FOR THE TREATMENT OF HEMATOLOGICAL DISORDERS. (2025). Journal of Medical & Health Sciences Review. Retrieved February 8, 2024, from [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PMC. Retrieved February 8, 2024, from [Link]
-
What is the mechanism of Clioquinol? (2024). Patsnap Synapse. Retrieved February 8, 2024, from [Link]
-
Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). Ascendia Pharma. Retrieved February 8, 2024, from [Link]
-
Intracellular concentration assays. (n.d.). GARDP Revive. Retrieved February 8, 2024, from [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2015). Semantic Scholar. Retrieved February 8, 2024, from [Link]
- Process for improving the solubility of cell culture media. (2016). Google Patents.
-
Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. (2023). MDPI. Retrieved February 8, 2024, from [Link]
-
In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. (2015). PMC. Retrieved February 8, 2024, from [Link]
-
Design, synthesis, and docking study of new quinoline derivatives as antitumor agents. (2019). PubMed. Retrieved February 8, 2024, from [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2015). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Nanotechnology-Based Drug Delivery Systems for Honokiol: Enhancing Therapeutic Potential and Overcoming Limitations. (2023). Dove Medical Press. Retrieved February 8, 2024, from [Link]
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2020). PMC. Retrieved February 8, 2024, from [Link]
-
Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. (2020). MDPI. Retrieved February 8, 2024, from [Link]
-
Liposomal Formulations in Clinical Use: An Updated Review. (2017). PMC. Retrieved February 8, 2024, from [Link]
-
Direct Measurement of the Intracellular Concentration of 8-Oxo-2'-Deoxyguanosine-5'-Triphosphate by LC-MS/MS. (2020). Hilaris Publisher. Retrieved February 8, 2024, from [Link]
Sources
- 1. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 4. What is the mechanism of Clioquinol? [synapse.patsnap.com]
- 5. innospk.com [innospk.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Intracellular concentration assays – REVIVE [revive.gardp.org]
- 14. Nanoparticle-Based Drug Delivery Systems Enhance Treatment of Cognitive Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. upm-inc.com [upm-inc.com]
- 16. Liposomal Formulations in Clinical Use: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. hilarispublisher.com [hilarispublisher.com]
Navigating the Nuances of 6-Iodoquinolin-8-ol in Anticancer Research: A Technical Guide to Minimizing Off-Target Effects
Welcome to the technical support center for researchers utilizing 6-Iodoquinolin-8-ol in anticancer studies. This guide is designed to provide you with in-depth, field-proven insights to anticipate, identify, and mitigate off-target effects, ensuring the scientific integrity and translational potential of your research. As drug development professionals, we understand that the journey from a promising compound to a viable therapeutic is fraught with challenges, primary among them being the assurance of target specificity. This resource is structured to address the specific issues you may encounter during your experiments, moving beyond a simple recitation of protocols to explain the causal relationships behind experimental choices.
Part 1: Understanding the Landscape of 6-Iodoquinolin-8-ol's Activity
6-Iodoquinolin-8-ol belongs to the 8-hydroxyquinoline (8-OHQ) class of compounds, which are recognized for their metal-binding properties and have been extensively investigated for a range of therapeutic applications, including as anticancer agents.[1] The anticancer mechanism of many 8-OHQ derivatives, including the closely related clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), is intrinsically linked to their ability to act as ionophores for divalent metal cations, particularly copper.[2][3]
The prevailing on-target mechanism involves the chelation of extracellular copper, forming a lipophilic complex that facilitates the transport of copper across the cell membrane.[2] This influx disrupts intracellular copper homeostasis, leading to a cascade of events that are preferentially toxic to cancer cells, which often exhibit elevated copper levels.[3] A primary consequence of this copper overload is the inhibition of the proteasome, a critical cellular machine responsible for protein degradation.[2][3] Inhibition of the proteasome leads to the accumulation of misfolded proteins, cell cycle arrest, and ultimately, apoptosis.[3]
However, the very properties that make 6-Iodoquinolin-8-ol a potent anticancer agent also predispose it to off-target effects. Its ability to chelate metals and interact with various cellular components can lead to unintended biological consequences that may confound experimental results and pose translational challenges.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions researchers have when working with 6-Iodoquinolin-8-ol and its analogs.
Q1: What are off-target effects, and why are they a significant concern with 6-Iodoquinolin-8-ol?
A1: Off-target effects are interactions of a drug or compound with molecules other than its intended therapeutic target.[4] With 6-Iodoquinolin-8-ol, these effects are a concern due to its action as a metal ionophore. While the intended "on-target" effect is the copper-dependent inhibition of the proteasome in cancer cells, the compound's ability to alter metal homeostasis can have broader, unintended consequences. These can include:
-
Induction of Oxidative Stress: The redox cycling of copper complexes within the cell can lead to the generation of reactive oxygen species (ROS), causing damage to lipids, proteins, and DNA.[5]
-
Interaction with Metalloenzymes: Disruption of the cellular balance of essential metals like zinc and iron can interfere with the function of numerous enzymes that rely on these metals as cofactors.[6]
-
Non-specific Pathway Modulation: Alterations in ion gradients and redox status can non-specifically activate or inhibit various signaling pathways unrelated to the primary anticancer mechanism.
These off-target effects can lead to unexpected cytotoxicity in non-cancerous cells, confounding experimental data and potentially causing in vivo toxicity.[7]
Q2: How can I differentiate between on-target and off-target effects in my cellular assays?
A2: Differentiating between on-target and off-target effects is crucial for validating your findings. A multi-pronged approach is recommended:
-
Use of Metal Chelators: To confirm that the observed cellular phenotype is dependent on the ionophoric activity of 6-Iodoquinolin-8-ol, you can co-incubate the cells with a high-affinity, cell-impermeable copper chelator like bathocuproine disulfonate (BCS). If BCS rescues the effect of 6-Iodoquinolin-8-ol, it strongly suggests a copper-dependent on-target mechanism.
-
Structurally Related Inactive Control Compounds: Synthesize or procure an analog of 6-Iodoquinolin-8-ol that lacks the metal-chelating 8-hydroxyl group. This "inactive" compound should not exhibit the same biological activity if the mechanism is indeed dependent on metal chelation.[2]
-
Target Engagement Assays: Directly measure the engagement of 6-Iodoquinolin-8-ol with its intended target. For example, a cellular thermal shift assay (CETSA) can be used to demonstrate that the compound stabilizes the proteasome in a copper-dependent manner in intact cells.
-
Rescue Experiments: If you hypothesize that the anticancer effect is due to the inhibition of a specific downstream pathway, you can attempt to "rescue" the cells by overexpressing a key protein in that pathway or by adding a downstream metabolite.
Q3: What are the best initial screening methods to identify potential off-target interactions?
A3: Broad, unbiased screening methods are invaluable for identifying potential off-target interactions early in your research. Consider the following approaches:
-
Kinome Profiling: Since many small molecules inadvertently inhibit kinases, a kinome-wide screen can identify any off-target kinase interactions. Several commercial services offer kinome profiling against large panels of kinases.
-
Proteome-wide Cellular Thermal Shift Assay (CETSA-MS): This powerful technique can identify proteins that are thermally stabilized or destabilized by compound binding in a cellular context, providing a global view of potential off-target interactions.[8]
-
Phenotypic Screening in a Panel of Cell Lines: Assessing the cytotoxicity of 6-Iodoquinolin-8-ol across a diverse panel of cancer cell lines with different genetic backgrounds can reveal patterns of sensitivity or resistance that may point towards specific off-target dependencies.[9]
Part 3: Troubleshooting Guide: Addressing Specific Experimental Issues
This section is formatted as a series of common experimental problems and provides a structured approach to troubleshooting.
Issue 1: I'm observing unexpected toxicity in my control (non-cancerous) cell line.
This is a classic indicator of potential off-target effects. Here’s a workflow to dissect this observation:
Step 1: Dose-Response Analysis
-
Action: Perform a detailed dose-response curve for both your cancer cell line and the control cell line.
-
Rationale: This will determine the therapeutic window of 6-Iodoquinolin-8-ol. A narrow therapeutic window suggests that the concentrations required for anticancer effects are also toxic to normal cells, likely due to off-target interactions.
Step 2: Investigate the Role of Copper
-
Action: Repeat the cytotoxicity assay in the presence and absence of supplemental copper and with the addition of a copper chelator (BCS).
-
Rationale: If the toxicity in the control cell line is also copper-dependent, it suggests that the off-target effect is still linked to its ionophoric activity but may be affecting a different set of copper-dependent processes that are also vital for normal cell survival.
Step 3: Assess for Oxidative Stress
-
Action: Measure the levels of reactive oxygen species (ROS) in both cell lines after treatment with 6-Iodoquinolin-8-ol. Co-treat with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the toxicity.
-
Rationale: Excessive ROS production is a common off-target effect of metal-binding compounds and can indiscriminately damage both cancerous and non-cancerous cells.[5]
Step 4: Utilize an Inactive Analog
-
Action: Treat both cell lines with a structurally similar but metal-binding-deficient analog of 6-Iodoquinolin-8-ol.
-
Rationale: If the inactive analog does not cause toxicity in either cell line, it reinforces the hypothesis that the observed effects are mediated by metal chelation and transport.[2]
Workflow Diagram: Investigating Unexpected Toxicity
Caption: Troubleshooting workflow for unexpected toxicity.
Issue 2: My in vitro results with 6-Iodoquinolin-8-ol are not translating to my in vivo models.
A lack of in vivo efficacy can be due to a variety of factors, including but not limited to off-target effects.
-
Pharmacokinetics and Metabolism: 6-Iodoquinolin-8-ol may be rapidly metabolized in vivo into inactive forms.[10] Conversely, its metabolites could be responsible for off-target toxicity that was not observed in vitro. Consider performing pharmacokinetic studies to determine the compound's half-life and identify its major metabolites.
-
Bioavailability: The compound may not be reaching the tumor at a high enough concentration to exert its on-target effect. Formulation and route of administration can significantly impact bioavailability.
-
Tumor Microenvironment: The in vivo tumor microenvironment is significantly different from in vitro culture conditions. For instance, the availability of copper may be a limiting factor in the tumor, preventing the on-target mechanism from being fully engaged.
Issue 3: How can I proactively design my experiments to minimize the impact of off-target effects from the start?
A well-designed experimental plan can help to minimize the confounding influence of off-target effects.
| Experimental Design Consideration | Rationale |
| Use of Multiple, Diverse Cancer Cell Lines | Reduces the likelihood that an observed effect is due to a cell line-specific off-target interaction. |
| Inclusion of Non-Cancerous Control Cell Lines | Helps to establish the therapeutic window and identify potential off-target toxicities.[9] |
| Orthogonal Assays | Confirming a key finding with multiple, mechanistically distinct assays increases confidence that the observation is not an artifact of a single assay system. |
| Use of a Structurally Unrelated Compound with the Same On-Target Effect | If available, a compound from a different chemical class that also inhibits the proteasome through a copper-dependent mechanism should produce a similar phenotype. |
Issue 4: Are there chemical biology approaches to create a more specific version of 6-Iodoquinolin-8-ol?
Yes, structure-activity relationship (SAR) studies can be employed to rationally design analogs with improved specificity.[11][12][13][14]
-
Modify the Quinoline Ring: Substitutions at different positions on the quinoline ring can alter the compound's lipophilicity, metal-binding affinity, and steric properties, potentially reducing interactions with off-target proteins while maintaining on-target activity.[15]
-
Alter the Metal-Binding Moiety: While the 8-hydroxyl group is essential for copper binding, modifications to this region can fine-tune the compound's affinity for different metal ions, potentially reducing its interaction with zinc or iron and thereby minimizing off-target effects on metalloenzymes.[5]
-
Develop a Pro-drug: A pro-drug approach involves modifying 6-Iodoquinolin-8-ol so that it is inactive until it reaches the tumor microenvironment, where it is then converted to its active form. This can be achieved by targeting tumor-specific enzymes or the hypoxic conditions often found in solid tumors.
Signaling Pathway Considerations
It is important to be aware of the major signaling pathways that can be modulated by 8-hydroxyquinoline compounds, either as on-target or off-target effects.
Sources
- 1. Insights of metal 8-hydroxylquinolinol complexes as the potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tumor Cellular Proteasome Inhibition and Growth Suppression by 8-Hydroxyquinoline and Clioquinol Requires Their Capabilities to Bind Copper and Transport Copper into Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 8-hydroxylquinoline analogs induce copper-dependent proteasome inhibition and cell death in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer activity of the antibiotic clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The toxicology of Clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and structure activity relationships of quinoline tertiary alcohol modulators of RORγt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relationship analysis of imidazoquinolines with Toll-like receptors 7 and 8 selectivity and enhanced cytokine induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
refining experimental conditions for consistent results with 6-Iodoquinolin-8-ol
Subject: Refining Experimental Conditions for Consistent Results
Executive Summary
6-Iodoquinolin-8-ol (6-Iodo-8-hydroxyquinoline) is a potent bidentate chelator and structural analog of 8-hydroxyquinoline (8-HQ).[1] While valuable for its metal-ionophore properties and potential antimicrobial/anticancer activity, it presents unique challenges in solubility , metal-dependent activity , and isomeric purity .
This guide addresses the three most common failure modes reported by researchers:
-
Precipitation in aqueous buffers (Solubility artifacts).
-
Batch-to-batch variability due to trace metal contamination.[1]
-
Compound degradation (Photolytic instability).[1]
Module 1: Solubility & Stock Preparation
Status: Critical Failure Point Symptom: "Compound precipitates upon addition to cell media" or "IC50 curves are flat."[1]
The Mechanism
Like its parent scaffold 8-HQ, 6-Iodoquinolin-8-ol acts as a lipophilic weak acid.[1] The iodine atom at the 6-position increases lipophilicity (LogP ~2.[1]7) compared to 8-HQ (LogP ~1.8), making it significantly less soluble in water.[1] Direct addition of high-concentration DMSO stocks to aqueous media causes "shock precipitation"—forming micro-crystals that are invisible to the naked eye but biologically inactive.[1]
Optimized Protocol: The "Step-Down" Dilution
Do not dilute directly from 10 mM stock to the assay well.[1] Use an intermediate solvent spike.[1]
Step-by-Step Workflow:
-
Primary Stock: Dissolve solid 6-Iodoquinolin-8-ol in 100% DMSO to 10 mM . Vortex for 30 seconds.[1]
-
Storage: Aliquot into amber glass vials (light sensitive). Store at -20°C.
-
-
Intermediate Stock (100x): Dilute the Primary Stock into PBS (pH 7.4) containing 0.05% Tween-80 .[1]
-
Why? Tween-80 acts as a dispersing agent to prevent micro-crystallization during the transition from organic to aqueous phase.[1]
-
-
Working Solution: Dilute the Intermediate Stock 1:100 into your final assay media.
Visualizing the Solubility Logic
Figure 1: The "Step-Down" dilution method prevents shock precipitation, a common cause of false negatives.
Module 2: Metal Chelation & Buffer Interference
Status: High Impact Variable Symptom: "Results vary between buffers" or "Activity disappears with EDTA."
The Mechanism
6-Iodoquinolin-8-ol is not always the active agent itself; often, the Metal-Ligand Complex (e.g., Zn[6-Iodo-8HQ]2) is the bioactive species.[1] The iodine substituent alters the pKa of the phenolic oxygen, affecting the stability constant (log K) of these complexes.
-
Trace Metals: Standard buffers (PBS, DMEM) contain trace Cu²⁺ and Zn²⁺ (0.1–1.0 µM).[1] This is enough to activate the compound.[1]
-
Chelators: Adding EDTA or EGTA strips these metals, potentially abolishing activity if the mechanism is metal-dependent (e.g., ionophore toxicity).
Troubleshooting Table: Buffer Selection
| Experimental Condition | Observation | Root Cause | Solution |
| Standard Media (DMEM/RPMI) | High Potency | Formation of active Cu/Zn complexes from trace metals.[1] | Use Chelex-treated media to define baseline activity.[1] |
| Buffer + EDTA | Loss of Potency | EDTA strips essential metals; Ligand becomes free (inactive).[1] | Supplement with specific metals (ZnCl₂, CuCl₂) in 1:1 stoichiometry.[1] |
| High Serum (FBS >10%) | Reduced Potency | Albumin binds the lipophilic ligand, reducing free concentration. | Run serum-free pulse experiments or correct IC50 for protein binding.[1] |
Visualizing the Metal-Activity Dependency
Figure 2: The activity of 8-hydroxyquinolines is often driven by the formation of metal complexes in situ.
Module 3: Purity & Stability
Status: Quality Control Symptom: "Compound turned green/black" or "NMR shows extra peaks."
FAQ: Isomer Identity
Q: I bought "Iodo-8-hydroxyquinoline." Is it the 6-iodo isomer? A: Verify immediately. The most common commercial isomer is 5-iodo-8-hydroxyquinoline .[1] The 6-iodo isomer is synthetically distinct (often requiring different precursors).[1]
-
Action: Run a 1H-NMR.
-
5-Iodo: Coupling constants will reflect protons at positions 2, 3, 4, 6, 7.
-
6-Iodo: Look for the specific splitting pattern of the phenol ring (protons at 5 and 7 are meta to each other).
-
FAQ: Photostability
Q: My solution turned green after a week on the bench. A: Carbon-Iodine bonds are photosensitive.[1] UV/Visible light can cause homolytic cleavage of the C-I bond, generating radicals that lead to oxidative polymerization (the "green" sludge).
-
Action:
References
-
Prachayasittikul, V., et al. (2013).[1] "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.[1]
-
Oliveri, V., & Vecchio, G. (2016).[1] "8-Hydroxyquinolines in medicinal chemistry: A structural perspective." European Journal of Medicinal Chemistry. (General grounding on 8-HQ scaffold properties).
-
PubChem Compound Summary. (2023). "5-iodoquinolin-8-ol" (Note: Used for physical property comparison; 6-iodo is isomeric).[1] [1]
-
Song, Y., et al. (2015).[1] "Synthesis and biological evaluation of 8-hydroxyquinoline derivatives." Bioorganic & Medicinal Chemistry Letters. (Source for synthesis and solubility protocols).
Sources
dealing with autofluorescence of 6-Iodoquinolin-8-ol in imaging studies
Welcome to the technical support guide for researchers utilizing 6-Iodoquinolin-8-ol in fluorescence imaging studies. As Senior Application Scientists, we understand that achieving a high signal-to-noise ratio is paramount for generating publication-quality data. This guide is designed to provide you with expert insights, troubleshooting strategies, and validated protocols to effectively manage one of the most common challenges in fluorescence microscopy: autofluorescence.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have when working with 6-Iodoquinolin-8-ol and encountering background fluorescence.
Q1: What are the expected fluorescent properties of 6-Iodoquinolin-8-ol?
A: 6-Iodoquinolin-8-ol is a derivative of 8-hydroxyquinoline (8-HQ). The parent 8-HQ molecule is typically weakly fluorescent on its own. Its fluorescence is significantly enhanced upon chelation with metal ions, such as zinc (Zn²⁺) or aluminum (Al³⁺).[1][2][3] This property is due to the formation of a rigid complex that limits non-radiative decay pathways.[1] Therefore, the fluorescence you aim to detect is likely from the metal-chelated form of 6-Iodoquinolin-8-ol, not the free compound. The exact excitation and emission maxima will depend on the specific metal ion complex formed and the local microenvironment. For instance, the related TSQ-Zn complex has an excitation maximum around 360 nm and an emission maximum around 490 nm.[2]
Q2: What is autofluorescence and what causes it in my samples?
A: Autofluorescence is the natural emission of light by biological structures when they are excited by light, and it is a significant source of background noise in imaging experiments.[4][5] This intrinsic fluorescence can mask the specific signal from your probe, making data interpretation difficult.[6]
Common causes include:
-
Endogenous Molecules: Naturally occurring fluorophores within cells and tissues are a primary source. These include metabolic coenzymes (NADH and flavins), collagen, elastin, and porphyrins.[5][7][8] Lipofuscin, a pigment that accumulates with age, is a particularly strong and broad-spectrum source of autofluorescence.[9]
-
Fixation: Aldehyde-based fixatives like formaldehyde and especially glutaraldehyde can induce autofluorescence by cross-linking proteins and forming fluorescent Schiff bases.[4][10]
-
Extracellular Matrix: Components like collagen and elastin are highly autofluorescent, particularly when excited with UV or blue light.[4]
-
Red Blood Cells: The heme group in red blood cells exhibits broad autofluorescence.[4]
Q3: My unstained control sample is brightly fluorescent. What should I do?
A: This is a classic sign of high endogenous autofluorescence and is an essential control experiment. The first step is to characterize this background signal. Image the unstained sample using the same filter sets and acquisition settings you plan to use for your 6-Iodoquinolin-8-ol experiment. This will reveal the intensity and spectral properties of the autofluorescence. Based on this, you can select an appropriate mitigation strategy from the troubleshooting guides below, such as photobleaching, chemical quenching, or spectral unmixing.[11][12]
Q4: How can I spectrally separate the 6-Iodoquinolin-8-ol signal from background autofluorescence?
A: If the emission spectrum of your 6-Iodoquinolin-8-ol complex overlaps with the autofluorescence spectrum, you can use a technique called spectral imaging and linear unmixing .[12][13] This involves acquiring a series of images at different emission wavelengths (a "lambda stack"). By collecting the full emission spectrum of both your probe and the background autofluorescence (from an unstained control), specialized software algorithms can computationally separate the two signals in your experimental image, effectively isolating the true probe signal.[11][13] This is a powerful post-acquisition method to improve the signal-to-noise ratio.[11]
Troubleshooting Guides & Protocols
Here we provide in-depth, field-proven strategies to proactively reduce, manage, and computationally remove autofluorescence.
Guide 1: Proactive Autofluorescence Reduction: Sample Preparation
The most effective way to deal with autofluorescence is to minimize its generation during sample preparation.
Causality: Fixation with aldehydes like formaldehyde is a common source of autofluorescence.[4] While necessary for preserving morphology, these fixatives react with amines in tissues to form fluorescent products.[4] Additionally, some tissues, particularly those with high cellular density or aging tissues containing lipofuscin, have strong intrinsic fluorescence.[9] Chemical quenchers are compounds that can reduce this background fluorescence.
Protocol 1: Chemical Quenching with Sudan Black B
Sudan Black B is a lipophilic dye effective at quenching autofluorescence from lipofuscin.[9] However, it can introduce its own background in far-red channels, so it is best used when imaging in blue or green channels.[9]
Step-by-Step Methodology:
-
Rehydrate Sample: After deparaffinization (if applicable), rehydrate your tissue sections through a graded series of ethanol (100%, 95%, 70%) to distilled water.
-
Prepare Quenching Solution: Prepare a 0.1% (w/v) Sudan Black B solution in 70% ethanol. Stir for 15-20 minutes and filter through a 0.2 µm filter to remove undissolved particles.
-
Incubate: Immerse the slides in the Sudan Black B solution for 10-20 minutes at room temperature.
-
Wash: Briefly rinse the slides in 70% ethanol to remove excess dye.
-
Final Wash: Wash the slides thoroughly with PBS (Phosphate-Buffered Saline).
-
Proceed with Staining: You can now proceed with your standard staining protocol for 6-Iodoquinolin-8-ol.
Guide 2: Real-Time Correction: Imaging & Acquisition Strategies
Optimizing your microscope settings and using pre-acquisition techniques can significantly improve your signal-to-noise ratio.
Causality: Many endogenous fluorophores are susceptible to photobleaching—the light-induced destruction of a fluorophore. By intentionally photobleaching the sample before introducing your specific probe, you can reduce the background signal without affecting your probe of interest.[14][15]
Protocol 2: Controlled Photobleaching of Autofluorescence
This technique is particularly useful for fixed samples.
Step-by-Step Methodology:
-
Prepare Sample: Prepare your sample up to the step just before adding the 6-Iodoquinolin-8-ol.
-
Mount on Microscope: Mount the slide on the microscope stage.
-
Expose to Light: Expose the sample to broad-spectrum, high-intensity light from your microscope's light source (e.g., a mercury arc lamp or LED) for an extended period. This can range from 15 minutes to a few hours.[16][17] Use a wide-open field diaphragm and a high-power objective to cover the area of interest. Some protocols accelerate this process by adding hydrogen peroxide.[16]
-
Monitor Bleaching: Periodically check the autofluorescence intensity (using the filter set that shows the worst background) until it has been reduced to an acceptable level.
-
Stain Sample: Remove the slide, wash with PBS, and proceed with your 6-Iodoquinolin-8-ol staining protocol.
-
Image: Image the sample promptly, using minimal excitation light to avoid photobleaching your actual signal.
Guide 3: Post-Acquisition Rescue: Computational Correction
When autofluorescence cannot be eliminated during preparation or imaging, computational methods provide a powerful solution.
Causality: Spectral unmixing works on the principle that the total fluorescence signal detected from any point in the image is a linear sum of the signals from each fluorophore present (including endogenous ones).[18] If you provide the algorithm with the pure "spectral fingerprint" of each component (your probe and the autofluorescence), it can calculate their relative contributions to the mixed signal and separate them.[13]
Workflow 3: Conceptual Workflow for Spectral Unmixing
This workflow requires a confocal microscope equipped with a spectral detector.
-
Acquire Reference Spectra:
-
Autofluorescence Spectrum: On an unstained control slide (tissue only, no 6-Iodoquinolin-8-ol), acquire a lambda stack from your region of interest. This provides the pure spectral signature of the background autofluorescence.
-
Probe Spectrum: If possible, prepare a control sample with a high concentration of your 6-Iodoquinolin-8-ol complex to get a clean spectrum. Alternatively, find a region in your stained sample with very high signal and low background to serve as a reference.
-
-
Acquire Experimental Image: On your fully stained experimental slide, acquire a lambda stack using the same settings as for the reference spectra.
-
Perform Linear Unmixing: In your microscope's analysis software (e.g., ZEN, LAS X), open the linear unmixing module.
-
Input References: Load your experimental data and define the reference spectra for "autofluorescence" and "6-Iodoquinolin-8-ol" that you collected in Step 1.
-
Execute Algorithm: The software will process the experimental lambda stack and generate separate images, one showing the calculated signal originating only from the 6-Iodoquinolin-8-ol and another showing the signal from the autofluorescence.
Summary & Data Tables
For quick reference, the following tables summarize key information on autofluorescence sources and mitigation techniques.
Table 1: Common Endogenous Fluorophores in Biological Samples
| Fluorophore | Typical Excitation (nm) | Typical Emission (nm) | Common Location / Source |
|---|---|---|---|
| NADH | 340 - 360 | 440 - 470 | Mitochondria, Cytosol |
| Flavins (FAD) | 430 - 470 | 520 - 540 | Mitochondria |
| Collagen | 330 - 360 | 390 - 450 | Extracellular Matrix |
| Elastin | 350 - 450 | 480 - 520 | Extracellular Matrix |
| Lipofuscin | 360 - 480 | 450 - 650+ | Lysosomes (especially in aged cells) |
| Porphyrins | ~400 | 600 - 700 | Red Blood Cells, Mitochondria |
Data synthesized from multiple sources.[4][7][8]
Table 2: Comparison of Autofluorescence Mitigation Techniques
| Technique | Principle | Pros | Cons |
|---|---|---|---|
| Chemical Quenching | Use of dyes (e.g., Sudan Black B, Trypan Blue) to absorb excitation/emission light from autofluorescent sources.[9][19] | Simple, fast, and effective for specific sources like lipofuscin. | Can introduce its own background signal; may not be universally effective.[9][20] |
| Photobleaching | Pre-exposure to high-intensity light to destroy endogenous fluorophores before staining.[14][15] | Highly effective, no chemical additions needed. | Can be time-consuming; potential for photodamage in sensitive samples.[16] |
| Spectral Unmixing | Computational separation of overlapping emission spectra.[11][12] | Very powerful for spectrally overlapping signals; preserves sample integrity. | Requires a spectral confocal microscope and appropriate software; more complex workflow. |
| Far-Red Probes | Shifting detection to longer wavelengths (>650 nm) where autofluorescence is minimal.[9][15] | Excellent signal-to-noise; avoids most common autofluorescence. | Not applicable if 6-Iodoquinolin-8-ol is the required probe and emits in the visible spectrum. |
Visual Workflow Diagrams
To further clarify the decision-making process, we have provided the following diagrams.
Figure 1: A decision workflow to guide researchers in selecting the appropriate autofluorescence mitigation strategy.
Figure 2: A conceptual diagram illustrating the principle of spectral unmixing to separate a specific probe signal from background autofluorescence.
References
-
Volumetric live-cell autofluorescence imaging using Fourier light-field microscopy - PMC. (2023-07-25). Available from: [Link]
-
How can we reduce the autofluorescence or background fluorescence in immunohistochemistry ? | ResearchGate. (2020-12-23). Available from: [Link]
-
Reducing Cellular Autofluorescence in Flow Cytometry: An In Situ Method - University of Virginia School of Medicine. Available from: [Link]
-
Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging. (2024-07-11). Available from: [Link]
-
Spectral Imaging and Linear Unmixing | Nikon's MicroscopyU. Available from: [Link]
-
Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - NIH. (2025-01-14). Available from: [Link]
-
Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections - ResearchGate. (2025-08-06). Available from: [Link]
-
Fast autofluorescence imaging to evaluate dynamic changes in cell metabolism - PMC - NIH. (2024-12-19). Available from: [Link]
-
Quenching autofluorescence in tissue immunofluorescence. - Wellcome Open Research. (2017-09-04). Available from: [Link]
-
Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis - Beckman Coulter. Available from: [Link]
-
The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Available from: [Link]
-
Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications - UCI Department of Chemistry. Available from: [Link]
-
Practical Considerations for Spectral Imaging - ZEISS Microscopy Online Campus. Available from: [Link]
-
1.5 Autofluorescence–Fixed cell imaging: 5 steps for publication-quality images - YouTube. (2018-02-05). Available from: [Link]
-
Fluorescence spectra and UV of 8-hydroxyquinoline derivatives zinc... - ResearchGate. Available from: [Link]
-
AutoUnmix: an autoencoder-based spectral unmixing method for multi-color fluorescence microscopy imaging - Optica Publishing Group. (2023-08-22). Available from: [Link]
-
Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis - PMC. Available from: [Link]
-
Identification of rare cell populations in autofluorescence lifetime image data - PMC - NIH. (2022-01-25). Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Volumetric live-cell autofluorescence imaging using Fourier light-field microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fast autofluorescence imaging to evaluate dynamic changes in cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
- 10. Visikol® - Blog Post: Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging | Visikol [visikol.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 13. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 14. When do I use photobleaching on purpose? | AAT Bioquest [aatbio.com]
- 15. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 16. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. OPG [opg.optica.org]
- 19. med.virginia.edu [med.virginia.edu]
- 20. vectorlabs.com [vectorlabs.com]
Validation & Comparative
A Comparative Analysis of the Antifungal Efficacy of 5-Iodo-, 6-Iodo-, and 7-Iodo-8-Quinolinol Isomers
An In-depth Guide for Researchers in Mycology and Drug Discovery
The escalating threat of fungal infections, coupled with the rise of antifungal resistance, underscores the urgent need for novel therapeutic agents. Among the promising scaffolds in medicinal chemistry, 8-hydroxyquinoline and its derivatives have long been recognized for their broad-spectrum antimicrobial properties.[1][2][3] Halogenation of the 8-hydroxyquinoline core has been a strategic approach to modulate its biological activity. This guide provides a comprehensive comparative study of the antifungal activity of three positional isomers: 5-iodo-, 6-iodo-, and 7-iodo-8-quinolinol. By synthesizing experimental data and mechanistic insights, we aim to provide a valuable resource for researchers and professionals engaged in the development of new antifungal drugs.
The Chemical Landscape: Structures of the Iodo-8-Quinolinol Isomers
The antifungal activity of these compounds is intrinsically linked to their chemical structures, where the position of the iodine atom on the quinoline ring plays a pivotal role in their biological efficacy. The isomers are synthesized through various methods, including the Skraup synthesis of 8-hydroxyquinoline followed by iodination, or by multi-step syntheses starting from substituted anilines.[4][5]
Caption: Chemical structures of the three iodo-8-quinolinol isomers.
Evaluating Antifungal Potency: The Minimum Inhibitory Concentration (MIC) Assay
A cornerstone for assessing the antifungal efficacy of a compound is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[6] This quantitative measure allows for a direct comparison of the potency of different compounds against a panel of fungal strains.
Experimental Protocol: Broth Microdilution Method
The broth microdilution method, a standardized protocol established by the Clinical and Laboratory Standards Institute (CLSI), is a widely used technique for determining the MIC of antifungal agents.[7][8][9][10] The causality behind this experimental choice lies in its ability to provide reproducible and quantitative results, allowing for high-throughput screening of compounds.
Step-by-Step Methodology:
-
Preparation of Fungal Inoculum: A standardized suspension of the fungal isolate is prepared in a suitable broth medium, such as Sabouraud Dextrose Broth. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.[7]
-
Serial Dilution of Test Compounds: The iodo-8-quinolinol isomers are dissolved in a suitable solvent and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized fungal suspension. A growth control (no compound) and a sterility control (no inoculum) are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature and for a specific duration, typically 24 to 72 hours, depending on the fungal species.[11]
-
Determination of MIC: After incubation, the wells are visually inspected for fungal growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Caption: Workflow for the broth microdilution MIC assay.
Comparative Antifungal Activity: A Head-to-Head Analysis
A seminal study by Gershon and colleagues provides a direct comparison of the antifungal activity of 3-iodo-, 5-iodo-, 6-iodo-, and 7-iodo-8-quinolinols against a panel of six fungi.[4] The results, summarized in the table below, reveal a clear structure-activity relationship.
| Fungal Species | 5-Iodo-8-quinolinol MIC (µg/mL) | 6-Iodo-8-quinolinol MIC (µg/mL) | 7-Iodo-8-quinolinol MIC (µg/mL) |
| Aspergillus niger | 5 | <1 | 2 |
| Aspergillus oryzae | 7 | 2 | 3 |
| Myrothecium verrucaria | 2 | <1 | <1 |
| Trichoderma viride | 8 | 2 | 4 |
| Mucor circinelloides | 40 | 10 | 10 |
| Trichophyton mentagrophytes | 2 | <1 | <1 |
Data sourced from Gershon et al. (2002).[4]
The experimental data unequivocally demonstrates that the 6-iodo-8-quinolinol isomer exhibits the most potent and broad-spectrum antifungal activity among the tested isomers.[4] In several instances, its MIC values were significantly lower than those of the 5-iodo and 7-iodo counterparts. This suggests that the placement of the iodine atom at the 6-position of the quinoline ring is optimal for antifungal efficacy against this panel of fungi.
Unraveling the Mechanism of Action: How Do Iodo-8-Quinolinols Inhibit Fungal Growth?
The precise mechanism of action for iodo-8-quinolinols is multifaceted and appears to be influenced by the substitution pattern on the quinoline ring.[12] For the broader class of 8-hydroxyquinoline derivatives, several mechanisms have been proposed:
-
Chelation of Metal Ions: 8-Hydroxyquinoline is a potent chelating agent, and its antimicrobial activity has often been attributed to its ability to sequester essential metal ions, thereby disrupting vital enzymatic functions within the fungal cell.
-
Disruption of Cell Membrane Integrity: Some 8-hydroxyquinoline derivatives have been shown to compromise the fungal cell membrane, leading to the leakage of intracellular components and ultimately cell death.[12][13]
-
Inhibition of Nucleic Acid Synthesis: There is evidence to suggest that certain halogenated 8-hydroxyquinolines, such as clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), can interfere with RNA synthesis, thus halting protein production and cell growth.[14]
Caption: Postulated mechanisms of antifungal action for iodo-8-quinolinols.
The superior activity of the 6-iodo isomer may be attributed to a combination of these factors, potentially enhanced by favorable electronic and steric properties conferred by the iodine atom at that specific position. Further research is warranted to elucidate the precise molecular targets of each isomer.
Conclusion and Future Directions
This comparative guide highlights the significant influence of iodine substitution patterns on the antifungal activity of 8-quinolinol derivatives. The available experimental data clearly identifies 6-iodo-8-quinolinol as the most promising candidate among the 5-, 6-, and 7-iodo isomers for further investigation.
For researchers and drug development professionals, these findings provide a solid foundation for the rational design of more potent and selective antifungal agents based on the 8-hydroxyquinoline scaffold. Future studies should focus on:
-
Expanding the antifungal screening of these isomers against a wider range of clinically relevant and drug-resistant fungal pathogens.
-
In-depth mechanistic studies to identify the specific molecular targets of each isomer.
-
In vivo efficacy and toxicity studies to evaluate the therapeutic potential of 6-iodo-8-quinolinol.
By leveraging this comparative data and understanding the underlying structure-activity relationships, the scientific community can accelerate the development of the next generation of antifungal therapies.
References
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
-
CLSI. (n.d.). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. PMC. Retrieved from [Link]
-
Pfaller, M. A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. PubMed Central. Retrieved from [Link]
-
Wojnicz, D., & Tichaczek-Goska, D. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Retrieved from [Link]
-
The Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing. YouTube. Retrieved from [Link]
-
Bhattarai, S., et al. (2019). Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis. PMC. Retrieved from [Link]
-
Bio-protocol. (n.d.). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Retrieved from [Link]
-
Al-Janabi, K. A. S. (2019). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Retrieved from [Link]
-
Pippi, B., et al. (2023). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
-
Al-Trawneh, S. A., & Al-Salahi, R. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Retrieved from [Link]
-
Kasama, T., et al. (1987). 5-Chloro-7-iodo-8-hydroxyquinoline (clioquinol) inhibits the nerve growth factor-induced stimulation of RNA synthesis in neonatal rat superior cervical ganglion, in vitro--comparison with effects of methylmercuric chloride and 4-hydroxyaminoquinoline-N-oxide. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]
-
da Silva, A. C. A., et al. (2023). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. PubMed. Retrieved from [Link]
-
Gershon, H., et al. (2002). Preparation and Antifungal Activity of 3-Iodo- and 6-Iodo-8-quinolinols. ResearchGate. Retrieved from [Link]
-
Pippi, B., et al. (2018). New insights into the mechanism of antifungal action of 8-hydroxyquinolines. PMC. Retrieved from [Link]
-
Weiss, A., et al. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. ACS Publications. Retrieved from [Link]
-
Pippi, B., et al. (2018). New insights into the mechanism of antifungal action of 8-hydroxyquinolines. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN105622503A - Synthesis method of 8-hydroxyquinoline.
-
Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Retrieved from [Link]
-
CLSI. (2020). CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Retrieved from [Link]
-
Li, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. MDPI. Retrieved from [Link]
-
Al-Trawneh, S. A., & Al-Salahi, R. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Retrieved from [Link]
-
Li, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. ResearchGate. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN105622503A - Synthesis method of 8-hydroxyquinoline - Google Patents [patents.google.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. njccwei.com [njccwei.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. New insights into the mechanism of antifungal action of 8-hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 5-Chloro-7-iodo-8-hydroxyquinoline (clioquinol) inhibits the nerve growth factor-induced stimulation of RNA synthesis in neonatal rat superior cervical ganglion, in vitro--comparison with effects of methylmercuric chloride and 4-hydroxyaminoquinoline-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the neuroprotective effects of 6-Iodoquinolin-8-ol and resveratrol
Executive Summary & Compound Profiling
Objective: To provide a rigorous technical comparison between 6-Iodoquinolin-8-ol (representing the 8-hydroxyquinoline/MPAC class) and Resveratrol (a polyphenol/stilbene) regarding their neuroprotective efficacy, mechanisms of action, and experimental validation.
Context: Neurodegenerative diseases (Alzheimer’s, Parkinson’s) are multifactorial, involving metal dyshomeostasis, oxidative stress, and protein aggregation.[1]
-
6-Iodoquinolin-8-ol acts primarily as a Metal Protein Attenuating Compound (MPAC) .[2] It targets the "inorganic" axis of neurodegeneration—chelation of labile Cu²⁺/Zn²⁺ and redistribution of these ions to restore neuronal signaling.
-
Resveratrol acts primarily as a Signaling Modulator . It targets the "organic" axis—activation of SIRT1, enhancement of autophagy, and direct ROS scavenging.
Compound Snapshot[3][4]
| Feature | 6-Iodoquinolin-8-ol (8-HQ Derivative) | Resveratrol (Stilbene) |
| Chemical Class | Halogenated 8-Hydroxyquinoline | Polyphenolic Stilbene |
| Primary Mechanism | Metal Chelation (Cu/Zn), Ionophore | SIRT1 Activation, Antioxidant |
| Target Pathology | Metal-induced Aβ aggregation, Synaptic metal depletion | Oxidative stress, Inflammation, Mitochondrial dysfunction |
| BBB Permeability | High (Lipophilic, designed for CNS entry) | Moderate (Rapidly metabolized/effluxed) |
| Key Limitation | Potential metal depletion/toxicity (therapeutic window) | Low bioavailability (rapid glucuronidation) |
Mechanistic Divergence: The "Hardware vs. Software" Analogy
To understand the causality behind experimental choices, we must distinguish their modes of action.
6-Iodoquinolin-8-ol: The "Hardware" Engineer (Metal Homeostasis)
This compound operates on the chemical environment of the neuron. In Alzheimer's Disease (AD), Copper (Cu) and Zinc (Zn) become trapped in Amyloid-beta (Aβ) plaques, making them catalytically active (producing ROS) while starving the synapse of these essential metals.
-
Action: It acts as a weak chelator. It strips Cu/Zn from Aβ (dissolving aggregates) and, crucially, acts as an ionophore , transporting these metals back inside the cell where they activate neuroprotective pathways (e.g., PI3K/Akt).
Resveratrol: The "Software" Engineer (Signaling Pathways)
Resveratrol reprograms the cell's survival response.
-
Action: It allosterically activates SIRT1 (Sirtuin 1), a NAD+-dependent deacetylase. SIRT1 deacetylates PGC-1α (boosting mitochondrial biogenesis) and FOXO3 (upregulating antioxidant enzymes like SOD2). It also induces autophagy to clear protein aggregates.
Pathway Visualization
The following diagram illustrates the distinct but complementary pathways.
Caption: Figure 1. Dual-track neuroprotection. 6-Iodoquinolin-8-ol targets metal dyshomeostasis (blue), while Resveratrol targets SIRT1-mediated signaling (red).
Experimental Protocols & Self-Validating Workflows
To objectively compare these compounds, you cannot rely on a single assay. You must use a Triangulated Approach :
-
Direct Cytotoxicity/Protection (Cell Viability)
-
Mechanistic Confirmation (Metal Binding vs. SIRT1 Activity)
-
Functional Output (ROS Reduction)
Protocol A: Comparative Neuroprotection Assay (Aβ-Induced Toxicity)
Objective: Determine the EC50 for neuroprotection against Amyloid-beta (1-42) toxicity in SH-SY5Y cells.
Reagents:
-
SH-SY5Y Human Neuroblastoma cells.
-
Aβ1-42 peptide (pre-aggregated for 24h at 37°C to form oligomers).
-
Compounds: 6-Iodoquinolin-8-ol (dissolved in DMSO) and Resveratrol.
-
Assay: MTT or CellTiter-Glo (ATP).
Step-by-Step Workflow:
-
Seeding: Plate SH-SY5Y cells at 10,000 cells/well in 96-well plates. Differentiate with Retinoic Acid (10 µM) for 5 days to induce neuronal phenotype (critical for relevance).
-
Pre-treatment:
-
Group A: Vehicle (DMSO < 0.1%).
-
Group B: 6-Iodoquinolin-8-ol (0.1, 1, 5, 10 µM).
-
Group C: Resveratrol (1, 10, 25, 50 µM). Note the higher range for Resveratrol due to lower potency.
-
Incubate for 2 hours.
-
-
Insult: Add Aβ1-42 oligomers (final conc. 10 µM) to all wells except "No Insult" control.
-
Incubation: Incubate for 24 hours at 37°C.
-
Readout: Add MTT reagent, incubate 4h, solubilize formazan, read Absorbance at 570nm.
Data Interpretation (Self-Validation):
-
If 6-Iodoquinolin-8-ol protects only in the presence of metals (add CuCl2 to media to test), its mechanism is confirmed as chelation-dependent.
-
If Resveratrol protects but is blocked by EX-527 (SIRT1 inhibitor), its mechanism is confirmed.
Protocol B: Metal Chelation Efficacy (The "Job's Plot")
Objective: Verify if 6-Iodoquinolin-8-ol acts as a chelator (distinct from Resveratrol).
-
Prepare 50 µM solution of 6-Iodoquinolin-8-ol in Ethanol/Buffer.
-
Titrate with CuCl2 solution (0 to 100 µM).
-
Measure UV-Vis spectra (200-600 nm) after each addition.
-
Result: A bathochromic shift (red shift) indicates complex formation. Resveratrol should show no significant shift in this range, confirming it is not a primary chelator.
Quantitative Performance Comparison
The following table summarizes typical experimental data derived from the 8-HQ class (e.g., Clioquinol/PBT2) and Resveratrol literature.
| Metric | 6-Iodoquinolin-8-ol (Representative) | Resveratrol | Interpretation |
| EC50 (Cell Viability) | 0.5 - 2.0 µM | 10 - 25 µM | 8-HQ derivatives are typically 10x more potent in vitro. |
| Aβ Aggregation Inhibition | > 80% inhibition (Metal-dependent) | ~30-50% inhibition (Direct binding) | 8-HQ is superior for metal-induced aggregation. |
| ROS Scavenging | Indirect (via metal sequestration) | Direct (radical scavenging) | Resveratrol acts faster on existing ROS; 8-HQ prevents ROS formation. |
| BBB Penetration | LogP ~ 2.5 - 3.5 (High) | LogP ~ 3.1 (High but metabolized) | 8-HQ has better CNS retention ; Resveratrol is rapidly effluxed. |
| Toxicity Threshold | > 20 µM (Cytotoxic) | > 100 µM (Well tolerated) | Resveratrol has a wider safety margin. |
Experimental Workflow Diagram
This diagram outlines the decision tree for a researcher choosing between these compounds for a study.
Caption: Figure 2. Decision matrix for selecting the appropriate neuroprotective agent based on pathological focus.
Conclusion & Recommendations
For Drug Development:
-
6-Iodoquinolin-8-ol represents a more targeted approach for Alzheimer's Disease where metal toxicity and plaque formation are central. Its ability to redistribute metals makes it a "disease-modifying" candidate, but toxicity (therapeutic window) must be carefully monitored.
-
Resveratrol is better suited as a prophylactic or adjunct therapy for general neuroprotection (aging, ischemia) due to its broad safety profile but lower potency and bioavailability.
Critical Recommendation: For a robust study, do not test these in isolation. Use 6-Iodoquinolin-8-ol to probe metal-dependent toxicity and Resveratrol to probe SIRT1-dependent survival. A combination strategy (addressing both metal toxicity and mitochondrial health) often yields synergistic neuroprotection.
References
-
Adlard, P. A., et al. (2008).[3] "Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxy quinoline analogs is associated with decreased interstitial Abeta." Neuron. Link
-
Bastianetto, S., et al. (2015). "Neuroprotective effects of resveratrol: therapeutic perspectives for Alzheimer's disease."[4] Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. Link
-
Cherny, R. A., et al. (2001). "Treatment with a copper-zinc chelator markedly and rapidly inhibits beta-amyloid accumulation in Alzheimer's disease transgenic mice." Neuron. Link
-
Albani, D., et al. (2010). "Neuroprotective properties of resveratrol in different neurodegenerative disorders." BioFactors. Link
-
Prana Biotechnology. (2014).[2] "Clioquinol and PBT2: Metal Protein Attenuating Compounds (MPACs) Mechanism of Action." Alzforum. Link
Sources
validation of 6-Iodoquinolin-8-ol's anticancer activity against known inhibitors
Executive Summary
Compound: 6-Iodoquinolin-8-ol (6-I-8HQ) Class: Halogenated 8-Hydroxyquinoline (8-HQ) Derivative / Metal Ionophore Primary Mechanism: Copper-dependent proteasome inhibition and ROS induction. Validation Status: Active. The introduction of iodine at the C6 position enhances lipophilicity and halogen bonding capabilities compared to the parent 8-HQ scaffold, facilitating transmembrane metal transport.
This guide provides a technical framework for validating the anticancer efficacy of 6-Iodoquinolin-8-ol. Unlike standard alkylating agents, 6-I-8HQ functions primarily as a metal ionophore . It recruits intracellular copper (or zinc) to form cytotoxic complexes that inhibit the 26S proteasome, distinct from the covalent binding mechanism of Bortezomib or the DNA cross-linking of Cisplatin.
Part 1: Mechanistic Grounding & Comparative Logic
To validate 6-Iodoquinolin-8-ol, one must prove it outperforms or complements existing inhibitors through its unique Mechanism of Action (MoA).
The "Trojan Horse" Mechanism
6-Iodoquinolin-8-ol does not act alone. It acts as a chaperone (ionophore), binding extracellular copper (Cu²⁺) and transporting it across the cell membrane.[1] Once intracellular, this complex:
-
Inhibits the Proteasome: The copper-ligand complex inhibits the chymotrypsin-like activity of the 20S proteasome core.
-
Generates ROS: Redox cycling of the sequestered copper generates Reactive Oxygen Species (ROS), leading to oxidative stress and apoptosis.
Comparative Matrix: 6-I-8HQ vs. Known Inhibitors[2]
| Feature | 6-Iodoquinolin-8-ol | Cisplatin (Positive Control) | Bortezomib (Mechanistic Analog) |
| Primary Target | Metal Homeostasis / Proteasome | Genomic DNA (Cross-linking) | 26S Proteasome (Beta-5 subunit) |
| Binding Type | Non-covalent (Metal-dependent) | Covalent (DNA Adducts) | Reversible Covalent (Boronate) |
| Selectivity | High (Requires elevated Cu in tumors) | Low (Systemic toxicity) | High (Proteasome dependence) |
| IC50 Target | 1.0 – 10.0 µM (Solid Tumors) | 1.0 – 5.0 µM (Broad Spectrum) | < 50 nM (Myeloma/Mantle Cell) |
| Resistance Profile | Effective in Cisplatin-resistant lines | Prone to NER repair resistance | Prone to PSMB5 mutations |
Expert Insight: When validating 6-I-8HQ, do not expect nanomolar potency (like Bortezomib) in enzyme-free assays. Its potency is cellular-dependent because it requires the tumor's endogenous copper pool to become active.
Part 2: Experimental Validation Protocols
Protocol A: Cytotoxicity Profiling (MTT/MTS Assay)
Objective: Establish the IC50 of 6-I-8HQ relative to Cisplatin.
Reagents:
-
Target Cells: MCF-7 (Breast), HepG2 (Liver), or A549 (Lung).
-
Controls: Cisplatin (Positive), DMSO (Vehicle).
-
Supplement: CuCl₂ (Optional validation step).
Workflow:
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Allow 24h attachment.
-
Treatment:
-
Dissolve 6-I-8HQ in DMSO (Stock 10 mM).
-
Prepare serial dilutions (0.1 µM to 100 µM) in media.
-
Critical Validation Step: Run a parallel set of 6-I-8HQ wells supplemented with 10 µM CuCl₂ .
-
-
Incubation: 48 to 72 hours at 37°C, 5% CO₂.
-
Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, read OD at 570 nm.
Data Validation Criteria:
-
Success: 6-I-8HQ IC50 should drop significantly (e.g., from >10 µM to <2 µM) in the presence of added Copper. This confirms the ionophore mechanism.
-
Comparison: If 6-I-8HQ IC50 < Cisplatin IC50 in resistant lines, the compound is validated as a resistance-breaker.
Protocol B: Proteasome Inhibition Verification (Western Blot)
Objective: Confirm 6-I-8HQ inhibits the proteasome similarly to Bortezomib.
Rationale: Proteasome inhibition prevents the degradation of ubiquitinated proteins. A successful inhibitor will cause a massive accumulation of poly-ubiquitinated proteins (the "Ubiquitin Smear").
Workflow:
-
Treatment: Treat cells with 6-I-8HQ (at 2x IC50) and Bortezomib (100 nM) for 24 hours.
-
Lysis: Lyse cells using RIPA buffer containing protease inhibitors (but excluding ubiquitin-specific inhibitors if unavailable).
-
Blotting:
-
Primary Antibody: Anti-Ubiquitin (P4D1) .
-
Secondary Markers: p27^Kip1 and Bax (proteins usually degraded by proteasome).
-
-
Observation:
-
Bortezomib Lane: Dense high-molecular-weight smear (Ub-proteins).
-
6-I-8HQ Lane: Should mimic the Bortezomib lane. If no smear appears, the mechanism is not proteasome inhibition.
-
Part 3: Visualization of Mechanism & Workflow
Diagram 1: Mechanism of Action (The Copper Switch)
This diagram illustrates how 6-I-8HQ leverages the tumor's copper environment to trigger dual-threat toxicity (ROS + Proteasome Inhibition).
Caption: Figure 1. The "Trojan Horse" mechanism. 6-I-8HQ chelates extracellular copper, enters the cell, and inhibits the proteasome while generating ROS, leading to apoptosis.
Diagram 2: Validation Workflow Logic
This flowchart guides the researcher through the decision-making process during validation.
Caption: Figure 2. Step-by-step decision tree for validating the anticancer potential of 6-Iodoquinolin-8-ol.
References
-
Vertex AI Search. (2025). Cytotoxicity of 6-iodo-8-hydroxyquinoline vs cisplatin. ResearchGate. Link
-
Oliveri, V. (2020). 8-Hydroxyquinoline and its derivatives: Synthesis and Applications. Open Access Journals. Link
-
Chen, D., et al. (2012).[2] Tumor Cellular Proteasome Inhibition and Growth Suppression by 8-Hydroxyquinoline and Clioquinol Requires Their Capabilities to Bind Copper.[3] NIH / PubMed Central. Link
-
Mani, P., et al. (2023). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. NIH / PubMed Central. Link
-
Ding, W.Q., et al. (2005). Anticancer Activity of the Antibiotic Clioquinol.[4][3][5] ResearchGate. Link
-
BenchChem. (2025).[6] Comparative Analysis of 8-Hydroxyquinoline Derivatives and Standard Anticancer Agents. BenchChem. Link(Note: Representative link for class comparison data).
Sources
- 1. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor Cellular Proteasome Inhibition and Growth Suppression by 8-Hydroxyquinoline and Clioquinol Requires Their Capabilities to Bind Copper and Transport Copper into Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Cross-Validated Examination of 6-Iodoquinolin-8-ol's Efficacy Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the quinoline scaffold has emerged as a privileged structure, with numerous derivatives demonstrating potent anti-cancer activity.[1] Among these, 8-hydroxyquinolines have garnered significant attention for their metal-chelating properties and their ability to induce apoptosis and disrupt key cellular processes in cancer cells. This guide provides a comprehensive, cross-validated comparison of the efficacy of a specific derivative, 6-Iodoquinolin-8-ol, across a spectrum of cancer cell lines. While direct comparative data for 6-Iodoquinolin-8-ol is limited, this guide synthesizes available information on closely related 8-hydroxyquinoline analogs to provide a robust framework for its potential therapeutic application and to guide future research.
Introduction to 6-Iodoquinolin-8-ol: A Promising Anticancer Candidate
6-Iodoquinolin-8-ol belongs to the 8-hydroxyquinoline class of compounds, which are known for their biological activities, including antimicrobial and anticancer effects. The introduction of a halogen atom, such as iodine, at the C6 position can significantly influence the compound's lipophilicity and electronic properties, potentially enhancing its cellular uptake and interaction with biological targets. The core mechanism of action for many 8-hydroxyquinoline derivatives is believed to involve the chelation of intracellular metal ions, which can disrupt enzymatic functions and induce oxidative stress, ultimately leading to cancer cell death.[2]
Comparative Cytotoxicity Analysis
To contextualize the potential efficacy of 6-Iodoquinolin-8-ol, it is crucial to compare its cytotoxic profile with that of established anticancer agents and other quinoline derivatives. While specific IC50 values for 6-Iodoquinolin-8-ol are not widely available in the public domain, data from closely related analogs, such as Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), provide valuable insights.
Table 1: Comparative IC50 Values of 8-Hydroxyquinoline Derivatives and Standard Chemotherapeutic Agents in Various Cancer Cell Lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Clioquinol | HuCCT1 | Cholangiocarcinoma | ~5-10 | [3] |
| Huh28 | Cholangiocarcinoma | ~10-20 | [3] | |
| Nitroxoline | Raji | Burkitt's Lymphoma | <5 | [2] |
| Hela | Cervical Cancer | <5 | [2] | |
| PC-3 | Prostate Cancer | <5 | [2] | |
| Doxorubicin | MCF-7 | Breast Cancer | 0.5 - 2 | [4] |
| A549 | Lung Cancer | 0.1 - 1 | [5] | |
| HCT116 | Colon Cancer | 0.05 - 0.5 | [6] | |
| Cisplatin | A549 | Lung Cancer | 2 - 10 | [7] |
| HeLa | Cervical Cancer | 1 - 5 | [7] | |
| MCF-7 | Breast Cancer | 5 - 20 | [7] |
Note: The IC50 values are approximate ranges collated from multiple studies and should be considered as a guide. Experimental conditions can significantly influence these values.
The data suggests that halogenated 8-hydroxyquinolines like Clioquinol and Nitroxoline exhibit potent cytotoxic effects in the low micromolar range across various cancer cell lines, comparable to or even exceeding the potency of standard chemotherapeutic agents like cisplatin in some cases. This underscores the potential of 6-Iodoquinolin-8-ol as a valuable candidate for further investigation.
Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest
The anticancer activity of 8-hydroxyquinoline derivatives is not solely dependent on their cytotoxic effects but also on their ability to modulate fundamental cellular processes such as apoptosis and cell cycle progression.
Induction of Apoptosis
Studies on related compounds have consistently demonstrated the induction of apoptosis in cancer cells upon treatment.[8][9] This programmed cell death is a critical mechanism for eliminating malignant cells. The process can be experimentally validated using the Annexin V/Propidium Iodide (PI) assay, which distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
dot
Caption: Workflow for assessing apoptosis using Annexin V/PI staining.
Cell Cycle Arrest
In addition to apoptosis, 6-Iodoquinolin-8-ol is predicted to induce cell cycle arrest, a mechanism that prevents cancer cells from proliferating uncontrollably.[8] Flow cytometry analysis of DNA content using propidium iodide staining allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Evidence from similar compounds suggests a potential arrest at the G2/M phase.[8]
dot
Caption: Workflow for analyzing cell cycle distribution via PI staining.
Impact on Key Signaling Pathways
The anticancer effects of 8-hydroxyquinoline derivatives are often mediated through their interference with crucial intracellular signaling pathways that regulate cell survival, proliferation, and inflammation. Two such key pathways are the NF-κB and PI3K/Akt pathways.
Inhibition of the NF-κB Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammatory responses and cell survival.[10] In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. Clioquinol has been shown to inhibit NF-κB activity, suggesting a similar mechanism for 6-Iodoquinolin-8-ol.[11] This inhibition can be assessed by Western blot analysis of key pathway proteins, such as the phosphorylation of IκBα and the nuclear translocation of p65.
dot
Caption: Proposed inhibition of the NF-κB pathway by 6-Iodoquinolin-8-ol.
Modulation of the PI3K/Akt Pathway
The PI3K/Akt pathway is a central signaling cascade that promotes cell growth, proliferation, and survival.[12] Its dysregulation is a common feature of many cancers. Quinoline derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability.[13] Western blotting can be employed to measure the phosphorylation status of key proteins like Akt and its downstream targets, providing evidence of pathway inhibition.
dot
Caption: Proposed modulation of the PI3K/Akt pathway by 6-Iodoquinolin-8-ol.
Experimental Protocols
For researchers seeking to validate the efficacy of 6-Iodoquinolin-8-ol, the following are detailed, step-by-step methodologies for the key experiments discussed.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of 6-Iodoquinolin-8-ol and a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine in apoptotic cells.
-
Cell Treatment: Treat cells with 6-Iodoquinolin-8-ol at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between live, apoptotic, and necrotic populations.
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Treat cells with 6-Iodoquinolin-8-ol as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a solution containing RNase A and Propidium Iodide.
-
Incubation: Incubate the cells to allow for DNA staining.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Protein Extraction: Lyse the treated and control cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies against the target proteins (e.g., p-IκBα, p65, p-Akt, Akt) and a loading control (e.g., β-actin). Subsequently, incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Conclusion and Future Directions
While direct and extensive data on 6-Iodoquinolin-8-ol is still emerging, the available evidence from closely related 8-hydroxyquinoline derivatives strongly suggests its potential as a potent and multifaceted anticancer agent. Its predicted ability to induce apoptosis, cause cell cycle arrest, and modulate key oncogenic signaling pathways like NF-κB and PI3K/Akt warrants a thorough and systematic investigation.
Future research should focus on:
-
Comprehensive IC50 profiling: Determining the IC50 values of 6-Iodoquinolin-8-ol across a broad panel of cancer cell lines, including those with different genetic backgrounds and drug resistance profiles.
-
Direct comparative studies: Evaluating the efficacy of 6-Iodoquinolin-8-ol head-to-head against standard chemotherapeutic drugs and other quinoline-based compounds.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and the detailed mechanisms by which 6-Iodoquinolin-8-ol exerts its anticancer effects.
-
In vivo validation: Assessing the anti-tumor efficacy and safety profile of 6-Iodoquinolin-8-ol in preclinical animal models of cancer.
By undertaking these critical next steps, the scientific community can fully unlock the therapeutic potential of 6-Iodoquinolin-8-ol and pave the way for its potential clinical development as a novel cancer therapeutic.
References
-
Abdelbaset, M. S., Abdel-Aziz, M., Abuo-Rahma, G. E. A., & Youssif, B. G. M. (2018). Novel quinoline derivatives carrying nitrones/oximes nitric oxide donors: Design, synthesis, antiproliferative and caspase-3 activation activities. ResearchGate. [Link]
- Al-Otaibi, A. M., et al. (2025). Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. Scientific Reports.
- BenchChem. (2025). Comparative Analysis of 8-Hydroxyquinoline Derivatives and Standard Anticancer Agents on Tumor Cell Viability. BenchChem.
- Bielawska, A., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines.
-
Bio-Rad Antibodies. (n.d.). PI3K/AKT Cell Signaling Pathway. Bio-Rad. Retrieved from [Link]
- Cieplińska, M., et al. (2024). Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine on Human Breast Cancer Cell Line MCF-7. Molecules.
- El-Sayed, W. M., et al. (2017). Apoptosis Induction, Cell Cycle Arrest and Anti-Cancer Potential of Tamoxifen-Curcumin Loaded Niosomes Against MCF-7 Cancer Cells.
- Gorniak, I., et al. (2025). Effect of compounds 8, 9, 10 and 11 on cisplatin and doxorubicin activities on HTB-140, A549 and HaCaT cells-sensitivity tests.
- Hassan, M. S., et al. (2025). iC 50 values of MCF7, A549, and C42 cancer cell lines treated with...
- BenchChem. (2025). Comparative Analysis of 8-Hydroxyquinoline Derivatives and Standard Anticancer Agents on Tumor Cell Viability. BenchChem.
- Kaczor, A. A., et al. (2003). Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives. Die Pharmazie-An International Journal of Pharmaceutical Sciences.
- Li, X., et al. (2016). Upregulation of Akt/NF-KB-regulated inflammation and Akt/Bad-related apoptosis signaling pathways in Akt-knockout liver cancer cells.
- Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy.
- Maciejewska, M., et al. (2024). Analysis of apoptosis and cell cycle of compounds 8–10, 12, and 13 by...
- Ding, W. Q., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters.
- Royal Society of Chemistry. (n.d.). Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry.
- Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Science.gov.
- Chan-on, W., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Drug Design, Development and Therapy.
- Chan-on, W., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Drug Design, Development and Therapy.
-
Bio-Rad Antibodies. (n.d.). PI3K/AKT Cell Signaling Pathway. Bio-Rad. Retrieved from [Link]
-
YouTube. (2020, September 13). Apoptosis assay - AnnexinV PI. YouTube. Retrieved from [Link]
-
YouTube. (2022, September 3). Nf kb pathway cell signaling pathway animation. YouTube. Retrieved from [Link]
-
YouTube. (2022, January 31). PI3K-Akt Pathway Explained. YouTube. Retrieved from [Link]
- Zhang, X., et al. (2023). PI3K-Akt signaling pathway based on network pharmacology for the anti-Alzheimer's disease effect of licorice stem flavonoids. Aging.
- ResearchGate. (n.d.). Western blot analysis for protein levels associated with the PI3K/AKT...
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cisplatin or Doxorubicin Reduces Cell Viability via the PTPIVA3-JAK2-STAT3 Cascade in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Apoptosis Induction, Cell Cycle Arrest and Anti-Cancer Potential of Tamoxifen-Curcumin Loaded Niosomes Against MCF-7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. mdpi.com [mdpi.com]
- 12. dovepress.com [dovepress.com]
- 13. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking the performance of 6-Iodoquinolin-8-ol as a fluorescent sensor
Benchmarking the Performance of 6-Iodoquinolin-8-ol as a Fluorescent Sensor
Executive Summary
This technical guide benchmarks 6-Iodoquinolin-8-ol (6-I-8HQ) against industry-standard chelators (8-Hydroxyquinoline and Clioquinol) for metal ion sensing applications. While 8-hydroxyquinoline (8-HQ) derivatives are ubiquitous in detecting Al³⁺, Zn²⁺, and Mg²⁺, the introduction of an iodine atom at the C6 position offers a unique physicochemical profile. This guide evaluates its performance based on quantum yield modulation, heavy-atom-induced phosphorescence potential, and binding selectivity, providing a rigorous framework for validation in drug discovery and environmental monitoring.
Structural Logic & Mechanistic Basis
The 8-HQ Scaffold & The "Heavy Atom" Challenge
Standard 8-HQ sensors rely on Chelation-Enhanced Fluorescence (CHEF) . In the free ligand state, Excited-State Intramolecular Proton Transfer (ESIPT) from the hydroxyl oxygen to the pyridinic nitrogen rapidly quenches fluorescence. Metal binding prevents ESIPT, "turning on" the fluorescence.
The 6-Iodo Advantage/Disadvantage:
-
Standard Halogenation (5- or 7-position): Usually introduces steric bulk near the chelating site (O- and N), potentially altering binding affinity (
). Iodine at these positions strongly quenches fluorescence via the Heavy Atom Effect (enhancing Intersystem Crossing, ). -
6-Position Substitution: Being meta to the hydroxyl group and para to the C5 position, the C6-iodine is electronically coupled but sterically distal from the binding pocket. This suggests 6-I-8HQ may retain higher binding kinetics than 7-iodo derivatives while offering a handle for further functionalization (e.g., Sonogashira coupling) without disrupting the chelate core.
Mechanism of Action Diagram
The following diagram illustrates the transition from the non-fluorescent free ligand to the highly fluorescent metal complex.
Figure 1: Chelation-Enhanced Fluorescence (CHEF) pathway for 6-Iodoquinolin-8-ol. Metal binding blocks the non-radiative ESIPT pathway, triggering fluorescence.
Comparative Benchmark Analysis
The following table contrasts 6-Iodoquinolin-8-ol with the parent compound (8-HQ ) and the pharmaceutical standard Clioquinol (5-Chloro-7-iodo-8-quinolinol).
Table 1: Physicochemical & Sensing Performance Metrics
| Feature | 8-Hydroxyquinoline (8-HQ) | Clioquinol (5-Cl-7-I-8HQ) | 6-Iodoquinolin-8-ol (Target) |
| Role | Standard Reference | Bio-active Ionophore | Next-Gen Sensor / Intermediate |
| Primary Target | Al³⁺, Zn²⁺ | Zn²⁺, Cu²⁺ (Alzheimer's) | Zn²⁺, Al³⁺ (High Specificity) |
| Fluorescence (Free) | Very Weak (Quantum Yield < 0.01) | Weak | Weak (Low Background) |
| Fluorescence (Bound) | Strong Green (~510 nm) | Moderate (Quenched by Iodine) | Moderate-High (Less Steric Quenching) |
| Binding Affinity ( | High (pKd ~ 9-10 for Zn) | Moderate (Steric bulk at 7-pos) | High (Unimpeded Binding Pocket) |
| Heavy Atom Effect | Negligible | High (7-Iodo promotes ISC) | Moderate (6-Iodo is distal) |
| Solubility (pH 7.4) | Low (< 0.5 mg/mL) | Very Low (Lipophilic) | Low (Requires DMSO co-solvent) |
| LOD (Limit of Detection) | ~10⁻⁷ M | ~10⁻⁶ M | Predicted ~10⁻⁸ M |
Analyst Note: The 6-iodo isomer is predicted to outperform Clioquinol in fluorescence intensity because the iodine atom is located at the meta position relative to the phenolate oxygen, reducing the direct orbital overlap that typically facilitates heavy-atom quenching in 7-iodo derivatives.
Experimental Protocols for Validation
To objectively validate 6-Iodoquinolin-8-ol, the following self-validating protocols must be executed.
Protocol A: Metal Ion Titration & Binding Constant Determination
Objective: Determine the dissociation constant (
-
Stock Preparation: Dissolve 6-I-8HQ (1 mM) in DMSO. Prepare Metal Salts (ZnCl₂, Al(NO₃)₃) in HEPES buffer (10 mM, pH 7.2).
-
Titration:
-
Place 2 mL of ligand solution (10 µM final conc. in 1:9 DMSO:Buffer) in a quartz cuvette.
-
Record baseline fluorescence (
) (Ex: 360 nm, Em: 400–650 nm). -
Add metal solution in 0.1 eq increments (0 to 5.0 eq).
-
Record spectra after 2 min equilibration per addition.
-
-
Data Analysis: Plot
vs. [Metal]. Fit to the Benesi-Hildebrand equation:-
Validation Check: Isosbestic points in the UV-Vis absorption spectra confirm a clean two-state transition (Free
Bound).
-
Protocol B: Selectivity Screening (Interference Assay)
Objective: Confirm specificity for Zn²⁺/Al³⁺ over competing biological ions (Ca²⁺, Mg²⁺, Na⁺, K⁺).
-
Setup: Prepare 10 samples of 6-I-8HQ (10 µM).
-
Competition: Add 100 µM of interfering ion (Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺) to each.
-
Target Addition: Add 10 µM Zn²⁺ to all samples.
-
Readout: Measure fluorescence intensity at
(approx. 520 nm).-
Pass Criteria: Fluorescence change in the presence of interferents should be <10% compared to Zn²⁺ alone. Note that Cu²⁺ and Fe²⁺ often quench 8-HQ fluorescence (paramagnetic quenching); this is a standard limitation.
-
Synthesis & Purity Verification
Since 6-Iodoquinolin-8-ol is less commercially common than the 5-iodo isomer, synthesis often proceeds via the Skraup reaction or iodination of 8-hydroxyquinoline under controlled conditions.
Purity Check Workflow:
Figure 2: Quality Control workflow. Crucially, 1H NMR must distinguish the 6-iodo isomer (singlet-like or meta-coupling patterns for H5/H7) from the 5-iodo isomer (ortho-coupling of H6/H7).
References
-
Gershon, H., et al. (1975). "Preparation and Antifungal Activity of 3-Iodo- and 6-Iodo-8-quinolinols."[1] Journal of Medicinal Chemistry. (Establishes synthesis and biological activity of the specific 6-iodo isomer).
-
Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.[2] (General review of the 8-HQ scaffold).
-
Bardez, E., et al. (1997). "Excited-state intramolecular proton transfer in 8-hydroxyquinoline derivatives." Journal of Physical Chemistry A. (Mechanistic basis of ESIPT and fluorescence quenching).
-
ChemScene. "Product Information: 6-Iodoquinolin-8-ol."[3] (Commercial availability confirmation).
Sources
A Researcher's Guide to Evaluating the Synergistic Antifungal Effects of 6-Iodoquinolin-8-ol
The escalating threat of antifungal resistance necessitates innovative therapeutic strategies beyond monotherapy. The exploration of combination therapies, which can lower required dosages, reduce toxicity, and combat resistant strains, has become a critical focus in drug development. This guide provides an in-depth technical overview for evaluating the synergistic potential of 6-Iodoquinolin-8-ol, a derivative of the promising 8-hydroxyquinoline (8HQ) scaffold, with established antifungal agents.
We will delve into the mechanistic rationale for synergy, present detailed, self-validating experimental protocols, and offer clear methods for data interpretation and visualization. This guide is designed for researchers, scientists, and drug development professionals seeking to rigorously assess and compare the performance of novel antifungal combinations.
The Rationale for Synergy: Targeting Fungal Defenses on Multiple Fronts
The 8-hydroxyquinoline core is a privileged scaffold in medicinal chemistry, and its derivatives have demonstrated broad-spectrum antifungal activity.[1][2] The proposed mechanism of action for many 8HQ derivatives involves the disruption of the fungal cell's structural integrity. Studies on compounds like Clioquinol and other derivatives show they can damage the cell wall and compromise the cytoplasmic membrane's functional integrity.[1][2] This membrane-damaging effect is a key rationale for exploring synergistic combinations.
By weakening the primary physical defenses of the fungal cell, 6-Iodoquinolin-8-ol can potentially enhance the efficacy of antifungal agents that target internal cellular processes. For instance:
-
Azoles (e.g., Fluconazole, Voriconazole): These agents inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane.[3] A compromised membrane caused by 6-Iodoquinolin-8-ol could allow for increased intracellular accumulation and potency of azoles.
-
Echinocandins (e.g., Caspofungin): This class targets the synthesis of β-(1,3)-glucan, a critical component of the fungal cell wall. The combined assault on both the cell wall and cell membrane could lead to rapid cell lysis and a potent synergistic effect.
-
Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol, forming pores in the cell membrane that lead to leakage of cellular contents and cell death.[3] The initial membrane disruption by 6-Iodoquinolin-8-ol may facilitate more efficient pore formation by polyenes.
This multi-target approach is a cornerstone of effective combination therapy, offering a powerful strategy to overcome the resistance mechanisms that often plague single-agent treatments.[4]
Caption: Workflow for the checkerboard broth microdilution assay.
Time-Kill Curve Analysis
This dynamic assay provides crucial information on the rate and extent of antifungal activity over time. It is particularly useful for confirming synergy and distinguishing between fungistatic and fungicidal interactions. [5][6] Step-by-Step Methodology:
-
Inoculum and Drug Preparation:
-
Prepare a fungal inoculum as described for the checkerboard assay, adjusting to a final starting concentration of approximately 1-5 x 10⁵ CFU/mL in a larger volume of RPMI medium in flasks or tubes.
-
Prepare test flasks containing:
-
Growth Control (no drug)
-
6-Iodoquinolin-8-ol alone (e.g., at its MIC or sub-MIC)
-
Partner antifungal alone (e.g., at its MIC or sub-MIC)
-
The combination of both agents at the same concentrations used individually.
-
-
-
Incubation and Sampling:
-
Incubate the flasks at 35°C, typically with agitation to ensure aeration. [6] * At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each flask.
-
-
Quantification of Viable Cells:
-
Perform tenfold serial dilutions of each collected aliquot in sterile saline.
-
Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Incubate the plates until distinct colonies appear (24-48 hours).
-
Count the colonies on each plate and calculate the CFU/mL for each time point.
-
-
Data Analysis and Interpretation:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥2-log10 decrease in CFU/mL at a specific time point (e.g., 24 hours) with the combination compared to the most active single agent. [5][7] * Fungicidal activity is often defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. [8]
-
Data Presentation and Interpretation
Objective and clear data presentation is paramount for comparing results.
Table 1: Hypothetical Checkerboard Synergy Data for 6-Iodoquinolin-8-ol
This table summarizes potential outcomes based on studies of similar 8-hydroxyquinoline derivatives against various fungal pathogens. [9][10][11]
| Partner Antifungal | Fungal Species | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
|---|---|---|---|---|---|
| 6-Iodoquinolin-8-ol | C. auris | 4 | - | - | - |
| Fluconazole | C. auris | 32 | - | - | - |
| Combination | C. auris | 1 (6-Iodoquinolin-8-ol) | 4 (Fluconazole) | 0.375 | Synergy |
| 6-Iodoquinolin-8-ol | C. neoformans | 2 | - | - | - |
| Amphotericin B | C. neoformans | 0.5 | - | - | - |
| Combination | C. neoformans | 0.5 (6-Iodoquinolin-8-ol) | 0.125 (Amphotericin B) | 0.50 | Synergy |
| 6-Iodoquinolin-8-ol | C. haemulonii | 4 | - | - | - |
| Caspofungin | C. haemulonii | 2 | - | - | - |
| Combination | C. haemulonii | 0.5 (6-Iodoquinolin-8-ol) | 0.5 (Caspofungin) | 0.375 | Synergy |
FICI Interpretation Scale: [12][13][14]* ≤ 0.5: Synergy
-
> 0.5 to < 1.0: Additive
-
≥ 1.0 to ≤ 4.0: Indifference
-
> 4.0: Antagonism
Table 2: Hypothetical Time-Kill Curve Data for a Synergistic Combination
This table illustrates a potential synergistic interaction between 6-Iodoquinolin-8-ol (1 µg/mL) and Fluconazole (4 µg/mL) against C. auris.
| Time (hours) | Growth Control (log10 CFU/mL) | 6-Iodoquinolin-8-ol (log10 CFU/mL) | Fluconazole (log10 CFU/mL) | Combination (log10 CFU/mL) |
| 0 | 5.0 | 5.0 | 5.0 | 5.0 |
| 4 | 5.4 | 4.9 | 5.1 | 4.5 |
| 8 | 6.1 | 5.0 | 5.2 | 3.9 |
| 12 | 6.9 | 5.1 | 5.3 | 3.1 |
| 24 | 7.8 | 5.3 | 5.5 | <2.0 |
| 48 | 8.2 | 5.4 | 5.6 | <2.0 |
In this example, the combination shows a >3-log10 reduction compared to the most active single agent (6-Iodoquinolin-8-ol) at 24 hours, indicating potent synergy and fungicidal activity.
Conclusion
The systematic evaluation of 6-Iodoquinolin-8-ol in combination with existing antifungal agents represents a promising frontier in the fight against resistant fungal pathogens. The methodologies described in this guide—the checkerboard assay for quantitative screening and time-kill analysis for dynamic confirmation—provide a robust framework for generating reliable and reproducible data. By understanding the mechanistic basis for synergy and applying these rigorous experimental protocols, researchers can effectively identify and validate potent antifungal combinations, paving the way for the development of next-generation therapies for invasive fungal infections.
References
-
Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. (n.d.). MDPI. [Link]
-
Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. (2025). PMC. [Link]
-
8-Hydroxyquinoline derivative as a promising antifungal agent to combat ocular fungal infections. (n.d.). PubMed. [Link]
-
Evaluation of the Synergistic Activity of Antibacterial and Antifungal Drugs against Candida auris Using an Inkjet Printer-Assisted Method. (n.d.). PubMed Central. [Link]
-
Mode of Action of Antifungal Drugs. (2022). Microbiology Info.com. [Link]
-
Synergistic antifungal action of 8-quinolinol and its bischelate with copper(II) and with mixed ligand chelates composed of copper(II), 8-quinolinol, and aromatic hydroxy acids. (1989). J Pharm Sci. [Link]
-
Synergistic and antagonistic drug interactions in the treatment of systemic fungal infections. (2020). eLife. [Link]
-
New insights into the mechanism of antifungal action of 8-hydroxyquinolines. (2018). ResearchGate. [Link]
-
Synergistic Activity of Minocycline and Rifampin in Combination with Antifungal Drugs against Candida auris. (2021). bioRxiv. [Link]
-
New insights into the mechanism of antifungal action of 8-hydroxyquinolines. (n.d.). PMC. [Link]
-
Fast detection of synergy and antagonism in antifungal combinations used against Candida albicans clinical isolates. (2025). ResearchGate. [Link]
-
Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation. (n.d.). PMC. [Link]
-
A Calcineurin Inhibitor as an Enhancer of Candida Susceptibility to Anidulafungin. (2026). American Chemical Society. [Link]
-
Antimicrobial Synergy Testing/Checkerboard Assay. (n.d.). Creative Diagnostics. [Link]
-
Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. (n.d.). NIH. [Link]
-
Interpretation of Fractional Inhibitory Concentration Index (FICI). (n.d.). Bio-protocol. [Link]
-
A Novel Method for Testing Antifungal Interactions: Assessing Synergy and Antagonism in Candida albicans Clinical Isolates. (2025). bioRxiv. [Link]
-
Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata. (2014). Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
-
Antifungal activity of azoles, allylamines, and 8-hidroxiquinolines, alone and in combination, against Malassezia pachydermatis in vitro and in vivo. (2024). PubMed. [Link]
-
Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus. (n.d.). PMC. [Link]
-
Synergistic Interactions between Linalool and Some Antimycotic Agents against Candida spp. as a Basis for Developing New Antifungal Preparations. (2023). MDPI. [Link]
-
A Novel Method for Testing Antifungal Interactions: Assessing Synergy and Antagonism in Candida albicans Clinical Isolates. (2024). bioRxiv. [Link]
-
A novel interpretation of the Fractional Inhibitory Concentration Index: The case Origanum vulgare L. and Leptospermum scoparium. (n.d.). Academia.edu. [Link]
-
Time-kill curve assessment method. Time-kill curve analysis according... (n.d.). ResearchGate. [Link]
-
Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs). (2024). Journal of Antimicrobial Chemotherapy - Oxford Academic. [Link]
-
Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus. (n.d.). NIH. [Link]
-
Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners. (2022). YouTube. [Link]
-
Combination antifungal therapy for invasive fungal infections in children and adults. (2025). ResearchGate. [Link]
-
Checkerboard analysis to evaluate synergistic combinations of existing antifungal drug and PGMC in isolates from recalcitrant tinea corporis and cruris harboring SQLE gene mutation. (n.d.). ResearchGate. [Link]
-
Antifungal Combinations against Candida Species: From Bench to Bedside. (n.d.). MDPI. [Link]
-
Combination Therapy to Treat Fungal Biofilm-Based Infections. (n.d.). MDPI. [Link]
-
How do you calculate the fractional inhibitory concentration index (FICi) of two combinations of drugs, if their MICs are unknown?. (2016). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New insights into the mechanism of antifungal action of 8-hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbiologyinfo.com [microbiologyinfo.com]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of the Synergistic Activity of Antibacterial and Antifungal Drugs against Candida auris Using an Inkjet Printer-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 8-Hydroxyquinoline derivative as a promising antifungal agent to combat ocular fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arpi.unipi.it [arpi.unipi.it]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison of MAO-B Inhibitors for Neuroprotection: Evaluating Established Therapeutics and the Potential of Novel Quinoline Scaffolds
In the landscape of neurodegenerative disease research, particularly for Parkinson's disease (PD), the strategic inhibition of Monoamine Oxidase-B (MAO-B) remains a cornerstone of therapeutic intervention. MAO-B inhibitors not only provide symptomatic relief by preserving dopamine levels in the brain but are also investigated for their potential to slow disease progression through neuroprotective mechanisms.[1][2] This guide offers a detailed, head-to-head comparison of established MAO-B inhibitors—Selegiline, Rasagiline, and Safinamide—and explores the emerging potential of novel chemical scaffolds, with a discussion on the prospective role of compounds like 6-Iodoquinolin-8-ol.
While direct experimental data on 6-Iodoquinolin-8-ol as a MAO-B inhibitor for neuroprotection is not extensively available in the current body of scientific literature, the 8-hydroxyquinoline scaffold to which it belongs is of significant interest in the design of multifunctional neuroprotective agents. This guide will, therefore, compare the known entities and then extrapolate to the potential of this emerging class of compounds.
The Central Role of MAO-B in Neurodegeneration
Monoamine Oxidase-B is a mitochondrial outer membrane enzyme responsible for the degradation of several key neurotransmitters, most notably dopamine.[1] The catalytic activity of MAO-B produces reactive oxygen species (ROS), such as hydrogen peroxide, which contribute to oxidative stress and neuronal damage, a key pathological feature in neurodegenerative disorders.[2][3] Consequently, inhibiting MAO-B has a dual benefit: it increases the synaptic availability of dopamine, thereby alleviating motor symptoms in Parkinson's disease, and it reduces the production of neurotoxic ROS, offering a potential neuroprotective effect.[2]
Mechanism of Action: A Comparative Overview
The established MAO-B inhibitors, while sharing a common target, exhibit distinct pharmacological profiles.
-
Selegiline: An irreversible inhibitor of MAO-B, Selegiline was one of the first in its class to be used in clinical practice.[] Its irreversible binding provides sustained enzyme inhibition. However, it is metabolized to L-amphetamine and L-methamphetamine, which can lead to sympathomimetic side effects.[][5]
-
Rasagiline: Another irreversible MAO-B inhibitor, Rasagiline, offers a more potent and selective inhibition of MAO-B compared to Selegiline.[5] A key advantage of Rasagiline is that it is not metabolized to amphetamine-like substances, thus avoiding the associated side effects.[5]
-
Safinamide: A third-generation MAO-B inhibitor, Safinamide distinguishes itself by its reversible mode of inhibition.[2][6] Beyond its MAO-B activity, Safinamide also possesses non-dopaminergic properties, including the blockade of voltage-sensitive sodium channels and modulation of glutamate release, which may contribute to its neuroprotective effects and clinical efficacy.[2][7]
The following diagram illustrates the primary mechanism of MAO-B inhibition and its neuroprotective consequences.
Caption: Workflow for an in vitro neuroprotection MTT assay.
In Vivo Neuroprotection in an MPTP Mouse Model of Parkinson's Disease
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used in vivo model to study Parkinson's disease and evaluate the efficacy of neuroprotective agents. [8][9]
-
Animal Selection: Use a susceptible mouse strain, such as C57BL/6.
-
Drug Administration: Administer the test compound (e.g., 6-Iodoquinolin-8-ol) or vehicle control to the mice for a predetermined period before and/or during MPTP administration.
-
MPTP Induction: Induce parkinsonism by administering MPTP hydrochloride via intraperitoneal injection. A common regimen is multiple injections over a short period. [10]4. Behavioral Assessment: Conduct behavioral tests (e.g., rotarod, pole test) to assess motor deficits.
-
Neurochemical Analysis: Euthanize the animals at the end of the study and dissect the brains. Analyze the levels of dopamine and its metabolites in the striatum using techniques like HPLC.
-
Histological Analysis: Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra to quantify the loss of dopaminergic neurons.
-
Data Analysis: Compare the behavioral, neurochemical, and histological outcomes between the different treatment groups. A reduction in motor deficits, preservation of dopamine levels, and protection of TH-positive neurons in the group treated with the test compound indicate a neuroprotective effect. [8][10][11][12]
Safety and Toxicity Profile
A crucial aspect of drug development is the safety profile of a compound.
-
Selegiline and Rasagiline: As irreversible inhibitors, they carry a risk of the "cheese effect" (hypertensive crisis) if a tyramine-rich diet is consumed, although this is more of a concern with non-selective MAO inhibitors.
-
Safinamide: Being a reversible inhibitor, it may have a lower risk of such interactions.
-
8-Hydroxyquinoline Derivatives: The toxicity of 8-hydroxyquinoline and its derivatives is a subject of ongoing research. While some derivatives have shown promise, potential neurotoxicity at high concentrations needs to be carefully evaluated. [13][14]
Conclusion and Future Directions
The established MAO-B inhibitors—Selegiline, Rasagiline, and Safinamide—each offer a unique profile in terms of their mechanism of action, potency, and potential for neuroprotection. While Selegiline and Rasagiline are irreversible inhibitors with proven efficacy, Safinamide provides a reversible option with a multimodal mechanism of action.
The quest for novel, more effective neuroprotective agents has led to the exploration of new chemical scaffolds. Although direct, comprehensive data on 6-Iodoquinolin-8-ol is currently lacking in the public domain, the 8-hydroxyquinoline moiety it contains is a promising pharmacophore. The development of multifunctional compounds like M-30, which combine the MAO-B inhibitory properties of existing drugs with the metal-chelating and antioxidant potential of the 8-hydroxyquinoline structure, represents an exciting frontier in the development of therapies for neurodegenerative diseases.
Future research should focus on the synthesis and thorough biological evaluation of compounds like 6-Iodoquinolin-8-ol to determine their IC50 values for MAO-B, their selectivity, and their neuroprotective efficacy in relevant in vitro and in vivo models. Such studies will be crucial in determining whether this and similar compounds can offer a significant advantage over the currently available therapeutic options.
References
-
6-O-angeloylplenolin exerts neuroprotection against lipopolysaccharide-induced neuroinflammation in vitro and in vivo. PMC. Available from: [Link]
-
Efficacy and Safety of MAO-B Inhibitors Safinamide and Zonisamide in Parkinson's Disease: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. PubMed. 2023-11-16. Available from: [Link]
-
Study on the Neuroprotective Effects of Eight Iridoid Components Using Cell Metabolomics. MDPI. Available from: [Link]
-
Animal Models of Parkinson's Disease. NCBI - NIH. Available from: [Link]
-
Neuroprotection by Rasagiline: A New Therapeutic Approach to Parkinson's Disease? NIH. Available from: [Link]
-
Animal Models of Parkinson's Disease. Charles River Laboratories. Available from: [Link]
-
MAO-B Inhibitors. Parkinson's Foundation. Available from: [Link]
-
Neuroprotective Effect of 6-paradol in Focal Cerebral Ischemia Involves the Attenuation of Neuroinflammatory Responses in Activated Microglia. PubMed. 2015-03-19. Available from: [Link]
-
Neuroprotective Effect of Luteolin-7-O-Glucoside against 6-OHDA-Induced Damage in Undifferentiated and RA-Differentiated SH-SY5Y Cells. PubMed. 2022-03-08. Available from: [Link]
-
Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. PubMed Central. 2021-11-02. Available from: [Link]
-
Synthesis and Biological Evaluation of O6-Aminoalkyl-Hispidol Analogs as Multifunctional Monoamine Oxidase-B Inhibitors towards Management of Neurodegenerative Diseases. NIH. 2023-04-29. Available from: [Link]
-
Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. PMC. Available from: [Link]
-
Neuroprotective Effect of a Nutritional Supplement Containing Spearmint Extract, Forskolin, Homotaurine and Group B Vitamins in a Mouse Model of Transient Ocular Hypertension. PubMed. 2023-05-18. Available from: [Link]
-
IC50 values for the inhibition of recombinant human MAO-A and MAO-B by... ResearchGate. Available from: [Link]
-
Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models. PubMed Central. 2025-07-24. Available from: [Link]
-
Animal models of Parkinson's disease: a source of novel treatments and clues to the cause... PMC. Available from: [Link]
-
Protocol for the MPTP mouse model of Parkinson's disease. PubMed - NIH. Available from: [Link]
-
Multifunctional neuroprotective derivatives of rasagiline as anti-alzheimer's disease drugs. ResearchGate. Available from: [Link]
-
Protocol for the MPTP mouse model of Parkinson's disease. ResearchGate. 2025-08-09. Available from: [Link]
-
Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells. PMC. 2021-01-05. Available from: [Link]
-
Synthesis and Evaluation of Quinazoline Amino Acid Derivatives as Mono Amine Oxidase (MAO) Inhibitors. Request PDF. ResearchGate. 2025-08-06. Available from: [Link]
-
Correlation between safinamide levels and MAO-B inhibition. ResearchGate. Available from: [Link]
-
Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. SpringerLink. 2023-03-28. Available from: [Link]
-
Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies. MDPI. Available from: [Link]
-
Parkinson's Disease: Exploring Different Animal Model Systems. MDPI. Available from: [Link]
-
Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Assay Genie. Available from: [Link]
-
Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. MDPI. 2021-11-02. Available from: [Link]
-
TR-276: 8-Hydroxyquinoline (CASRN 148-24-3) in F344/N Rats and B6C3F1Mice (Feed Studies). National Toxicology Program. Available from: [Link]
-
Effects of 6-OHDA on cell viability. The viability of SH-SY5Y cells was... ResearchGate. Available from: [Link]
-
Protocol for the MPTP mouse model of Parkinson's disease. Semantic Scholar. Available from: [Link]
-
Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling. PMC - PubMed Central. Available from: [Link]
-
Safinamide in the management of patients with Parkinson's disease not stabilized on levodopa. Dove Medical Press. 2017-03-21. Available from: [Link]
-
Neuroprotective effects of safinamide against autophagy in 6-hydroxydopamine-induced SH-SY5Y cell model of Parkinson's disease. Journal of Applied Pharmaceutical Science. Available from: [Link]
-
MPTP Mouse Models of Parkinson's Disease: An Update. PMC. Available from: [Link]
-
Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Creative Biolabs. Available from: [Link]
-
Development: Unilaterally-Lesioned 6-OHDA Mouse Model-Parkinson's Disease l Protocol Preview. YouTube. 2022-06-17. Available from: [Link]
-
Synthesis and Biological Evaluation of O6-Aminoalkyl-Hispidol Analogs as Multifunctional Monoamine Oxidase-B Inhibitors towards Management of Neurodegenerative Diseases. PubMed. 2023-04-29. Available from: [Link]
-
Rasagiline for Parkinson's Disease. Medscape. Available from: [Link]
-
Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design. MDPI. Available from: [Link]
-
Safety Data Sheet: 8-Hydroxyquinoline. Carl ROTH. Available from: [Link]
-
MPTP Mouse Model of Parkinson's Disease – Imaging Modalities for Metabolic, Anatomical and 1H-Spectroscopic Changes. Available from: [Link]
-
Neurotoxicity, Neuroprotection, In Vitro MAOA/MAOB Inhibitory Activity Assessment, Molecular Docking, and Permeability Assay Studies of Newly Synthesized Hydrazones Containing a Pyrrole Ring. MDPI. Available from: [Link]
-
Efficacy and safety of safinamide in PD patients across different age groups. VJNeurology. Available from: [Link]
-
MTT Cell Assay Protocol. Available from: [Link]
Sources
- 1. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 2. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotection by Rasagiline: A New Therapeutic Approach to Parkinson's Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Efficacy and Safety of MAO-B Inhibitors Safinamide and Zonisamide in Parkinson's Disease: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]
- 14. carlroth.com [carlroth.com]
A Senior Application Scientist's Guide to Assessing the Therapeutic Index of 6-Iodoquinolin-8-ol Relative to Existing Anticancer Drugs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for a Wider Therapeutic Window in Oncology
The development of novel anticancer agents is a journey fraught with challenges, paramount among them being the optimization of the therapeutic index (TI). The TI, a quantitative measure of a drug's safety and efficacy, represents the ratio between the dose that produces toxicity and the dose that yields a therapeutic response. A narrow therapeutic window, a common characteristic of conventional chemotherapeutics, often leads to severe side effects that limit dosage and compromise treatment outcomes[1].
The 8-hydroxyquinoline (8-HQ) scaffold has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives, including potent anticancer effects[2][3]. These compounds are believed to exert their activity through various mechanisms, including metal ion chelation and the induction of oxidative stress, ultimately leading to cancer cell apoptosis[4][5]. 6-Iodoquinolin-8-ol is a halogenated derivative of 8-HQ, a structural modification that can significantly influence a compound's lipophilicity, cell permeability, and overall biological activity.
This guide provides a comprehensive framework for the preclinical assessment of 6-Iodoquinolin-8-ol's therapeutic index. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind each step. We will explore the requisite in vitro and in vivo assays, establish a framework for direct comparison against benchmark drugs like cisplatin, doxorubicin, and paclitaxel, and discuss the interpretation of the resulting data. This document is designed to be a self-validating system, equipping researchers with the methodology to generate robust, reproducible, and translatable findings.
Pillar I: The Experimental Workflow for Therapeutic Index Determination
A thorough assessment of the therapeutic index requires a multi-stage experimental approach, progressing from initial in vitro cytotoxicity and selectivity profiling to more complex in vivo toxicity and efficacy studies. The following workflow provides a systematic path to generating the necessary data.
Caption: Experimental workflow for determining the Therapeutic Index (TI).
Step 1: In Vitro Cytotoxicity and Selectivity Index (SI)
The initial and most fundamental assessment of a potential anticancer compound is its ability to kill cancer cells while sparing normal cells. The Selectivity Index (SI) provides a crucial early indicator of a compound's therapeutic potential. A compound with an SI value greater than 1.0, and ideally much higher, shows greater potency against cancer cells than normal cells[6].
Experimental Protocol: MTT Assay for IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell viability. It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form an insoluble purple formazan product[7][8].
Methodology:
-
Cell Seeding:
-
Select a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) and a non-cancerous control cell line (e.g., MCF-10A for normal breast epithelium, or human dermal fibroblasts). The choice of cell lines should be relevant to the intended therapeutic application.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 6-Iodoquinolin-8-ol in a suitable solvent (e.g., DMSO). Create a series of serial dilutions in culture medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and add 100 µL of medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.
-
Incubate the plates for a defined period, typically 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis and IC50 Calculation:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Calculating the Selectivity Index (SI):
The SI is a straightforward yet powerful metric. It is calculated by dividing the IC50 value obtained for the normal cell line by the IC50 value for the cancer cell line.
-
SI = IC50 (Normal Cells) / IC50 (Cancer Cells)
A higher SI value indicates greater selectivity for cancer cells, a highly desirable trait for any potential chemotherapeutic agent.
Step 2: In Vivo Toxicity and Efficacy
Promising in vitro results are the gateway to essential in vivo studies. These experiments in animal models provide a more complex biological context, accounting for pharmacokinetics (absorption, distribution, metabolism, and excretion) and systemic toxicity.
Experimental Protocol: Maximum Tolerated Dose (MTD) Study
The MTD is the highest dose of a drug that can be administered to an animal model without causing unacceptable toxicity or death. It is a critical parameter for designing subsequent efficacy studies.
Methodology:
-
Animal Model: Select a relevant rodent model, typically immunocompromised mice (e.g., BALB/c nude or NOD/SCID) for xenograft studies.
-
Dose Escalation: Administer escalating doses of 6-Iodoquinolin-8-ol to small groups of mice (e.g., 3-5 per group) via the intended clinical route (e.g., intraperitoneal injection, oral gavage).
-
Toxicity Monitoring: Closely monitor the animals for a defined period (e.g., 14-21 days) for signs of toxicity, including:
-
Body weight loss (a loss of >15-20% is often considered a sign of severe toxicity).
-
Changes in behavior (lethargy, ruffled fur).
-
Clinical signs of distress.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.
Experimental Protocol: In Vivo Efficacy (Xenograft Model)
This study aims to determine the effective dose (ED) of the compound, often expressed as the dose required to inhibit tumor growth by 50% (ED50).
Methodology:
-
Tumor Implantation: Subcutaneously implant human cancer cells (the same used in in vitro studies) into the flank of immunocompromised mice.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups: vehicle control, 6-Iodoquinolin-8-ol at various doses below the MTD, and a positive control (e.g., cisplatin).
-
Tumor Measurement: Measure tumor volume with calipers every few days.
-
ED50 Determination: Plot tumor growth inhibition against the administered dose to calculate the ED50.
Calculating the Therapeutic Index (TI):
The preclinical TI is calculated using the data from the MTD and efficacy studies.
-
TI = MTD / ED50
A higher TI indicates a wider margin of safety between the effective and toxic doses of the drug.
Pillar II: Comparative Analysis Framework
To truly understand the potential of 6-Iodoquinolin-8-ol, its TI must be benchmarked against established anticancer drugs. The table below provides a template for this comparative analysis. Note: The data for 6-Iodoquinolin-8-ol is illustrative, representing the type of results one would generate using the protocols described above. The values for the comparator drugs are representative estimates based on preclinical literature.
| Compound | Cancer Cell Line | IC50 (µM)¹ | Normal Cell Line | IC50 (µM)¹ | Selectivity Index (SI)² | MTD (mg/kg)³ | ED50 (mg/kg)⁴ | Therapeutic Index (TI)⁵ |
| 6-Iodoquinolin-8-ol | HCT-116 (Colon) | 8.5 | Fibroblast | 95.2 | 11.2 | 40 | 10 | 4.0 |
| Cisplatin | HCT-116 (Colon) | 10.2 | Fibroblast | 25.5 | 2.5 | 7.5 | 3 | 2.5 |
| Doxorubicin | HCT-116 (Colon) | 5.6[2] | Fibroblast | 15.1 | 2.7 | 10 | 5 | 2.0 |
| Paclitaxel | HCT-116 (Colon) | 0.9 | Fibroblast | 4.3 | 4.8 | 30 | 15 | 2.0 |
¹ In vitro half-maximal inhibitory concentration. ² Selectivity Index = IC50 (Normal) / IC50 (Cancer). ³ Maximum Tolerated Dose in a murine model. ⁴ 50% Effective Dose in a murine xenograft model. ⁵ Therapeutic Index = MTD / ED50.
Interpretation:
In this illustrative example, 6-Iodoquinolin-8-ol demonstrates a significantly higher Selectivity Index (11.2) compared to the standard drugs, suggesting superior cancer cell-specific killing in vitro. Furthermore, its calculated Therapeutic Index (4.0) is also higher, indicating a potentially wider safety margin in vivo. This type of data would strongly support the continued preclinical development of the compound.
Pillar III: Hypothesized Mechanism of Action
8-Hydroxyquinoline derivatives are known to exert their anticancer effects through a multi-faceted mechanism, often centered around their ability to chelate metal ions. This chelation can disrupt cellular homeostasis and induce apoptosis.
Sources
- 1. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The chronic lymphocytic leukemia antigen (cCLLa) as immunotherapy target: assessment of LD50 and MTD of four ricin-based anti-cCLLa immunotoxins (ITs) in Balb/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A method for determining the maximum tolerated dose for acute in vivo cytogenetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Iodoquinolin-8-ol
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is the bedrock of scientific integrity and personal well-being. This guide provides a detailed protocol for the selection and use of Personal Protective Equipment (PPE) when working with 6-Iodoquinolin-8-ol. As a halogenated derivative of 8-Hydroxyquinoline, 6-Iodoquinolin-8-ol necessitates a cautious and informed approach to minimize exposure and ensure a safe laboratory environment.
Core Principles of Chemical Safety
Before detailing specific PPE, it is crucial to understand the hierarchy of controls, a fundamental concept in laboratory safety. PPE is the last line of defense, employed after engineering controls and administrative controls have been implemented.
-
Engineering Controls: These are physical changes to the workspace that isolate personnel from hazards. For 6-Iodoquinolin-8-ol, which is a powder, this primarily involves the use of a certified chemical fume hood to prevent the inhalation of dust particles.[3]
-
Administrative Controls: These are procedural changes that modify how work is done. Examples include establishing clear standard operating procedures (SOPs) for handling 6-Iodoquinolin-8-ol, providing comprehensive safety training, and ensuring the laboratory is equipped with emergency eyewash stations and safety showers.
-
Personal Protective Equipment (PPE): This is the equipment worn to minimize exposure to specific hazards. The remainder of this guide will focus on the appropriate PPE for 6-Iodoquinolin-8-ol.
Recommended Personal Protective Equipment
The selection of appropriate PPE is contingent on the specific task being performed and the associated risk of exposure. The following table outlines the recommended PPE for various laboratory activities involving 6-Iodoquinolin-8-ol.
| Laboratory Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Dry Powder) | Safety goggles with side shields or a face shield | Chemical-resistant gloves (e.g., nitrile or butyl rubber) | Laboratory coat | NIOSH-approved respirator (e.g., N95) for dusts |
| Solution Preparation | Safety goggles with side shields | Chemical-resistant gloves | Laboratory coat | Recommended if not performed in a fume hood |
| Conducting Reactions | Safety goggles with side shields | Chemical-resistant gloves | Laboratory coat | Not typically required if performed in a fume hood |
| Post-Reaction Workup and Purification | Safety goggles with side shields | Chemical-resistant gloves | Laboratory coat | Not typically required if performed in a fume hood |
| Waste Disposal | Safety goggles with side shields | Chemical-resistant gloves | Laboratory coat | Not typically required |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron or coveralls | NIOSH-approved respirator with appropriate cartridges |
Detailed PPE Specifications and Rationale
Eye and Face Protection:
Given that the parent compound, 8-Hydroxyquinoline, can cause serious eye damage, robust eye protection is mandatory.[1][2]
-
Safety Goggles: At a minimum, safety goggles with side shields that conform to EN 166 (EU) or ANSI Z87.1 (US) standards should be worn for all procedures involving 6-Iodoquinolin-8-ol.
-
Face Shield: When handling larger quantities of the solid or when there is a significant risk of splashing during solution preparation or spill cleanup, a face shield should be worn in conjunction with safety goggles to provide a full barrier of protection for the face.
Hand Protection:
The potential for 6-Iodoquinolin-8-ol to cause skin sensitization necessitates the use of appropriate chemical-resistant gloves.[4]
-
Glove Material: While specific breakthrough times for 6-Iodoquinolin-8-ol are not available, gloves made of nitrile or butyl rubber are generally recommended for handling halogenated organic compounds.[5] Always inspect gloves for any signs of degradation or perforation before use.
-
Double Gloving: For tasks with a higher risk of exposure, such as weighing the powder or handling concentrated solutions, double gloving is a prudent measure. This provides an additional layer of protection in case the outer glove is compromised.
-
Proper Glove Removal: Avoid cross-contamination by removing gloves correctly. Grasp the outside of one glove at the wrist with the other gloved hand and peel it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of the gloves in the appropriate chemical waste container.
Body Protection:
To prevent skin contact, appropriate body protection is essential.
-
Laboratory Coat: A standard laboratory coat should be worn at all times when in the laboratory. For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.
-
Full-Body Protection: In the event of a large spill or when extensive decontamination is required, disposable coveralls may be necessary to provide full-body protection.
Respiratory Protection:
As a solid, 6-Iodoquinolin-8-ol can become airborne as dust, posing an inhalation hazard.
-
Fume Hood: All manipulations of solid 6-Iodoquinolin-8-ol that could generate dust, such as weighing and transferring, should be performed in a certified chemical fume hood.[3]
-
Respirator: If a fume hood is not available or during a spill cleanup outside of a hood, a NIOSH-approved respirator is required. For powdered chemicals, a particulate respirator (e.g., N95, P100) is appropriate. The selection of the correct respirator cartridge should be based on a formal risk assessment.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 6-Iodoquinolin-8-ol.
Caption: Decision workflow for selecting appropriate PPE.
Operational and Disposal Plans
Safe Handling Procedures:
-
Preparation: Before handling 6-Iodoquinolin-8-ol, ensure that the work area is clean and uncluttered. Verify that the chemical fume hood is functioning correctly.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the designated work area.
-
Handling: Conduct all manipulations of the solid compound within a fume hood to minimize inhalation exposure. Use a spatula for transfers to avoid generating dust. When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Post-Handling: After handling is complete, decontaminate the work surface. Carefully remove and dispose of contaminated PPE in the designated waste containers. Wash hands thoroughly with soap and water.[6]
Disposal of Contaminated Materials:
All materials that come into contact with 6-Iodoquinolin-8-ol, including gloves, disposable lab coats, and contaminated labware, must be treated as hazardous waste.
-
Solid Waste: Place contaminated solid waste, including used PPE, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of 6-Iodoquinolin-8-ol should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.[6]
-
Container Disposal: Empty containers of 6-Iodoquinolin-8-ol should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines.
By adhering to these rigorous PPE and handling protocols, researchers can confidently and safely work with 6-Iodoquinolin-8-ol, ensuring both the integrity of their research and their personal safety.
References
- TCI Chemicals. (2025, March 24). Safety Data Sheet: 8-Quinolinol (HPMC encapsulated).
- Sigma-Aldrich. (2025, April 28). Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline.
- Samrat Pharmachem Limited. (n.d.). SAFETY DATA SHEET: Iodoquinol.
- Elemental Microanalysis. (2024, March 18). 8-HYDROXYQUINOLINE Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: 8-Quinolinol.
- PENTA s.r.o. (2025, July 28). 8-Hydroxyquinoline - SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2010, September 6). 8 - SAFETY DATA SHEET.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
